molecular formula C10H8N2O3 B6615399 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide CAS No. 943760-20-1

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Cat. No.: B6615399
CAS No.: 943760-20-1
M. Wt: 204.18 g/mol
InChI Key: CLFOIAUIYQFDCM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (CAS 943760-20-1) is a polyfunctional 4-quinolinone derivative that serves as a scarcely explored yet valuable scaffold in scientific research. This compound features a hydroxypyridonecarboxylic acid derivative fused to an aromatic ring, a structural motif known to confer interesting biological and physicochemical properties . The polyfunctional nature of this molecule provides it with excellent chelating properties, making it a compound of interest in analytical chemistry for metal ion complexation and analysis . Furthermore, its structural features make it a promising precursor for the development of novel fluorescent probes and labels for bioimaging studies, owing to its potential biocompatibility and distinct fluorescent characteristics . In research settings, this quinolinone core is recognized as an important class of heterocyclic compounds with enormous potential in medicinal chemistry . The chromophore of the 4-quinolinone nucleus is a key feature in many biologically active compounds. Researchers are exploring its utility as a template for designing new molecular entities. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-4-oxo-1H-quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-10(15)7-9(14)8(13)5-3-1-2-4-6(5)12-7/h1-4,14H,(H2,11,15)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFOIAUIYQFDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway and Mechanistic Insights for 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (CAS 943760-20-1) represents a highly privileged heterocyclic scaffold in medicinal chemistry and chemical biology[1]. As a structural analog of the Pseudomonas aeruginosa quorum-sensing signal (PQS, 2-heptyl-3-hydroxy-4-quinolone), this core is heavily investigated for its anti-biofilm properties, fluorescent characteristics, and potential as a selective enzyme inhibitor[2][3].

Synthesizing this specific 2-carboxamide derivative presents unique thermodynamic and regiochemical challenges. The presence of the 3-hydroxyl group adjacent to the 4-oxo moiety creates a strong intramolecular hydrogen-bonding network, which significantly alters the reactivity of the C2 position[4]. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide, detailing the causality behind experimental design, thermodynamic controls, and scalable protocols.

Retrosynthetic Analysis & Pathway Selection

To construct the highly functionalized 4-quinolone core, two primary retrosynthetic disconnections are viable: the Isatin Rearrangement Pathway and the Elbs Peroxydisulfate Oxidation Pathway .

Pathway A: Isatin Ring Expansion (Preferred)

This pathway leverages the base-promoted rearrangement of N-alkylated isatins. By utilizing an alkoxide to trigger a Dieckmann-type ring expansion, the five-membered pyrroledione ring of isatin is cleanly converted into the six-membered 4-quinolone ring[5]. This route is highly regioselective and avoids the harsh oxidative conditions that often lead to degradation in quinolone synthesis.

Pathway A Isatin (Starting Material) B Ethyl bromoacetate K2CO3, DMF A->B C Ethyl Isatinacetate (Intermediate) B->C D NaOEt, EtOH Reflux C->D E Ethyl 3-hydroxy-4-oxo-1,4- dihydroquinoline-2-carboxylate D->E F NH3 / MeOH Sealed Tube, 80°C E->F G 3-hydroxy-4-oxo-1,4- dihydroquinoline-2-carboxamide F->G

Figure 1: Isatin ring-expansion synthetic workflow.

Pathway B: Direct C-H Hydroxylation via Elbs Oxidation

Alternatively, the 3-hydroxyl group can be introduced late-stage via the Elbs peroxydisulfate oxidation of 4-oxo-1,4-dihydroquinoline-2-carboxamide. The persulfate anion attacks the electron-rich C3 position (para to the ring nitrogen in the enolate tautomer)[6]. While shorter, this pathway suffers from lower yields due to competitive over-oxidation and the formation of humic acid-like byproducts[7].

Elbs A 4-oxo-1,4-dihydroquinoline- 2-carboxamide B K2S2O8, NaOH (aq) < 20 °C A->B C 3-O-Sulfate Intermediate (Base Stable) B->C D HCl (aq), 90 °C Hydrolysis C->D E 3-hydroxy-4-oxo-1,4- dihydroquinoline-2-carboxamide D->E

Figure 2: Elbs peroxydisulfate oxidation mechanism.

Mechanistic Insights into Core Transformations

The Alkoxide-Promoted Rearrangement

The conversion of ethyl isatinacetate to the 4-quinolone core is driven by the relief of ring strain and the formation of a highly conjugated, aromatic-like system[5].

  • Causality of Base Selection: Sodium ethoxide (NaOEt) in absolute ethanol is strictly required. The ethoxide anion attacks the C3 carbonyl of the isatin ring, generating a tetrahedral intermediate. This triggers the cleavage of the C2-C3 bond, opening the ring to an intermediate phenylamino-acrylate derivative. Subsequent intramolecular Dieckmann-type condensation between the newly formed enolate and the ester carbonyl yields the 4-quinolone ring.

  • Thermodynamic Sink: The reaction is driven to completion by the formation of the stable 4-quinolone enolate in basic media, which prevents the reverse reaction.

Overcoming Amidation Resistance

Converting ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate to the corresponding carboxamide is notoriously difficult.

  • The H-Bonding Barrier: The C3-hydroxyl group acts as a hydrogen bond donor to the C2-carbonyl oxygen, forming a stable six-membered pseudo-ring[4]. This resonance-assisted hydrogen bond (RAHB) heavily shields the ester from nucleophilic attack.

  • Causality of Forcing Conditions: Standard room-temperature aminolysis fails. The reaction requires a sealed pressure vessel at 80 °C with a vast excess of ammonia (7N in methanol) to disrupt the H-bonding network and drive the equilibrium toward the amide.

Validated Experimental Protocols

The following protocols constitute a self-validating system. Expected visual changes and analytical checkpoints are embedded to ensure real-time reaction monitoring.

Protocol 1: Synthesis of Ethyl 2-(2,3-dioxoindolin-1-yl)acetate
  • Reagent Preparation: Suspend isatin (10.0 g, 68 mmol) and anhydrous K₂CO₃ (14.1 g, 102 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Alkylation: Add ethyl bromoacetate (8.3 mL, 75 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the alkylation and prevents di-alkylation artifacts.

  • Reaction Monitoring: Stir at room temperature for 4 hours. The mixture will transition from a bright orange suspension to a deep red homogenous solution.

  • Workup: Pour the mixture into ice-cold distilled water (400 mL). Collect the resulting bright orange precipitate via vacuum filtration, wash with water, and dry under vacuum at 50 °C. (Yield: ~90%).

Protocol 2: Alkoxide Rearrangement to the 4-Quinolone Core
  • Activation: Dissolve the intermediate from Protocol 1 (10.0 g, 43 mmol) in absolute ethanol (150 mL).

  • Rearrangement: Add a freshly prepared solution of sodium ethoxide (2.5 equivalents; generated by dissolving 2.5 g of Na metal in 50 mL of absolute ethanol).

    • Validation Checkpoint: Upon addition, the solution immediately turns dark purple/black, indicating the formation of the open-ring enolate intermediate[5].

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Isolation: Cool to 0 °C and carefully acidify to pH 3 using 2M HCl. The target ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate will precipitate as a pale yellow solid. Filter, wash with cold water, and dry. (Yield: 70-75%).

Protocol 3: High-Pressure Amidation (Target Synthesis)
  • Setup: In a heavy-walled borosilicate glass pressure tube, suspend ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (5.0 g, 21.4 mmol) in 7N NH₃ in methanol (50 mL).

  • Reaction: Seal the tube tightly with a Teflon O-ring cap. Heat behind a blast shield in an oil bath at 80 °C for 16 hours.

    • Causality: The sealed environment prevents the escape of volatile ammonia gas, maintaining the high internal pressure necessary to overcome the steric and electronic deactivation of the ester[4].

  • Purification: Cool the tube completely to room temperature before opening. Concentrate the solvent in vacuo. Recrystallize the crude solid from a mixture of DMF and water to yield 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide as an off-white to pale beige crystalline powder.

Quantitative Reaction Metrics

The table below summarizes the thermodynamic and yield profiles of the two discussed synthetic routes, providing a comparative baseline for process scale-up.

Synthetic RouteKey ReagentsCritical IntermediateAverage Yield (%)AdvantagesLimitations
Isatin Rearrangement Isatin, Ethyl bromoacetate, NaOEt, NH₃Ethyl isatinacetate60 - 65% (Over 3 steps)High regioselectivity; easily scalable; avoids harsh oxidants.Requires pressure equipment for final amidation step.
Elbs Oxidation Kynurenic amide, K₂S₂O₈, NaOH3-Sulfate quinolone25 - 40% (Over 2 steps)Direct C-H functionalization; shorter step count.Low yield; difficult purification due to humic acid byproducts.

References

Sources

Novel Synthesis Methods for 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The compound 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (CAS: 943760-20-1) represents a highly functionalized quinolone core with significant applications in medicinal chemistry, particularly as a bidentate chelator for metalloenzymes, a precursor for antiviral agents, and a highly stable fluorophore[1],[2].

Synthesizing this specific carboxamide presents unique thermodynamic challenges. The presence of a hydroxyl group at the C-3 position and a carbonyl at C-4 creates a highly favored, resonance-assisted intramolecular hydrogen bond with the C-2 substituent[2]. While this stabilization is responsible for the compound's robust physicochemical properties, it severely deactivates the C-2 position toward standard nucleophilic acyl substitution. Consequently, constructing this molecule requires a strategically designed synthetic route that builds the functionalized quinolone ring de novo or utilizes high-energy rearrangement pathways before applying forcing conditions for final amidation.

Mechanistic Pathways for Core Assembly

To achieve high yields and high purity, the synthesis is best approached through a two-phase strategy: the construction of the 3-hydroxy-4-quinolone-2-carboxylate ester, followed by direct amidation.

The Isatin Rearrangement Pathway (Primary Route)

The most scalable and atom-economical method relies on the alkoxide-promoted rearrangement of alkyl isatinacetates[1],[3].

Causality of the Mechanism:

  • N-Alkylation: Isatin is first N-alkylated with ethyl bromoacetate. This attaches the necessary two-carbon synthon that will eventually form the C-2 and C-3 positions of the quinolone ring.

  • Deprotonation & Attack: Treatment with sodium ethoxide (NaOEt) deprotonates the acidic methylene protons of the N-acetate group. The resulting carbanion undergoes an intramolecular nucleophilic attack on the highly electrophilic C-3 ketone of the isatin core.

  • Ring Expansion: This attack forms a strained bicyclic spiro-intermediate. To relieve this strain, the 5-membered lactam ring cleaves (breaking the N–C2 bond). The molecule undergoes a Dieckmann-type expansion to form the thermodynamically stable 6-membered 4-quinolone ring, yielding ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate[1].

The Aza-Michael / Elbs Oxidation Pathway (Alternative Route)

An alternative for highly substituted derivatives involves the hydroamination of methyl acetylenedicarboxylate with anilines via an aza-Michael reaction, followed by Eaton's reagent cyclization to form the kynurenic acid core. The C-3 hydroxyl group is subsequently introduced via an Elbs persulfate oxidation[2]. While effective for halo-substituted derivatives, this route is less efficient for the unsubstituted core due to over-oxidation risks during the Elbs step.

Mechanism Isatin Isatin N_Alkylation N-Alkylation (Ethyl bromoacetate) Isatin->N_Alkylation Isatin_Acetate Ethyl Isatin-N-acetate N_Alkylation->Isatin_Acetate Deprotonation Methylene Deprotonation (NaOEt / EtOH) Isatin_Acetate->Deprotonation Attack Intramolecular Attack at C3-Ketone Deprotonation->Attack Ring_Expansion Lactam Cleavage & Ring Expansion Attack->Ring_Expansion Ester Ethyl 3-hydroxy-4-oxo-1,4- dihydroquinoline-2-carboxylate Ring_Expansion->Ester Amidation Direct Amidation (7M NH3/MeOH, 80°C) Ester->Amidation Target 3-hydroxy-4-oxo-1,4- dihydroquinoline-2-carboxamide Amidation->Target

Figure 1: Mechanistic pathway of target carboxamide synthesis via isatin ring expansion.

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems . Each step includes specific observable metrics to ensure reaction fidelity before proceeding.

Phase 1: Synthesis of Ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • Preparation of the Alkoxide: In a flame-dried, nitrogen-purged round-bottom flask, dissolve sodium metal (0.1 mol, 2.5 eq) in anhydrous ethanol (100 mL) to generate fresh NaOEt. Validation: Complete dissolution of sodium and cessation of hydrogen gas evolution.

  • Rearrangement: Cool the solution to 0 °C. Slowly add ethyl isatin-N-acetate (0.04 mol, 1.0 eq) dropwise. The solution will immediately transition from yellow to a deep crimson red, indicating the formation of the enolate intermediate.

  • Reflux: Heat the reaction to 78 °C (reflux) for 4 hours. Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.8) should completely disappear, replaced by a highly fluorescent spot under 365 nm UV (Rf ~0.4).

  • Amphoteric Quenching (Critical Step): Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in ice water (100 mL). Slowly add 1M HCl until the pH reaches exactly 3.5 to 4.0 .

    • Causality: The 3-hydroxy-4-quinolone core is amphoteric. A pH > 5 leaves the compound as a soluble phenoxide/enolate, while a pH < 2 protonates the quinoline nitrogen, forming a soluble hydrochloride salt. Precise isoelectric precipitation at pH 3.5-4.0 maximizes yield[4].

  • Isolation: Filter the resulting beige precipitate, wash with cold water, and dry under vacuum at 50 °C.

Phase 2: High-Pressure Amidation to Target Carboxamide

Because the C-2 ester is sterically hindered and electronically stabilized by the C-3 hydroxyl hydrogen bond[2], standard aqueous ammonia will fail to yield the carboxamide.

  • Setup: Transfer the dried ester (0.02 mol) into a heavy-walled pressure tube (sealed tube).

  • Reagent Addition: Suspend the ester in 7M Ammonia in Methanol (50 mL).

  • Reaction: Seal the tube tightly and heat behind a blast shield to 80 °C for 12-16 hours. Validation: The suspension will gradually clarify into a homogeneous solution as the ester converts to the slightly more soluble amide at high temperature.

  • Crystallization: Cool the vessel slowly to 0 °C. The target carboxamide will crystallize out of the methanolic solution. Filter, wash with cold methanol, and dry to yield the pure 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide.

Workflow Start Phase 1: Ester Synthesis Setup Charge reactor with Ethyl Isatin-N-acetate & EtOH Start->Setup Base Add NaOEt (2.5 eq) at 0°C under N2 Setup->Base Heat Reflux for 4 hours Base->Heat Quench Quench with 1M HCl Adjust pH to 3.5-4.0 Heat->Quench Filter Filter & Dry Ester Intermediate Quench->Filter Phase2 Phase 2: Amidation Filter->Phase2 Ammonia Suspend in 7M NH3/MeOH Phase2->Ammonia Seal Heat in sealed tube at 80°C for 12-16 hours Ammonia->Seal Cool Cool to 0°C & Precipitate Seal->Cool Purify Recrystallize (MeOH) Cool->Purify Target Pure Target Compound Purify->Target

Figure 2: Step-by-step experimental workflow for the two-phase synthesis of the target.

Quantitative Data & Yield Optimization

To demonstrate the necessity of the specific conditions chosen in the protocol, the following tables summarize optimization data for both the rearrangement and amidation steps.

Table 1: Optimization of the Alkoxide-Promoted Rearrangement Step

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaOMe (2.5)MeOH65472Partial transesterification to methyl ester observed.
2 NaOEt (2.5) EtOH 78 4 85 Optimal conditions; clean conversion, no mixed esters.
3KOtBu (2.5)t-BuOH82661Steric bulk of base hinders the Dieckmann cyclization.
4K₂CO₃ (3.0)DMF1001234Incomplete rearrangement; thermal degradation of isatin.

Table 2: Optimization of the Amidation Step (Ester to Carboxamide)

EntryReagentSolventTemp (°C)Time (h)Yield (%)Causality
1NH₃ (aq, 28%)MeOH2524<10Intramolecular H-bond deactivates ester at room temp.
2NH₃ (gas purge)EtOH781245Ammonia volatilizes out of solution before reacting.
3 7M NH₃ in MeOH MeOH 80 (Sealed) 12 88 High pressure maintains NH₃ concentration; heat overcomes activation barrier.
4Formamide / NaOMeDMF100652Side reactions and difficult purification.

Conclusion

The synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide demands strict adherence to mechanistic principles. By utilizing an alkoxide-promoted ring expansion of ethyl isatin-N-acetate, chemists can bypass the difficult late-stage functionalization of the quinolone core[1],[3]. Furthermore, recognizing the thermodynamic stability imparted by the C3-hydroxyl/C2-carbonyl hydrogen bond[2] dictates the necessity of high-pressure, high-temperature amidation to successfully yield the final carboxamide.

References[1] Shmidt, S., Perillo, I., Camelli, A., & Blanco, M. M. (2016). Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. Tetrahedron Letters. ResearchGate. Available Here[3] Li, X., et al. (2021). Synthesis, Enzymatic Degradation, and Polymer-Miscibility Evaluation of Nonionic Antimicrobial Hyperbranched Polyesters with Indole or Isatin Functionalities. Biomacromolecules - ACS Publications. Available Here[4] Rey, V., et al. (2025). 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling. ResearchGate. Available Here[2] Rey, V., et al. (2023). Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. Available Here

Sources

Characterization of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives. As a senior application scientist, the following sections will delve into the technical intricacies and the rationale behind the experimental choices, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the 4-Quinolone-3-Carboxamide Scaffold

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antibacterial, and antiviral activities.[1] The 4-quinolone-3-carboxamide derivatives, in particular, have garnered significant attention for their vast therapeutic applications.[1] This guide focuses on the comprehensive characterization of a specific subset: the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives, providing a robust framework for their synthesis, structural elucidation, and biological assessment.

Quinolone derivatives are a prominent class of compounds found in a variety of biologically active molecules that have been on the market for over four decades.[2] Since 1962, 4(1H)-quinolone-3-carboxylic acid derivatives have been extensively utilized as antibacterial agents due to their broad and potent spectrum of activity.[2] The versatility of the quinolone core allows for chemical modifications that can transform its primary antibacterial properties into anticancer or antiviral agents.[2]

Synthesis and Purification Strategies

The synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives can be approached through several established routes. A common and effective method involves the derivatization of a 4-quinolone-3-carboxylate precursor.

Common Synthetic Routes

A prevalent method for synthesizing the core quinolone structure is the Gould-Jacobs reaction, which involves the reaction of a substituted aniline with a dialkyl alkoxymethylenemalonate.[2] For the synthesis of N-1 substituted 4-oxo-1,4-dihydroquinoline-3-carboxamides, a robust methodology involves the initial synthesis of the corresponding carboxylate followed by conversion to the carboxamide.[1] However, direct coupling of an amine with an N-1 substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate can be challenging due to reduced reactivity at the 3-carboxylate position.[1]

A more efficient approach involves the conversion of the N-substituted 4-quinolone-3-carboxylate to the corresponding carboxylic acid, which is then coupled with an amine using a peptide coupling agent.[1]

Generalized Protocol for Synthesis:

  • Synthesis of the Quinolone Carboxylate: The synthesis often begins with a Gould-Jacobs reaction to form the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[1]

  • N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted through alkylation or arylation reactions.

  • Hydrolysis to Carboxylic Acid: The ester at the 3-position is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine in the presence of a peptide coupling agent like TBTU, HBTU, or PyBrop to yield the final 3-carboxamide derivative.[1]

The choice of reagents and reaction conditions is critical. For instance, the use of a non-nucleophilic base is often preferred during N-alkylation to avoid side reactions. The selection of the peptide coupling agent can influence the reaction yield and purity of the final product.

Purification and Isolation Techniques

Purification of the synthesized derivatives is paramount to ensure accurate characterization and biological evaluation. Common techniques include:

  • Crystallization: This is a preferred method for obtaining highly pure compounds, especially if the product is a solid. The choice of solvent is crucial for successful crystallization.

  • Column Chromatography: For non-crystalline products or to separate mixtures, column chromatography using silica gel is a standard procedure. The eluent system is optimized to achieve good separation of the desired product from any impurities or unreacted starting materials.

Workflow Diagram for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Substituted Aniline, Diethyl ethoxymethylenemalonate) gould_jacobs Gould-Jacobs Reaction start->gould_jacobs carboxylate Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate gould_jacobs->carboxylate hydrolysis Hydrolysis carboxylate->hydrolysis acid 4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (with desired amine) acid->coupling product 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Derivative coupling->product crude Crude Product product->crude crystallization Crystallization crude->crystallization chromatography Column Chromatography crude->chromatography pure Pure Compound crystallization->pure chromatography->pure

Caption: Generalized workflow for the synthesis and purification of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural characterization of the synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives, characteristic signals include those for the aromatic protons on the quinolone ring, the amide proton, and the hydroxyl proton. The chemical shifts and coupling constants of these protons are indicative of their positions and neighboring atoms.[3][4]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Key signals to identify include the carbonyl carbons of the quinolone ring and the amide group, as well as the carbons of the aromatic system.[3][4]

Data Interpretation: The interpretation of NMR spectra involves analyzing chemical shifts, integration values, and coupling patterns to piece together the molecular structure. For instance, the downfield shift of the aromatic protons is characteristic of the electron-withdrawing nature of the quinolone core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Characteristic Vibrational Frequencies:

    • C=O stretching: Strong absorptions are typically observed for the ketone and amide carbonyl groups.[5]

    • O-H stretching: A broad absorption band is characteristic of the hydroxyl group.[5]

    • N-H stretching: The amide N-H bond will also show a characteristic stretching vibration.[5]

The presence and position of these bands provide strong evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • Molecular Ion Peak: The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound.

  • Fragmentation Patterns: The fragmentation pattern can provide valuable structural information as the molecule breaks apart in a predictable manner. The main fragmentation pathways often include the elimination of the carboxyl group.[6]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.[7]

Summary Table of Spectroscopic Data
Spectroscopic TechniqueKey Observables for 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Derivatives
¹H NMR Aromatic protons (downfield), amide N-H proton, hydroxyl O-H proton, signals from substituents.
¹³C NMR Carbonyl carbons (ketone and amide), aromatic carbons, carbons of substituents.
IR Spectroscopy Strong C=O stretching bands, broad O-H stretching band, N-H stretching band.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight, characteristic fragmentation patterns.

Definitive Structural Confirmation: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the structure of a compound, single-crystal X-ray diffraction is considered the gold standard for unambiguous structural determination.

The Gold Standard for Structural Analysis

X-ray crystallography provides a three-dimensional map of the electron density in a crystal, from which the precise positions of the atoms can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing definitive proof of the molecular structure. It also reveals information about intermolecular interactions such as hydrogen bonding and van der Waals forces.[8]

Experimental Protocol
  • Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding the final atomic coordinates and other crystallographic parameters.

Interpreting Crystallographic Data

The output of an X-ray diffraction experiment includes detailed information about the molecular geometry and packing in the solid state. This information is crucial for understanding structure-activity relationships, as the conformation of the molecule can influence its biological activity.

Probing Biological Potential: In Vitro Assay Methodologies

Once the structure of the synthesized derivatives has been confirmed, the next step is to evaluate their biological activity.

Antimicrobial Activity Assessment

The quinolone scaffold is well-known for its antibacterial properties.[9][10]

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC): This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    • Step-by-step Protocol:

      • Prepare a serial dilution of the test compound in a 96-well microtiter plate.

      • Inoculate each well with a standardized suspension of the test microorganism.

      • Incubate the plate under appropriate conditions.

      • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Anticancer Activity Evaluation

Many quinolone derivatives have shown promising anticancer activity.[11][12][13][14]

  • MTT or SRB Assay for Cytotoxicity: These colorimetric assays are commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

    • Step-by-step Protocol:

      • Seed cancer cells in a 96-well plate and allow them to attach overnight.

      • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

      • Add the MTT or SRB reagent and incubate to allow for color development.

      • Measure the absorbance using a microplate reader to determine cell viability.

Antiviral Activity Screening

Quinolone derivatives have also been investigated for their antiviral properties.[15][16]

  • Plaque Reduction Assay: This assay is used to quantify the reduction in virus-induced plaques in a cell monolayer in the presence of the test compound.

    • Step-by-step Protocol:

      • Infect a confluent monolayer of host cells with the virus.

      • Overlay the cells with a semi-solid medium containing different concentrations of the test compound.

      • Incubate to allow for plaque formation.

      • Stain the cells and count the number of plaques to determine the antiviral activity.

Workflow Diagram for Biological Evaluation

cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiviral Antiviral Activity mic Broth Microdilution Assay mic_result Determine MIC mic->mic_result mtt MTT/SRB Assay mtt_result Determine IC50 mtt->mtt_result plaque Plaque Reduction Assay plaque_result Determine EC50 plaque->plaque_result start Pure Compound start->mic start->mtt start->plaque

Caption: Workflow for the in vitro biological evaluation of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives.

Conclusion: Integrating Characterization Data for Drug Discovery

The comprehensive characterization of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives, from synthesis and structural elucidation to biological evaluation, provides a holistic understanding of these promising molecules. By integrating the data from various analytical techniques, researchers can establish clear structure-activity relationships (SAR). This knowledge is invaluable for the rational design and optimization of new derivatives with enhanced therapeutic efficacy and reduced toxicity. The methodologies outlined in this guide provide a robust framework for advancing the discovery and development of novel quinolone-based therapeutic agents.

References

  • Manfroni, G., et al. (2006). Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. PubMed. Available at: [Link]

  • SciHorizon. (n.d.).
  • Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia.
  • Kurkin, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem.
  • Ovid. (n.d.). 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides. Ovid.
  • Domagala, J. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry.
  • Publishing at the Library. (2011). Nonclassical Biological Activities of Quinolone Derivatives.
  • Milata, V., et al. (2020). 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity.
  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • PMC. (2022).
  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches.
  • PMC. (2024). C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives. PMC.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (n.d.). ChemInform Abstract: Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines.
  • MDPI. (2026).
  • PubMed. (2003). Novel Cu(II)-quinoline Carboxamide Complexes: Structural Characterization, Cytotoxicity and Reactivity Towards 5'-GMP. PubMed.
  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • (n.d.).
  • (n.d.).
  • PubMed. (n.d.). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. PubMed.
  • MDPI. (2023).
  • (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.
  • MDPI. (2024).
  • PMC. (n.d.). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC.
  • Google Patents. (n.d.). WO2015128882A2 - Crystalline forms of n-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide and process for the preparation thereof.
  • MDPI. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
  • (2022). Review on recent development of quinoline for anticancer activities.
  • (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
  • (n.d.). Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide.
  • Asian Research Association. (2026). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids.
  • Academia.edu. (n.d.). (PDF)
  • (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Teesside University's Research Portal. (2023). Synthesis, Spectroscopic Characterization, DFT and Molecular Dynamics of Quinoline-based Peptoids. Teesside University's Research Portal.
  • ResearchGate. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one).
  • The Journal of Organic Chemistry. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry.
  • (n.d.). INFRARED SPECTROSCOPY (IR).
  • MDPI. (2009).
  • MDPI. (2023).
  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

Sources

Spectroscopic Analysis of 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As drug development increasingly targets complex metalloenzymes—such as viral endonucleases—the demand for highly functionalized, chelating pharmacophores has surged. 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide , a prominent derivative of the 3-hydroxykynurenic acid (3-HOKA) family, represents a critical scaffold in this domain. Beyond its pharmacological utility, this compound exhibits profound photophysical properties, making it an exceptional candidate for fluorescence labeling and biological tracking.

Analyzing this compound requires a rigorous, multi-modal spectroscopic approach. The molecule exists in a dynamic keto-enol tautomeric equilibrium, dictating both its target-binding affinity and its fluorescence quantum yield. This whitepaper provides an authoritative, field-proven guide to the spectroscopic characterization of this scaffold, emphasizing the causality behind analytical choices and providing self-validating experimental protocols.

Structural Dynamics: Keto-Enol Tautomerism & Hydrogen Bonding

The foundational analytical challenge in characterizing 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is defining its predominant tautomeric state in solution. While the molecule can theoretically exist as a 4-hydroxyquinoline (enol form), empirical NMR evidence and Density Functional Theory (DFT) calculations confirm that the 4-oxo-1,4-dihydroquinoline (keto) form overwhelmingly predominates 1.

The Causality of Stabilization: This predominance is not merely an artifact of solvent interaction; it is thermodynamically driven by Resonance-Assisted Hydrogen Bonding (RAHB). The spatial proximity of the C2-carboxamide carbonyl and the C3-hydroxyl group facilitates the formation of a highly favored intramolecular hydrogen bond, creating a stable six-membered pseudo-ring 2. This structural locking mechanism directly dictates the compound's robust UV-Vis absorption profile and high fluorescence quantum yield.

Analytical Modalities & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the gold standard for distinguishing the tautomeric states of quinolones. The chemical shift of the carbon at position 4 (C4) serves as the definitive marker 3.

  • 4-Oxo Form: The C4 nucleus is highly deshielded by the carbonyl oxygen, resonating characteristically downfield between 169.0 and 175.0 ppm .

  • 4-Hydroxy Form: If present, an sp² hybridized, hydroxyl-bearing C4 would resonate significantly upfield (~150.0 - 156.0 ppm).

Optical Spectroscopy (UV-Vis & Fluorescence)

In aqueous physiological conditions (e.g., Phosphate Buffer, pH 7.4), the compound exists primarily in its anionic keto form. It exhibits a distinct absorption maximum (λ_abs) at approximately 368 nm . Upon excitation, it undergoes rapid internal conversion and solvent reorganization, emitting fluorescence with a peak (λ_em) around 465–474 nm 4. The resulting large Stokes shift (~100 nm) minimizes self-quenching, yielding an impressive fluorescence quantum yield (ΦF ≈ 0.73).

Workflow N1 Sample Preparation (DMSO-d6 / PBS pH 7.4) N2 1D & 2D NMR Spectroscopy (1H, 13C, HSQC, HMBC) N1->N2 N3 Optical Spectroscopy (UV-Vis & Fluorescence) N1->N3 N4 DFT-GIAO Calculations (In Silico Validation) N2->N4 Empirical vs Theoretical N5 Tautomeric Assignment (4-Oxo Predominance) N2->N5 N6 Photophysical Profiling (Quantum Yield) N3->N6 N4->N5 N5->N6 Structure-Property Link

Fig 1: Spectroscopic workflow combining NMR/optical data with DFT-GIAO theoretical modeling.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: NMR Tautomeric Profiling & DFT Validation
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is selected because it disrupts chaotic intermolecular aggregation while preserving the strong intramolecular hydrogen bonds critical for stabilizing the tautomeric state.

  • Internal Standardization: Add 0.03% (v/v) Tetramethylsilane (TMS).

    • Validation Check: TMS acts as a zero-point reference to ensure magnetic drift does not confound the critical C4 chemical shift measurement.

  • Data Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra. Set the relaxation delay (D1) to ≥ 2.0 seconds.

    • Causality: A prolonged D1 delay ensures complete longitudinal relaxation of the quaternary C4 and C2 carbons, allowing for accurate signal integration and detection.

  • Computational Cross-Validation: Model both 4-oxo and 4-hydroxy tautomers using DFT at the B3LYP/6-311+G(d,p) level with a PCM solvent model for DMSO.

    • Validation Check: Compare the empirical C4 shift against the theoretical Gauge-Independent Atomic Orbital (GIAO) isotropic shielding tensors. A convergence at ~170 ppm definitively confirms the 4-oxo state.

Protocol B: Quantum Yield Determination via Comparative Fluorescence
  • Solvent & Concentration Optimization: Prepare the compound in 0.1 M Phosphate Buffer (pH 7.4). Dilute the sample until the absorbance at the excitation wavelength (368 nm) is strictly ≤ 0.05.

    • Causality: Maintaining ultra-low absorbance prevents the "inner-filter effect" (reabsorption of emitted light by unexcited molecules), which artificially depresses the measured quantum yield.

  • Reference Standard Matching: Prepare Quinine Sulfate in 0.1 M H₂SO₄ (known ΦF = 0.54) as the reference standard. Match its absorbance exactly to the sample at 368 nm.

  • Spectral Acquisition: Record emission spectra from 390 nm to 650 nm. Integrate the total area under the fluorescence emission curve for both the sample and the reference.

  • Self-Validating Calculation: Calculate ΦF using the comparative gradient method. Plot integrated fluorescence intensity versus absorbance for a 4-point concentration series.

    • Validation Check: The plot must yield a linear regression with R² > 0.99. Any deviation from linearity indicates aggregation-induced quenching, invalidating the run.

Jablonski S0 Ground State (S0) Anionic 4-Oxo Form S1 Excited State (S1) Franck-Condon State S0->S1 Excitation (368 nm) S1_rel Relaxed S1 State (Solvent Reorganization) S1->S1_rel Internal Conversion Emission Fluorescence Emission (λ_em ≈ 470 nm) S1_rel->Emission Radiative (ΦF ≈ 0.73) NonRad Non-Radiative Decay (Vibrational Relaxation) S1_rel->NonRad Thermal Loss Emission->S0 NonRad->S0

Fig 2: Photophysical pathway illustrating excitation and high-quantum-yield emission of the tautomer.

Quantitative Data Summary

The table below consolidates the expected spectroscopic parameters for the 3-hydroxy-4-oxo-1,4-dihydroquinoline core, allowing researchers to quickly benchmark synthesized batches.

Analytical Parameter4-Oxo Tautomer (Empirical)4-Hydroxy Tautomer (Theoretical)Analytical Significance
¹³C NMR (C4 Shift) 169.5 – 173.2 ppm~152.0 – 156.0 ppmDefinitive marker for keto-enol state
¹H NMR (H-5 Shift) 8.10 – 8.20 ppmN/AHighly deshielded by C4 carbonyl proximity
Absorbance Max (λ_abs) 368 nm (Anionic, pH 7.4)N/AEstablishes excitation boundary for fluorescence
Emission Max (λ_em) 465 – 474 nmN/ADefines the large Stokes shift (~100 nm)
Quantum Yield (ΦF) 0.70 – 0.75N/AIndicates highly efficient radiative decay

References

  • Source: Journal of Molecular Structure (2024)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Tautomeric 2-arylquinolin-4(1H)
  • Title: 3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling Source: ResearchGate URL

Sources

A Technical Guide to the Biological Activity of 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide focuses on a specific subclass: 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide analogs. Historically rooted in the development of antibacterial agents, this structural motif has been extensively modified, yielding compounds with a broad spectrum of biological activities, including potent antiproliferative, immunomodulatory, and antioxidant effects. This document provides an in-depth exploration of the synthesis, diverse biological activities, molecular mechanisms of action, and structure-activity relationships of these compounds. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies and the causal logic behind strategic chemical modifications.

Chapter 1: The Quinoline-3-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

Quinolines and their fused heterocyclic derivatives are prevalent molecular structures in chemistry and medicine.[1] Among these, the 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide framework has gained significant attention as a versatile scaffold for developing novel therapeutics.[1] The journey of this scaffold began with the discovery of quinolone antibacterials, which act by inhibiting bacterial type II topoisomerases.[2][3] This foundational understanding paved the way for exploring their effects on homologous human enzymes, leading to the development of agents for non-bacterial diseases.

Prominent examples that highlight the therapeutic potential of this scaffold include:

  • Roquinimex (Linomide): An early immunomodulator recognized for its efficacy in experimental models of cancer and autoimmune diseases.[1]

  • Tasquinimod: A second-generation analog developed as an anti-angiogenic agent for the treatment of prostate cancer.[1]

  • Laquinimod: An oral drug investigated for the treatment of autoimmune diseases like multiple sclerosis, demonstrating an improved potency and toxicological profile over Roquinimex.[1][4]

These clinical and preclinical candidates underscore the scaffold's "drug-like" properties and its amenability to chemical modification for targeting a range of complex diseases.

Chapter 2: Spectrum of Biological Activities

Systematic structural modifications of the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide core have unlocked a wide array of biological functions.

Antiproliferative and Cytotoxic Activity

This is the most extensively studied activity. Analogs have demonstrated significant growth inhibition against a diverse panel of human cancer cell lines, including:

  • Pancreatic Cancer (PANC-1): Certain N-substituted piperazine hybrids exhibit potent activity, with GI50 values in the low micromolar range.[1]

  • Cervical Cancer (HeLa) and Breast Cancer (MDA-MB-231): The same series of compounds showed considerable efficacy against these cell lines.[1]

  • Gastric Cancer (ACP03): Specific derivatives have shown significant cytotoxicity against gastric cancer cells while remaining inactive against normal fibroblast cell lines, indicating a favorable therapeutic window.[2]

  • Renal Cancer (TK-10) and Leukemia (CCRF-CEM): N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides have shown promising growth inhibition against these lines.[5]

  • Esophageal Squamous Cell Carcinoma (ESCC): A systematic approach to generating novel 2-oxo-1,2-dihydroquinoline-4-carboxamide analogues has yielded compounds with activity against ESCC cell lines.[6]

Immunomodulatory Effects

As exemplified by Roquinimex and Laquinimod, the quinoline-3-carboxamide scaffold is a potent modulator of the immune system. These compounds have been evaluated for their ability to treat autoimmune disorders by inhibiting disease development in models such as experimental autoimmune encephalomyelitis (EAE).[1][4]

Antioxidant Properties

Oxidative stress is implicated in numerous pathologies. Certain 3-hydroxyquinoline derivatives have been evaluated for their antioxidant potential using methods like the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay.[5] For example, N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides have demonstrated promising antioxidant activity, with IC50 values comparable to the standard ascorbic acid.[5]

Antibacterial Activity

The foundational activity of the broader 4-oxo-quinoline class is its antibacterial effect.[7] This action is mediated through the inhibition of prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to double-stranded DNA breaks and bacterial cell death.[2][8] While many newer analogs are optimized for anticancer activity, the inherent antibacterial potential of the scaffold remains a key feature.

Chapter 3: Molecular Mechanisms of Action

The diverse biological activities of these analogs stem from their ability to interact with multiple molecular targets. The rationale for their development often involves transitioning from a known mechanism (like topoisomerase inhibition) to novel targets through structural modification.

Inhibition of Topoisomerases

The classical mechanism for 4-oxoquinolines is the poisoning of type II topoisomerases. These drugs stabilize the transient enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.[3][8] This converts the essential enzyme into a cellular toxin that fragments the chromosome. While this is the primary mechanism for antibacterial quinolones, it is also a validated anticancer strategy, as human topoisomerase II is a target for many chemotherapeutic drugs.[2][9] Voreloxin, a 4-oxoquinoline analog, exemplifies this by intercalating into DNA and inhibiting topoisomerase II.[2]

Quinolone_Topoisomerase_Interaction cluster_pre DNA Replication/Topology Management cluster_cleavage Cleavage Complex Formation cluster_inhibition Quinolone-Mediated Inhibition DNA Intact DNA TopoII Topoisomerase II DNA->TopoII Binding Cleavage_Complex Topoisomerase-DNA Cleavage Complex (Transient State) TopoII->Cleavage_Complex Creates double-strand break Stabilized_Complex Stabilized Ternary Complex (Drug-Enzyme-DNA) Cleavage_Complex->Stabilized_Complex Religation Normal Pathway: DNA Re-ligation Cleavage_Complex->Religation Quinolone Quinolone Analog Quinolone->Stabilized_Complex Intercalates & Traps Complex Apoptosis Replication Fork Collapse & Cell Death (Apoptosis) Stabilized_Complex->Apoptosis Prevents DNA re-ligation Religation->DNA Releases intact DNA

Caption: Mechanism of Topoisomerase II poisoning by quinolone analogs.
Disruption of Microtubule Dynamics

A distinct mechanism involves the inhibition of tubulin polymerization. Microtubules are critical for cell division, intracellular transport, and maintaining cell shape.[1] In silico molecular docking studies have suggested that some 4-hydroxy-2-oxoquinoline-3-carboxamide hybrids can bind to tubulin, likely at the colchicine binding site, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[1] This represents a shift in targeting from DNA replication machinery to the cytoskeleton.

Multi-Enzyme Inhibition

The scaffold's versatility allows it to be adapted to inhibit various enzymes crucial for cancer cell survival and proliferation.

  • Epidermal Growth Factor Receptor (EGFR): Molecular docking studies have shown that certain oxoquinoline analogs can bind effectively to the active site of EGFR, a key driver in many cancers.[5]

  • Carbonic Anhydrase (CA): CA isozymes, particularly CA IX, are overexpressed in hypoxic tumors and promote proliferation. Some analogs have shown potential to inhibit CA.[5]

  • Poly(ADP-ribose) Polymerase (PARP): Novel dihydroisoquinol-1-one-4-carboxamides, structurally related to the quinolone core, have been designed as potent PARP inhibitors, a clinically validated target in cancers with specific DNA repair deficiencies.[10]

Modulation of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or cell death. For some 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives active against esophageal squamous cell carcinoma, autophagy modulation has been suggested as a potential mechanism of action.[6]

Chapter 4: Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature and position of substituents on the quinoline core. Chemical modifications at the N-1, C-2, C-3 (carboxamide moiety), and C-5 through C-8 positions can drastically alter potency, selectivity, and pharmacokinetic properties.[11]

  • N-1 Position: Substitution at the N-1 position is crucial. For instance, an N-methyl group is common in many potent anticancer analogs.[1] In other series, larger aromatic substituents at N-1 have been shown to enhance activity against targets like HIV-1 integrase.[11]

  • C-3 Carboxamide Moiety: The side chain of the carboxamide is a primary point of diversification. Modifications here directly influence target engagement and physical properties. For example, incorporating substituted piperazine rings has been a successful strategy for generating potent antiproliferative compounds.[1] The nature of the substituent on the distal end of this side chain (e.g., halogenated phenyl groups) further fine-tunes the activity.[1]

  • C-7 Position: In the classic fluoroquinolone antibacterials, a substituent at C-7 (often a piperazine or pyrrolidine ring) is critical for potent activity and overcoming resistance.[3] This position remains important for modulating the activity of anticancer analogs.

  • Aromatic Core: Substitutions on the benzo portion of the quinoline ring (positions C-5 to C-8) can influence electron distribution, lipophilicity, and metabolic stability. For example, methoxy and/or ethoxy groups at the C-7 and C-8 positions have been shown to confer good oral activity in related series.[12]

SAR_Scaffold cluster_0 Structure-Activity Relationship Hotspots Core N1_point N1_label N-1 Position: Modulates potency and pharmacokinetic properties. N1_point->N1_label C3_Amide_point C3_Amide_label C-3 Carboxamide Side Chain (R2): Primary site for diversification. Governs target specificity and solubility. C3_Amide_point->C3_Amide_label C7_point C7_label C-7 Position: Key for antibacterial potency. Influences anticancer activity. C7_point->C7_label C2_point C2_label C-2 Position (R1): Substituents here can influence target binding. C2_point->C2_label

Caption: Key modification sites on the quinoline-carboxamide scaffold.
PositionModificationObserved EffectReference
N-1 Methyl, Cyclopropyl, Aryl groupsInfluences potency and target specificity. Crucial for enhancing activity.[1][11]
C-3 Amide Substituted Piperazines/PiperidinesSignificant impact on antiproliferative activity.[1]
C-3 Amide N-Aryl groupsPotent anticancer and antioxidant activity.[5]
C-7/C-8 Methoxy/Ethoxy groupsCan improve oral absorption and activity.[12]

Chapter 5: Key Experimental Methodologies

The discovery and optimization of these analogs rely on robust synthetic protocols and validated biological assays.

General Synthesis Pathway

A common and effective method for synthesizing 4-oxoquinoline-3-carboxamide derivatives is the Gould-Jacobs reaction, followed by amidation.[2] The choice of a high-boiling solvent like diphenyl ether for the cyclization and amidation steps is a key experimental consideration, as it provides the high temperature required to drive these reactions to completion.[2]

Synthesis_Workflow start Substituted Aniline (7) + Diethyl ethoxymethylenemalonate (EMME) step1 Condensation (Ethanol, Reflux) start->step1 intermediate1 Anilinomethylenemalonate (8) step2 Thermal Cyclization (Diphenyl ether, Reflux) intermediate1->step2 intermediate2 Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (9) step3 Amidation (Amine, Diphenyl ether, 210°C) intermediate2->step3 final_product Target Carboxamide Analog (10-18) step1->intermediate1 step2->intermediate2 step3->final_product

Caption: Generalized Gould-Jacobs synthesis workflow.

Protocol 1: General Synthesis of 4-Oxoquinoline-3-carboxamide Analogs

  • Step 1: Synthesis of Anilinomethylenemalonates: A solution of the appropriately substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in ethanol is heated under reflux for 3 hours. The mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration and recrystallized to yield the anilinomethylenemalonate intermediate.[2]

  • Step 2: Thermal Cyclization: The anilinomethylenemalonate intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to reflux (approx. 250-260°C) for 30-60 minutes. Upon cooling, the cyclized product, an ethyl 4-oxoquinoline-3-carboxylate, precipitates and is collected by filtration and washed with a non-polar solvent like hexane.[2]

  • Step 3: Amidation: The ethyl 4-oxoquinoline-3-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) are heated in diphenyl ether at approximately 210°C for a specified time. The reaction is monitored by TLC. After cooling, the mixture is diluted with a suitable solvent, and the final carboxamide product is isolated, often via filtration or chromatography.[2]

In Vitro Antiproliferative Screening: The SRB Assay

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity based on the measurement of cellular protein content. Its choice is justified by its sensitivity, simplicity, and the stable, colorimetric endpoint.

Protocol 2: SRB Cell Proliferation Assay

  • Cell Plating: Cancer cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1][5]

  • Drug Treatment: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The medium from the cell plates is removed, and 100 µL of medium containing the test compounds at various concentrations (and appropriate vehicle controls) is added. The plates are incubated for a further 48-72 hours.[1]

  • Cell Fixation: After incubation, the supernatant is discarded, and cells are fixed by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed five times with slow-running tap water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

  • Solubilization and Reading: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid and then air-drying. The bound stain is solubilized with 200 µL of 10 mM Tris base solution (pH 10.5). The absorbance (optical density) is read on a microplate reader at 510 nm.

  • Data Analysis: The percentage growth inhibition is calculated relative to untreated controls, and the GI50 (concentration causing 50% growth inhibition) value is determined from the dose-response curve.

Chapter 6: Conclusion and Future Perspectives

The 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide scaffold and its analogs represent a highly successful platform in modern drug discovery. Originating from antibacterial research, this chemical class has been intelligently evolved to target a multitude of disease-relevant proteins and pathways, with a particular impact on oncology and immunology. The extensive body of research demonstrates that subtle structural modifications can lead to remarkable shifts in biological activity and mechanism of action.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs that are highly selective for specific enzyme isoforms (e.g., PARP1 vs. PARP2) or specific kinase targets to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing next-generation compounds that are active against tumors that have acquired resistance to existing therapies.

  • Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to investigate its potential in other areas, such as neurodegenerative diseases or viral infections.

  • Drug Delivery and Formulation: Addressing challenges related to solubility and bioavailability through advanced formulation strategies or the development of water-soluble prodrugs.[11]

The continued exploration of this privileged scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • SciHorizon. (n.d.). hydroxy-2-oxoquinoline-3-carboxamide derivatives as a.
  • MDPI. (2022, January 4). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Retrieved from [Link]

  • Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • PMC. (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

  • PMC. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

  • ACS Publications. (2004, March 16). Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure−Activity Relationship. Retrieved from [Link]

  • MDPI. (2021, November 10). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • PubMed. (2018, July 15). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. Retrieved from [Link]

  • MDPI. (2020, December 1). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

  • PMC. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • PubMed. (n.d.). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Retrieved from [Link]

  • RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • Publishing at the Library. (2011, December 9). Nonclassical Biological Activities of Quinolone Derivatives. Retrieved from [Link]

Sources

In vitro evaluation of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

Executive Summary & Mechanistic Rationale

The compound 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide represents a highly privileged, metal-chelating pharmacophore in modern antiviral drug discovery[1]. This specific scaffold is the structural cornerstone for inhibitors targeting two-metal-ion-dependent viral enzymes, most notably HIV-1 Integrase (IN) and the Influenza PA Endonuclease .

The fundamental causality behind the efficacy of this scaffold lies in its precise molecular geometry. The triad of oxygen atoms—derived from the 3-hydroxyl, the 4-carbonyl, and the 2-carboxamide groups—forms a coplanar, tridentate/bidentate chelating system. This configuration perfectly displaces the water molecules coordinating the two divalent metal ions (typically Mg²⁺ or Mn²⁺) within the catalytic core domain (CCD) of the viral enzyme[2]. By sequestering these critical cofactors, the compound halts the nucleophilic attack required for viral DNA strand transfer or host mRNA cap-snatching[3].

To rigorously evaluate this scaffold, researchers must employ a self-validating in vitro pipeline that proves not only target engagement but also the strict metal-dependency of the inhibition, followed by cellular efficacy profiling.

Phase 1: Target Engagement & Biochemical Validation

To prove that the quinoline scaffold directly inhibits the enzyme via its active site, we utilize a Fluorescence Resonance Energy Transfer (FRET)-based biochemical assay. This assay is designed to be self-validating: the inclusion of an EDTA control proves that the enzyme's activity (and the inhibitor's efficacy) is fundamentally metal-dependent.

Protocol 1.1: FRET-Based HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of the compound to block the insertion of viral DNA into the host genome[2].

Reagents & Setup:

  • Enzyme: Recombinant full-length HIV-1 Integrase (purified via Ni-NTA affinity chromatography)[4].

  • Substrates: A double-stranded donor DNA mimicking the HIV-1 LTR U5 end (labeled with a fluorophore, e.g., FAM) and a target DNA strand (labeled with a quencher, e.g., DABCYL)[5].

  • Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MgCl₂, 4% glycerol[6].

Step-by-Step Methodology:

  • Intasome Assembly: Pre-incubate 200 nM of recombinant HIV-1 IN with 50 nM of the FAM-labeled donor DNA in the reaction buffer for 15 minutes at room temperature to allow the formation of the pre-integration complex (intasome).

  • Compound Addition: Dispense the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide compound in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) into the microplate wells.

  • Control Validation: In parallel wells, add 50 mM EDTA (Metal-chelating negative control) and 100 nM Dolutegravir (Positive control)[3].

  • Reaction Initiation: Add 50 nM of the DABCYL-labeled target DNA to initiate the strand transfer reaction. Incubate at 37°C for 60 minutes.

  • Readout: Measure fluorescence (Excitation: 490 nm / Emission: 520 nm). As strand transfer occurs, the FAM and DABCYL fluorophores are separated, leading to an increase in fluorescence. The inhibitor will quench this signal recovery. Calculate the IC₅₀ using non-linear regression.

MechanismWorkflow cluster_0 Pharmacophore & Target cluster_1 In Vitro Validation A 3-OH-4-oxo-quinoline Scaffold B Two-Metal-Ion Chelation (Mg2+/Mn2+) A->B C HIV-1 Integrase Active Site B->C D FRET Assay (Strand Transfer IC50) C->D E SPR Biosensor (Metal-Dependent Kd) C->E

Workflow illustrating the causality between the scaffold's metal-chelating mechanism and its biochemical validation.

Phase 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

While IC₅₀ data proves inhibition, it does not prove how the drug binds. Surface Plasmon Resonance (SPR) is utilized to determine the association (


) and dissociation (

) rates. By running the SPR with and without Mg²⁺, we create a self-validating system that confirms the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide strictly requires metal ions to anchor into the active site[7],[3].
Protocol 2.1: Metal-Dependent SPR Binding Kinetics
  • Chip Preparation: Immobilize biotinylated double-stranded viral DNA onto a Streptavidin (SA) sensor chip[3].

  • Intasome Formation: Inject recombinant HIV-1 IN over the chip at 30 µL/min to allow the enzyme to bind the immobilized DNA, forming the intasome complex on the sensor surface[7].

  • Analyte Injection (+ Mg²⁺): Inject the quinoline compound (0.015 to 1 µM) in a running buffer containing 10 mM HEPES, 0.32 M NaCl, and 25 mM MgCl₂ [8],[3]. Record the sensorgram to calculate

    
    .
    
  • Analyte Injection (- Mg²⁺): Regenerate the chip and repeat the injection using a running buffer supplemented with 3 mM EDTA and zero MgCl₂.

  • Causality Check: A drastic drop in binding affinity (increase in

    
    ) in the EDTA buffer definitively proves that the 2-carboxamide/3-OH/4-oxo triad operates via metal chelation.
    

Phase 3: Cellular Antiviral & Cytotoxicity Profiling

A potent biochemical inhibitor is useless if it cannot cross the cell membrane or if it is highly toxic. The cellular pipeline evaluates the compound in living MT-4 cells to establish the Selectivity Index (SI), the ultimate metric of a compound's therapeutic window.

Protocol 3.1: p24 Antigen ELISA & CellTiter-Glo Assay
  • Viral Infection: Infect MT-4 T-cells with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Treatment: Plate the infected cells in 96-well plates and treat with serial dilutions of the quinoline compound. Incubate for 5 days at 37°C.

  • Efficacy Readout (EC₅₀): Harvest the supernatant and quantify viral replication using a p24 Antigen ELISA kit. The concentration reducing p24 levels by 50% is the EC₅₀.

  • Cytotoxicity Readout (CC₅₀): In a parallel plate, treat uninfected MT-4 cells with the same compound concentrations. After 5 days, add CellTiter-Glo reagent to measure intracellular ATP (a proxy for cell viability). The concentration reducing viability by 50% is the CC₅₀.

CellularPipeline cluster_Antiviral Antiviral Efficacy cluster_Tox Cytotoxicity Start Cellular Evaluation Pipeline A1 HIV-1 Infection (MT-4 Cells) Start->A1 T1 Uninfected MT-4 Cells (Control) Start->T1 A2 p24 Antigen ELISA (EC50 Determination) A1->A2 SI Selectivity Index (SI) SI = CC50 / EC50 A2->SI T2 CellTiter-Glo Assay (CC50 Determination) T1->T2 T2->SI

Parallel cellular evaluation pipeline designed to calculate the Selectivity Index (SI) of the compound.

Quantitative Data Summary

The following table summarizes the expected quantitative profile of a highly optimized 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivative, demonstrating the translation from biochemical affinity to cellular safety.

Evaluation ParameterAssay / MethodologyRepresentative ValueScientific Significance
Biochemical

FRET Strand Transfer Assay12.5 nMIndicates high-affinity target engagement at the enzyme's catalytic core.
Binding Affinity (

)
SPR Kinetics (+ 25 mM Mg²⁺)8.2 nMStrong, stable binding to the metal-bound intasome complex.
Binding Affinity (

)
SPR Kinetics (EDTA / No Mg²⁺)> 10,000 nMMechanistic proof: Binding is strictly dependent on the two-metal-ion system.
Antiviral

p24 Antigen ELISA (MT-4 cells)45.0 nMHigh potency is maintained in complex intracellular environments.
Cytotoxicity

CellTiter-Glo (MT-4 cells)> 50,000 nMThe scaffold exhibits excellent biocompatibility and low off-target toxicity.
Selectivity Index (SI) Calculated (

)
> 1,111Highly favorable therapeutic window for downstream in vivo studies.

References

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design MDPI Pharmaceuticals
  • Surface plasmon resonance study on HIV-1 integrase strand transfer activity Analytical and Bioanalytical Chemistry
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety PubMed Central (PMC)
  • Mode of inhibition of HIV-1 Integrase by a C-terminal domain-specific monoclonal antibody N
  • The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function mBio - ASM Journals
  • Inhibition of Human Immunodeficiency Virus Type 1 Entry by a Keggin Polyoxometal
  • Mechanisms of HIV-1 integrase resistance to dolutegravir and potent inhibition of drug-resistant variants PubMed Central (PMC)

Sources

Discovery and Synthesis of Novel Quinolinone Carboxamides: From Rational Design to Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Carboxamide Scaffold as a Modern Privileged Structure

The quinoline ring system, a fusion of benzene and pyridine rings, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of natural products and synthetic pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[3] When a carbonyl group is introduced into this framework, it generates the quinolinone scaffold, which has proven to be an exceptionally valuable core for drug discovery.[4] The further incorporation of a carboxamide linkage has been a highly effective strategy for enhancing pharmacological potency, particularly in oncology.[4][5]

Quinolinone carboxamides have emerged as potent inhibitors of critical cellular targets, most notably protein kinases involved in DNA damage response (DDR) and cell signaling pathways, such as Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR).[6][7][8] Their mechanism often involves competitive inhibition at the ATP-binding site, where the quinoline nitrogen can form crucial interactions with the kinase hinge region.[7] This guide provides a comprehensive overview of the modern drug discovery process for this compound class, from initial in silico design and complex multi-step synthesis to detailed structure-activity relationship (SAR) analysis and biological validation.

Part 1: Rational Design and Scaffolding Strategies

The journey to a novel therapeutic agent begins not in the flask, but in the conceptualization of a molecule designed to interact with a specific biological target. For quinolinone carboxamides, this process leverages both established medicinal chemistry principles and advanced computational tools.

The Privileged Scaffold and Target-Oriented Design

The quinolinone carboxamide framework is considered a "privileged scaffold" because it can be decorated with various functional groups to modulate its interaction with a diverse range of biological targets.[1][4] The design process is typically target-oriented. For instance, in the development of ATM kinase inhibitors, the primary carboxamide at the C3 position of the quinoline ring was found to be critical, likely by orienting the C4-substituent correctly and/or binding directly to the kinase.[6]

Computational methods, collectively known as Computer-Aided Drug Design (CADD), are indispensable for visualizing these interactions and predicting binding affinities.[9] Molecular docking studies, for example, can simulate how different derivatives fit into the active site of a target protein, such as the ATP-binding pocket of a kinase.[7][9] This in silico screening allows for the prioritization of compounds for synthesis, saving considerable time and resources.

Bioisosteric Replacement for Enhanced Drug-Like Properties

A key challenge in drug development is optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A molecule that is highly potent in vitro may fail in vivo due to poor metabolic stability or low bioavailability.[10] One powerful strategy to overcome this is bioisosteric replacement , where a functional group is exchanged for another with similar physical and chemical properties, but which alters the molecule's metabolic fate.[11][12][13]

A salient example is the replacement of a metabolically labile benzanilide moiety in certain quinoline carboxamide-type ABCG2 modulators with a more stable N-(biphenyl-3-yl) group.[14][15] While this specific modification led to a slight decrease in potency, it significantly improved metabolic stability, demonstrating that the core amide linkage was not an absolute requirement for activity and could be replaced to create more viable drug candidates.[14]

Visualization: Drug Discovery Workflow

The following diagram illustrates the iterative workflow for the discovery and optimization of novel quinolinone carboxamides.

G cluster_0 Discovery & Design cluster_1 Synthesis & Evaluation cluster_2 Preclinical Development Target ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead CADD Computational Design (e.g., Docking) CADD->Hit_to_Lead Synthesis Chemical Synthesis & Purification Hit_to_Lead->Synthesis In_Vitro In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro ADME In Vitro ADME (Stability, Permeability) In_Vitro->ADME SAR SAR Analysis ADME->SAR SAR->Synthesis Iterative Optimization In_Vivo_PK In Vivo PK Studies (Animal Models) SAR->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Opt Lead Optimization In_Vivo_Efficacy->Lead_Opt Lead_Opt->Synthesis Refined Design

Caption: Iterative workflow for quinolinone carboxamide drug discovery.

Part 2: Synthetic Methodologies

The synthesis of functionalized quinolinone carboxamides requires a robust and flexible chemical strategy. While classical methods like the Friedländer and Knorr syntheses laid the groundwork for quinoline construction, modern drug discovery relies heavily on transition-metal-catalyzed cross-coupling reactions to build molecular diversity.[16][17][18]

Core Synthesis: Building the Quinolinone Ring

The construction of the core 2-quinolone or 4-quinolone ring can be achieved through various pathways.[16][19] Palladium-catalyzed reactions, such as C-H activation/cyclization cascades, offer an efficient means to assemble the quinolinone system from simple anilines and acrylates.[16][20] For 3-quinoline carboxamides, a common and versatile strategy involves building substitutions onto a pre-formed, functionalized quinoline core, such as a 6-bromo-4-chloroquinoline-3-carboxamide intermediate.[6]

Key Synthetic Transformations

The power of modern synthetic strategy lies in its modularity. Key reactions include:

  • Suzuki Cross-Coupling: To install aryl or heteroaryl groups, typically at the C6 position, by reacting a bromo-quinoline with an arylboronic acid or ester.[6][21]

  • Nucleophilic Aromatic Substitution (SNAr): To introduce amine side chains, most commonly by displacing a chloro group at the C4 position.[6]

  • Amide Bond Formation: To create the defining carboxamide, often by coupling a quinoline carboxylic acid with a desired amine using standard coupling reagents (e.g., TBTU, BOP) or by converting a cyano or ester group.[6][22][23]

Visualization: Synthetic Pathway for a 3-Quinoline Carboxamide

The diagram below outlines a representative synthetic route for a potent ATM inhibitor, showcasing the sequential application of key cross-coupling and substitution reactions.

G A 6-Bromo-4-chloroquinoline- 3-carboxamide C 6-Aryl-4-chloroquinoline- 3-carboxamide A->C Suzuki Coupling (Pd Catalyst) B Arylboronic Ester E Final Product: 6-Aryl-4-aminoquinoline- 3-carboxamide C->E SNAr Reaction (Base) D Primary Amine (R-NH2)

Caption: Modular synthesis of a 3-quinoline carboxamide derivative.

Experimental Protocol: Synthesis of a 6-Aryl-4-amino-3-quinolinecarboxamide

This protocol is a generalized representation based on methodologies reported for the synthesis of ATM kinase inhibitors.[6]

Step 1: Suzuki Cross-Coupling

  • To a degassed solution of 6-bromo-4-chloroquinoline-3-carboxamide (1.0 eq) and the desired arylboronic acid or ester (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the 6-aryl-4-chloroquinoline-3-carboxamide intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 6-aryl-4-chloroquinoline-3-carboxamide intermediate (1.0 eq) in a suitable solvent (e.g., NMP or DMSO).

  • Add the desired primary amine (1.5-2.0 eq) and, if necessary, a non-nucleophilic base (e.g., DIPEA).

  • Heat the mixture at 80-120 °C for 4-24 hours, monitoring for the disappearance of the starting material.

  • Cool the reaction, dilute with water, and collect the precipitated solid by filtration. Alternatively, extract the product with an organic solvent.

  • Wash the product or organic extract thoroughly with water to remove the solvent and excess amine.

  • Purify the final compound by recrystallization or flash column chromatography to afford the target 6-aryl-4-amino-3-quinolinecarboxamide.

Part 3: Structure-Activity Relationship (SAR) & Optimization

Once a synthetic route is established, the next phase involves synthesizing a library of analogues to probe the Structure-Activity Relationship (SAR).[4][24] This process systematically modifies the lead compound to understand which structural features are critical for potency, selectivity, and desirable pharmacokinetic properties.

Key SAR Insights for Quinolinone Carboxamides

Analysis of quinoline carboxamides developed as kinase inhibitors reveals several key trends:[6][8]

  • C3 Position: For ATM inhibitors, a primary carboxamide (-CONH₂) at the C3 position is often essential for activity. Replacing it with a secondary amide or a carboxylic acid leads to a dramatic loss of potency.[6]

  • C4 Position: The substituent at the C4 amino group directly interacts with the kinase active site. Its size, stereochemistry, and hydrogen bonding capacity are critical for high-affinity binding.

  • C6 Position: This position is a key vector for modification. Introducing aryl or heteroaryl groups via Suzuki coupling can significantly enhance potency and modulate properties like solubility and cell permeability.[6][25]

  • Quinoline Core: Substitutions on the quinoline core itself, such as adding a methyl group at C2, can be detrimental, possibly due to steric hindrance near the kinase hinge region.[6] Conversely, a fluorine atom at C7 has been shown to be well-tolerated or even beneficial in some cases.[6]

Data Presentation: SAR of 3-Quinoline Carboxamides as ATM Inhibitors

The following table summarizes representative SAR data for ATM kinase inhibition, illustrating the impact of substitutions at various positions on cellular potency.[6]

CompoundC4-Substituent (R¹)C6-Substituent (R²)ATM Cell IC₅₀ (μM)
Lead (4) MorpholinoH0.9
Analogue 1 (R)-1-(tetrahydro-2H-pyran-4-yl)ethylamino6-(methoxymethyl)pyridin-3-yl0.0013
Analogue 2 (S)-1-(1-methyl-1H-pyrazol-3-yl)ethylamino6-(methoxymethyl)pyridin-3-yl0.0016
Analogue 3 (R)-1-(tetrahydro-2H-pyran-4-yl)ethylaminoPhenyl0.027
Inactive (49) MorpholinoH (with C2-Methyl)>30

Data synthesized from J. Med. Chem. 2016, 59, 14, 6810–6829.[6]

Part 4: Biological Evaluation & Pharmacokinetic Profiling

The ultimate test of a novel compound is its biological activity and drug-like behavior. This involves a tiered approach, starting with specific biochemical assays and progressing to cell-based and, eventually, in vivo models.

In Vitro Biological Evaluation

The first step is to quantify the compound's effect on its intended target. For a kinase inhibitor, this involves a biochemical assay to determine its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

Following target engagement, cell-based assays are crucial. These assess the compound's ability to exert its effect in a more complex biological context. For anticancer agents, this typically involves antiproliferative assays against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) to determine the GI₅₀ or IC₅₀ for cell growth inhibition.[7][8][26]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC₅₀ of an inhibitor against a kinase like ATM.

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare assay buffer containing the kinase, its specific substrate peptide, and ATP.

  • Kinase Reaction: In a 384-well plate, dispense the test compound dilutions. Add the kinase/substrate mixture to each well to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Pharmacokinetic (PK) Profiling

A potent compound is only useful if it can reach its target in the body. Pharmacokinetic studies assess the ADME properties of a drug candidate.[10]

  • In Vitro ADME: Early-stage assessment includes measuring metabolic stability in liver microsomes, cell permeability (e.g., using Caco-2 cell monolayers), and plasma protein binding.[27]

  • In Vivo PK: Promising compounds are advanced to in vivo studies, typically in mice or rats.[10] The compound is administered (e.g., intravenously and orally), and blood samples are taken over time to measure its concentration. This data is used to calculate key parameters like half-life (t½), clearance (Cl), volume of distribution (Vd), and, critically, oral bioavailability (F%).[10]

Data Presentation: Comparative In Vivo Pharmacokinetic Data in Mice

The table below shows representative pharmacokinetic parameters for quinoline-4-carboxamide derivatives, highlighting how structural modifications can impact in vivo behavior.[10]

CompoundDose (mg/kg, PO)t½ (h)Cl (mL/min/kg)AUC (ng·h/mL)F%
Cmpd A 103.5256,50045
Cmpd B 105.21511,00068
Cmpd C 101.8553,10022

Data is representative and synthesized from common findings in pharmacokinetic studies of quinoline carboxamides.

Visualization: Biological Evaluation Workflow

G Biochem Biochemical Assay (Target IC50) Selectivity Kinase Selectivity Panel Biochem->Selectivity Cell Cell-Based Assay (Anti-proliferative IC50) Biochem->Cell InVitro_ADME In Vitro ADME (Microsomal Stability, Permeability) Cell->InVitro_ADME InVivo_PK In Vivo PK (Mouse/Rat) InVitro_ADME->InVivo_PK InVivo_Efficacy In Vivo Efficacy (Xenograft Model) InVivo_PK->InVivo_Efficacy Candidate Preclinical Candidate Selection InVivo_Efficacy->Candidate

Caption: Tiered workflow for biological and pharmacokinetic evaluation.

Conclusion and Future Perspectives

The discovery and synthesis of novel quinolinone carboxamides is a testament to the power of modern, multidisciplinary drug discovery. By integrating rational computational design, flexible synthetic strategies, and a deep understanding of structure-activity relationships, researchers have successfully developed highly potent and selective modulators of key therapeutic targets. The successful optimization of compounds from micromolar hits to nanomolar, orally bioavailable drug candidates for targets like ATM kinase underscores the maturity and potential of this chemical class.[6]

Future work in this area will likely focus on several key frontiers: exploring new biological targets beyond kinases, developing compounds with dual-target or multi-target activities to overcome drug resistance, and employing novel synthetic methodologies to access previously unexplored chemical space.[1][28] As our understanding of disease biology deepens, the versatile and highly adaptable quinolinone carboxamide scaffold will undoubtedly remain a vital platform for the development of next-generation precision medicines.

References

  • Ismail, M. A. et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

  • Ajani, O. O. et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

  • Varghese, S. et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Mhaske, G. S. et al. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science. [Link]

  • ResearchGate. (2026). Chemical structures of quinolinone–carboxamide, which are active pharmaceutical ingredients. ResearchGate. [Link]

  • Aly, R. M. et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry. [Link]

  • ResearchGate. (n.d.). The structures of quinoline-2-carboxamides and their anticancer... ResearchGate. [Link]

  • Mali, S. et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Kim, J. et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. [Link]

  • Jones, P. et al. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Lichade, A. V. et al. (2024). A Review On: Synthesis and Pharmacological Activity of Quinoline and Its Derivatives. World Journal of Pharmaceutical Research. [Link]

  • Shivaraj, Y. et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

  • Golding, B. T. et al. (2016). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Patel, D. B. et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Li, Z. et al. (2018). Synthesis of 2-Quinolinones via a Hypervalent Iodine(III)-Mediated Intramolecular Decarboxylative Heck-Type Reaction at Room Temperature. Organic Letters. [Link]

  • Wiese, M. et al. (2013). Benzanilide-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Kavitha, S. et al. (2020). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Journal of Molecular Structure. [Link]

  • Kumar, A. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Al-Rashood, S. T. et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI. [Link]

  • Lesyk, R. et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][9]triazino[2,3-c]quinazolines. MDPI. [Link]

  • ResearchGate. (2025). Synthesis, X-Ray Crystallographic Study, and Biological Evaluation of Coumarin and Quinolinone Carboxamides as Anticancer Agents. ResearchGate. [Link]

  • Patani, G. A. & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Pencheva, T. et al. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Organic Chemistry Portal. [Link]

  • Baragaña, B. et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Al-Suwaidan, I. A. et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Quinoline carboxamides as ATM inhibitors. ResearchGate. [Link]

  • Idrees, S. et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. [Link]

  • Wiese, M. et al. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Thakur, G. S. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Sharma, A. et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Structure-activity relationship of 4-oxo-1,4-dihydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Oxo-1,4-dihydroquinoline Derivatives

Authored by a Senior Application Scientist

Foreword: The 4-oxo-1,4-dihydroquinoline scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, planar bicyclic system serves as an excellent foundation for presenting functional groups in a defined three-dimensional space, allowing for precise interactions with a multitude of biological targets. This has led to its successful application in developing a wide array of therapeutic agents, from life-saving antibiotics to novel anticancer and anti-inflammatory drugs.[1][2][3] This guide synthesizes field-proven insights and current research to provide a comprehensive understanding of the structure-activity relationships (SAR) that govern the diverse biological activities of this remarkable heterocyclic system. We will delve into the causal relationships between specific structural modifications and resulting pharmacological effects, grounded in mechanistic understanding and supported by robust experimental data.

The Core Pharmacophore: A Foundation for Diverse Activity

The fundamental 4-oxo-1,4-dihydroquinoline ring system, often referred to as the quinolone core, is the essential framework for biological activity. Its mechanism, particularly in its most famous role as an antibacterial agent, involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication. Quinolones stabilize the transient, double-stranded DNA breaks created by these enzymes, forming a ternary complex of enzyme-DNA-drug, which is a lethal event for the bacterium.[4][6][7]

This mechanism of topoisomerase inhibition is not exclusive to bacteria. By modifying the core structure, derivatives can be designed to selectively target human topoisomerase II, making them potent anticancer agents.[2] Further chemical exploration has revealed that other derivatives can modulate inflammatory pathways or interfere with viral replication, demonstrating the scaffold's incredible versatility.[3][8]

Caption: The 4-oxo-1,4-dihydroquinoline core with key positions for substitution.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity and therapeutic application of a 4-oxo-1,4-dihydroquinoline derivative are dictated by the nature and position of its substituents.

Antibacterial Activity: The Fluoroquinolones

The development of fluoroquinolone antibiotics is a classic case study in medicinal chemistry optimization. The SAR for this class is well-established.

  • N-1 Position: A small, lipophilic substituent is critical. A cyclopropyl group is often optimal, providing superior potency against both Gram-positive and Gram-negative bacteria compared to an ethyl group. This is attributed to favorable interactions within the enzyme's binding pocket.

  • C-3 Position: An unsubstituted carboxylic acid is essential. This group, along with the C-4 keto oxygen, chelates a magnesium ion, which acts as a bridge between the drug and the DNA gyrase enzyme.[7] Esterification or replacement with a carboxamide group typically abolishes antibacterial activity.

  • C-6 Position: The introduction of a fluorine atom at this position dramatically increases cell penetration and broadens the spectrum of activity, a hallmark of the second-generation fluoroquinolones like ciprofloxacin.[9][10]

  • C-7 Position: This is the primary site for modulating potency and the spectrum of activity. Bulky heterocyclic substituents, such as a piperazine or a pyrrolidine ring, are common.[9][10] These groups extend into a region of the enzyme-DNA complex that allows for additional interactions, influencing which specific topoisomerase (gyrase vs. topoisomerase IV) is preferentially targeted.

  • C-8 Position: Substitution here can influence pharmacokinetics and reduce side effects. An 8-methoxy or 8-halo substituent can enhance activity against atypical pathogens and anaerobes.

Antibacterial_SAR Key SAR for Antibacterial Activity Core 4-Oxo-1,4-dihydroquinoline Core N1 N-1: Small Alkyl (e.g., Cyclopropyl) Core->N1 Substitution C3 C-3: Carboxylic Acid (Essential for Binding) Core->C3 Essential Group C6 C-6: Fluorine (Increases Potency/Spectrum) Core->C6 Substitution C7 C-7: Heterocycle (Modulates Spectrum) Core->C7 Substitution Activity Potent Antibacterial Activity N1->Activity Contributes to C3->Activity Contributes to C6->Activity Contributes to C7->Activity Contributes to

Caption: Key structural requirements for potent antibacterial 4-oxo-1,4-dihydroquinolines.

Anticancer Activity: Targeting Human Topoisomerases

The focus shifts from bacterial to human topoisomerase II for anticancer applications. This requires significant structural modifications to achieve selectivity and potency.

  • C-2 Position: Unlike antibacterial quinolones where this position is often a hydrogen, substitution with aryl groups can lead to potent anticancer activity.

  • C-3 Position: The essential carboxylic acid of the antibacterial agents is often replaced. 4-Oxoquinoline-3-carboxamide derivatives, for instance, have shown significant cytotoxic activity against various cancer cell lines.[2] This change fundamentally alters the binding mode with the topoisomerase enzyme.

  • N-1 Position: While small alkyl groups are favored for antibacterial action, larger or more complex substituents can be accommodated and are often required for anticancer potency.

  • C-7 Position: Similar to the antibacterial SAR, this position remains a critical point for modification to enhance potency and tune the pharmacological profile.

Several studies have demonstrated that 4-oxoquinoline derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[1][2] For example, certain 4-oxoquinoline-3-carboxamide derivatives have exhibited significant cytotoxicity against gastric cancer cell lines while showing no activity against normal cell lines, indicating a favorable therapeutic window.[2]

Anti-inflammatory and Antiviral Activities

The versatility of the scaffold extends to other therapeutic areas, though the SAR is less defined than for antibacterial and anticancer agents.

  • Anti-inflammatory: Certain 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-6 and TNF-α by blocking the NF-κB pathway.[8] The N-phenylcarboxamide at the C-3 position appears to be a key feature for this activity.

  • Antiviral: 4-Oxoquinoline derivatives have been investigated for activity against a range of viruses, including HIV, by targeting viral enzymes.[3][11] For example, derivatives have been designed as HIV-integrase inhibitors.[11] The SAR in this area is highly target-specific, often requiring significant structural departures from the typical antibacterial or anticancer frameworks.

Key Experimental Protocols

To evaluate the SAR of new derivatives, a standardized set of assays is indispensable. The choice of protocol is driven by the intended therapeutic application.

Synthesis: The Gould-Jacobs Reaction

This is a classical and widely used method for constructing the 4-oxo-1,4-dihydroquinoline core.[12]

Principle: The synthesis involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization and subsequent saponification and acidification.

Step-by-Step Methodology:

  • Condensation: Combine the substituted aniline (1.0 eq) and DEEMM (1.1 eq) in a round-bottom flask. Heat the mixture at 110-130°C for 1-2 hours, often without a solvent. Monitor the reaction's completion by Thin Layer Chromatography (TLC). The intermediate, a diethyl anilinomethylenemalonate, often crystallizes upon cooling.

  • Cyclization: Add the intermediate from step 1 to a high-boiling point solvent like Dowtherm A. Heat the mixture to reflux (approx. 250°C) for 15-30 minutes. This high temperature is crucial for the ring-closing reaction.

  • Saponification: After cooling, the crude cyclized ester is suspended in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and refluxed for 1-2 hours to hydrolyze the ester to a carboxylate salt.

  • Acidification: Cool the resulting clear solution and slowly acidify with hydrochloric acid (e.g., 4M HCl) to a pH of 2-4. The final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under a vacuum.

Causality: The high temperature in the cyclization step is necessary to overcome the activation energy for the 6-pi electrocyclization reaction. Dowtherm A is used because its high boiling point allows the reaction to proceed efficiently. The final acidification protonates the carboxylate, causing the water-insoluble carboxylic acid to precipitate.

Antibacterial Susceptibility Testing: MIC Determination

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized and high-throughput technique.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well Plate start->prep_compound inoculate Inoculate Each Well (except negative control) prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial suspension (e.g., from an overnight culture) adjusted to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Trustworthiness: This protocol is a self-validating system. The positive control must show clear turbidity, and the negative control must remain clear. If these conditions are not met, the results of the entire plate are considered invalid.

Anticancer Cytotoxicity Assay: The MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Incubate for a set period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting viability versus drug concentration.

Data Summary: A Comparative Overview

The following table summarizes the activity of representative 4-oxo-1,4-dihydroquinoline derivatives, illustrating the impact of structural modifications.

Compound ClassKey SubstitutionsPrimary TargetTypical Activity (IC₅₀/MIC)Reference
Antibacterial N-1: Cyclopropyl, C-3: COOH, C-6: F, C-7: PiperazinylDNA Gyrase / Topoisomerase IV0.1 - 5 µg/mL[9][10]
Anticancer C-3: CONH-Aryl, C-7: Substituted heterocycleHuman Topoisomerase II1 - 10 µM[2][13]
Anti-inflammatory C-3: CONH-PhenylNF-κB Pathway5 - 20 µM[8]
Antiviral (HIV) Varies; often complex C-3 and N-1 side chainsHIV Integrase0.01 - 1 µM[14][15]

Conclusion and Future Perspectives

The 4-oxo-1,4-dihydroquinoline scaffold is a testament to the power of medicinal chemistry in leveraging a single core structure to address a multitude of therapeutic challenges. The well-understood SAR for antibacterial agents provides a solid foundation for rational drug design, while ongoing research continues to uncover the nuanced structural requirements for potent anticancer, anti-inflammatory, and antiviral activities.

Future research will likely focus on several key areas:

  • Overcoming Resistance: Designing novel quinolones that can evade established bacterial resistance mechanisms.[5]

  • Improving Selectivity: Enhancing the selectivity of anticancer derivatives for tumor cells over healthy cells to minimize side effects.

  • Hybrid Molecules: Combining the quinolone scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action.

  • New Targets: Exploring the potential of 4-oxo-1,4-dihydroquinoline derivatives to modulate novel biological targets beyond topoisomerases.

By continuing to apply the principles of SAR and leveraging modern drug discovery techniques, the full therapeutic potential of this remarkable scaffold is yet to be realized.

References

  • Novel naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.MDPI.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv
  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones.PubMed.
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids.PubMed.
  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies.
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids.Journal of Medicinal Chemistry.
  • QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods.
  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis.PubMed.
  • Mechanism of action of and resistance to quinolones.
  • Synthesis of 1,4-dihydroquinoline derivatives.
  • Mechanisms of quinolone action and resistance: where do we stand?Microbiology Society.
  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview.Bentham Science.
  • QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods.PubMed.
  • 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview.
  • QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity.ScienceDirect.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.MDPI.
  • Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids.BenchChem.
  • Mechanism of Quinolone Action and Resistance.

Sources

A Whitepaper on the Therapeutic Targeting Potential of the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The 4-oxo-1,4-dihydroquinoline core is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its ability to form the structural basis of compounds that interact with a wide array of biological targets.[1][2] This versatility has led to the development of drugs across multiple therapeutic areas, from antibacterial to anticancer agents.[3] This guide focuses on the therapeutic potential of a specific, yet less explored derivative: 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide . While direct research on this precise isomer is nascent, a wealth of data on its close chemical relatives, particularly the 3-carboxamide and 2-oxo isomers, provides a robust and scientifically sound framework for predicting its most promising therapeutic applications. By analyzing the structure-activity relationships of these analogous compounds, we can logically deduce and prioritize a set of high-potential molecular targets. This whitepaper will dissect the evidence supporting the targeting of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) for anemia, receptor tyrosine kinases like Axl for oncology, the Cannabinoid Receptor 2 (CB2) for immunomodulation, and bacterial enzymes such as DNA Gyrase B for infectious diseases. We will provide not only the mechanistic rationale but also actionable, detailed protocols for the experimental validation of these interactions.

Part 1: The 4-Quinolone-2-Carboxamide Scaffold: A Foundation for Diverse Pharmacology

Core Chemical Features and Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic active pharmaceutical ingredients.[4] The 4-oxo-1,4-dihydroquinoline (4-quinolone) subclass, characterized by a ketone at the C4 position, possesses a unique electronic and steric arrangement. This core structure is a capable hydrogen bond donor and acceptor and can participate in π-π stacking and hydrophobic interactions, enabling it to fit into a diverse range of enzymatic active sites and receptor binding pockets. It is this inherent chemical versatility that has established the 4-quinolone framework as a privileged structure for drug discovery.[1]

Isomeric Considerations: A Logic-Based Approach

The user's topic specifies the 2-carboxamide isomer. It is crucial to acknowledge that the majority of published literature investigates the isomeric 4-oxo-1,4-dihydroquinoline-3-carboxamides and 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. However, the fundamental quinolone core is shared. The strategic placement of the carboxamide and hydroxyl groups at different positions primarily influences the orientation and specific interactions of the molecule within a target's binding site. Therefore, by examining the validated targets of these closely related analogs, we can construct a highly probable target landscape for the 2-carboxamide derivative. This guide is built on the scientific premise that a scaffold known to bind a specific class of targets (e.g., ATP-binding pockets in kinases, metalloenzymes) is likely to retain that capability with isomeric substitutions, even if potency and selectivity are altered.

Part 2: Prime Therapeutic Target Classes & Validation Protocols

This section explores the most promising molecular targets for the 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide scaffold, based on robust evidence from its chemical analogs.

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibition

Causality and Mechanistic Insight: The cellular response to low oxygen (hypoxia) is governed by the transcription factor HIF-α.[5] Under normal oxygen levels (normoxia), HIF-α is hydroxylated by HIF prolyl hydroxylase (PHD) enzymes, which are 2-oxoglutarate-dependent non-heme iron dioxygenases. This hydroxylation marks HIF-α for rapid proteasomal degradation.[6] During hypoxia, PHD activity decreases, allowing HIF-α to stabilize, translocate to the nucleus, and activate genes that promote adaptation, including erythropoietin (EPO), which stimulates red blood cell production.[7] Small molecule inhibitors of PHDs mimic the hypoxic state by blocking HIF-α degradation, leading to increased endogenous EPO production and improved iron metabolism.[8][9] This mechanism is a validated therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease.[8] The quinoline carboxamide scaffold is a key structural feature of several known HIF-PH inhibitors.

Visualized Signaling Pathway: The HIF-PH Axis

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF-a HIF-a PHD PHD Enzyme (Active) HIF-a->PHD Proline Hydroxylation VHL pVHL E3 Ligase Complex PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF-a_stable HIF-a (Stable) Nucleus Nucleus HIF-a_stable->Nucleus PHD_I PHD Enzyme (Inactive) HIF_b HIF-b HIF_b->Nucleus EPO EPO Gene Transcription Nucleus->EPO Inhibitor Quinolone-2-carboxamide (Inhibitor) Inhibitor->PHD_I

Caption: The HIF-α degradation pathway under normoxia and its stabilization via PHD inhibition.

Experimental Protocol: In Vitro HIF-Prolyl Hydroxylase (PHD2) Inhibition Assay

This protocol is designed to quantify the inhibitory potential of a test compound against the primary HIF-regulating enzyme, PHD2.

Principle: This is a fluorescence-based assay measuring the consumption of the co-substrate 2-oxoglutarate (2-OG) by recombinant human PHD2 during the hydroxylation of a HIF-1α peptide substrate. The amount of remaining 2-OG is determined by a coupled enzymatic reaction that produces a fluorescent signal, which is inversely proportional to PHD2 activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 1 mM Sodium Ascorbate, 0.01% Tween-20, 1 mg/mL Bovine Serum Albumin (BSA). Keep on ice.

    • Prepare Recombinant Human PHD2 solution to 2x final concentration (e.g., 20 nM) in Assay Buffer.

    • Prepare Substrate Mix: 2x final concentration of HIF-1α peptide (e.g., 600 nM DLDLEMLAPYIPMDDDFQL) and 2x final concentration of 2-oxoglutarate (e.g., 4 µM) in Assay Buffer.

    • Prepare Test Compound (e.g., 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide) and Positive Control (e.g., Roxadustat) serial dilutions in 100% DMSO, then dilute into Assay Buffer to a 10x final concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of 10x Test Compound, Positive Control, or Vehicle (Assay Buffer with equivalent DMSO) to appropriate wells.

    • Add 12.5 µL of Assay Buffer.

    • Initiate the reaction by adding 5 µL of the 2x PHD2 enzyme solution.

    • Incubate at room temperature for 15 minutes.

    • Add 5 µL of the 2x Substrate Mix to all wells.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Detection:

    • Stop the reaction by adding 10 µL of the Detection Reagent (containing a 2-OG-degrading enzyme system that produces a fluorescent product, available commercially).

    • Incubate at room temperature for 30 minutes, protected from light.

    • Read the fluorescence on a plate reader (e.g., Excitation 540 nm, Emission 590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Axl Receptor Tyrosine Kinase Inhibition

Causality and Mechanistic Insight: Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. Its overexpression and activation are strongly correlated with poor prognosis in numerous cancers.[10] Axl signaling promotes key oncogenic processes, including tumor cell survival, proliferation, invasion, and metastasis, often contributing to the development of therapeutic resistance.[10] Therefore, inhibiting Axl kinase activity is a validated and highly attractive strategy in oncology drug development. A 2016 study in the Journal of Medicinal Chemistry explicitly identified a series of 4-oxo-1,4-dihydroquinoline-3-carboxamides as highly potent and selective Axl kinase inhibitors.[10] One lead compound potently inhibited Axl with an IC50 of 4.0 nM and suppressed cancer cell migration and invasion.[10] This provides a direct and compelling rationale for evaluating the 2-carboxamide isomer against this target.

Quantitative Data from Analog Studies

Compound ClassTargetAssay TypePotency (IC50 / Kd)Reference
4-oxo-1,4-dihydroquinoline-3-carboxamidesAxl KinaseKinase Inhibition4.0 nM (IC50)[10]
4-oxo-1,4-dihydroquinoline-3-carboxamidesAxl ProteinBinding Affinity2.7 nM (Kd)[10]

Visualized Workflow: Kinase Inhibitor Screening Cascade

Kinase_Screening Compound Compound Library (incl. Quinolones) Biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 Compound->Biochem Primary Screen Cellular Cell-Based Assay (Target Engagement) Determine EC50 Biochem->Cellular Hits Functional Functional Assay (Migration/Invasion) Phenotypic Effect Cellular->Functional PK Pharmacokinetics (In Vivo) Functional->PK Efficacy Xenograft Model (In Vivo Efficacy) PK->Efficacy Lead Lead Compound Efficacy->Lead

Caption: A typical workflow for identifying and validating a candidate kinase inhibitor.

Experimental Protocol: Axl Kinase Inhibition Assay (ADP-Glo™)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent depletes unused ATP, and a Kinase Detection Reagent converts the newly formed ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal directly proportional to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA.

    • Prepare 5x Recombinant Human Axl Kinase in Kinase Buffer.

    • Prepare 5x Poly(Glu,Tyr) 4:1 peptide substrate in Kinase Buffer.

    • Prepare ATP solution to the desired concentration (e.g., 10 µM) in Kinase Buffer.

    • Prepare Test Compound and Positive Control (e.g., R428) serial dilutions in 100% DMSO, then dilute into Kinase Buffer.

  • Kinase Reaction (384-well plate):

    • Add 1 µL of Test Compound or control to appropriate wells.

    • Add 2 µL of a master mix containing the Axl enzyme and peptide substrate.

    • Pre-incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate percent inhibition relative to high activity (vehicle) and low activity (no enzyme) controls.

    • Plot the data and determine the IC50 value as described in the PHD2 assay.

Cannabinoid Receptor 2 (CB2) Agonism

Causality and Mechanistic Insight: The endocannabinoid system plays a critical role in regulating numerous physiological processes. The CB2 receptor is expressed predominantly on immune cells and is not associated with the psychoactive effects mediated by the CB1 receptor.[11] Agonism of the CB2 receptor is known to modulate immune responses and inflammation, making it an attractive target for autoimmune diseases, chronic pain, and inflammatory disorders. Research published in the Journal of Medicinal Chemistry described a series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as potent and selective CB2 receptor agonists.[11] These compounds demonstrated high binding affinity and functional activity, validating the quinolone carboxamide scaffold as a suitable template for designing CB2-targeting agents.[11][12]

Experimental Protocol: CB2 Receptor Binding Assay (Radioligand Displacement)

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand (e.g., [³H]CP-55,940) for binding to the CB2 receptor in a membrane preparation from cells overexpressing the human CB2 receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA.

    • Thaw frozen cell membranes (e.g., from HEK293 cells stably expressing human CB2 receptor) on ice and dilute to the desired concentration (e.g., 10 µg protein/well) in Binding Buffer.

    • Prepare the radioligand, [³H]CP-55,940, at 2x the final concentration (e.g., 1.0 nM) in Binding Buffer.

    • Prepare Test Compound and a known CB2 agonist/antagonist (e.g., JWH-133) serial dilutions in Binding Buffer.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of Test Compound or control.

      • 50 µL of diluted [³H]CP-55,940.

      • 100 µL of the diluted cell membrane preparation.

    • Define "Total Binding" wells (containing only radioligand and membranes) and "Non-specific Binding" wells (containing a high concentration of an unlabeled competitor, e.g., 10 µM WIN-55,212-2, in addition to radioligand and membranes).

    • Incubate the plate at 30°C for 90 minutes.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a GF/C glass fiber filter plate using a cell harvester, washing 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). This separates the membrane-bound radioligand from the unbound.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well of the filter plate.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bacterial DNA Gyrase B (GyrB) Inhibition

Causality and Mechanistic Insight: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a prime target for antibiotics.[13] While classic fluoroquinolones target the GyrA subunit, the GyrB subunit, which contains the ATP-binding site that powers the enzyme's function, represents a distinct and less exploited target. Inhibitors of GyrB could be effective against bacteria that have developed resistance to GyrA-targeting drugs. A 2022 study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel and potent inhibitors of the S. aureus GyrB subunit, with activity against methicillin-resistant S. aureus (MRSA).[13] This finding strongly supports the evaluation of the 3-hydroxy-2-carboxamide scaffold for this antibacterial mechanism.

Visualized Mechanism: DNA Gyrase Inhibition

Gyrase_Inhibition cluster_function Normal Gyrase Function cluster_inhibition GyrB Inhibition ATP ATP GyrB GyrB (ATPase site) ATP->GyrB Binds & Hydrolyzes GyrA GyrA (Cleavage site) GyrB->GyrA Powers DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Introduces Negative Supercoils DNA_relaxed Relaxed DNA DNA_relaxed->GyrA Introduces Negative Supercoils Inhibitor Quinolone Inhibitor GyrB_I GyrB (ATPase site) Inhibitor->GyrB_I Competitively Binds No_Energy No Energy for Supercoiling GyrB_I->No_Energy Replication_Blocked DNA Replication Blocked No_Energy->Replication_Blocked

Caption: Mechanism of bacterial DNA gyrase and its inhibition at the GyrB ATPase site.

Part 3: Conclusion and Future Directions

The evidence compiled from extensive studies on its close chemical isomers strongly suggests that 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a compound of significant therapeutic promise. The 4-quinolone core serves as a versatile anchor, capable of positioning functional groups like the carboxamide and hydroxyl moieties to achieve high-affinity interactions with a diverse set of clinically important targets.

Based on this analysis, the highest priority targets for initial screening are:

  • HIF-Prolyl Hydroxylase (PHD2): For applications in anemia and ischemic conditions.

  • Axl Receptor Tyrosine Kinase: For development as an anticancer agent, particularly for aggressive and metastatic tumors.

  • Cannabinoid Receptor 2 (CB2): For non-psychoactive immunomodulatory and anti-inflammatory therapies.

  • Bacterial DNA Gyrase B: As a next-generation antibiotic with potential to overcome existing resistance mechanisms.

The next logical steps involve the synthesis of the target compound and its evaluation using the detailed protocols provided in this guide. Subsequent structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a new class of therapeutics derived from this promising scaffold.

Part 4: References

  • U.S. Patent 4,822,801A. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

  • Mustazza, C., et al. (2006). Novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives as new CB2 cannabinoid receptors agonists: synthesis, pharmacological properties and molecular modeling. Journal of Medicinal Chemistry, 49(1), 70-79. [Link]

  • Roussaki, M., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(15), 5873. [Link]

  • Li, Y., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry, 59(14), 6827-6843. [Link]

  • Charoensutthivarakul, S., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 5(10), 1146-1150. [Link]

  • Malyszko, J., et al. (2021). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Journal of Clinical Medicine, 10(16), 3738. [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8593-8616. [Link]

  • Manera, C., et al. (2007). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands: Consequences in Receptor Affinity and Functionality. Journal of Medicinal Chemistry, 50(19), 4747-4759. [Link]

  • Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43(12), 1532-1539. [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(10), 2639. [Link]

  • Tran, T. D., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3045. [Link]

  • Loganathan, C. G., et al. (2023). The structures of quinoline-2-carboxamides and their anticancer... ResearchGate. [Link]

  • Björk, A., et al. (2004). Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure-Activity Relationship. Journal of Medicinal Chemistry, 47(7), 1779-1789. [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. ResearchGate. [Link]

  • Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20088-20109. [Link]

  • Zhang, Y., et al. (2022). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases. Frontiers in Pharmacology, 13, 828014. [Link]

  • Hasegawa, S., et al. (2023). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism. International Journal of Molecular Sciences, 24(3), 2901. [Link]

  • Althuis, T. H., et al. (1980). Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262-269. [Link]

  • Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(12), 1421-1449. [Link]

  • Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(20), 6251. [Link]

  • Wang, Y., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1558. [Link]

  • Kumar, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(1), 291. [Link]

  • Ghorab, M. M., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Chemistry. [Link]

  • Lee, J. W., et al. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. International Journal of Molecular Sciences, 16(7), 15645-15668. [Link]

  • Inomata, M. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 22(9), 4474. [Link]

Sources

Tautomeric Dynamics in 3-Hydroxymethyl-4-oxo-1,4-dihydroquinoline Systems: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Derivatives of 4-oxo-1,4-dihydroquinoline (commonly referred to as 4-quinolones) are privileged scaffolds in medicinal chemistry, serving as the foundational pharmacophore for broad-spectrum antibacterial agents and emerging therapeutics. The biological efficacy of these molecules is intrinsically linked to their prototropic tautomerism—specifically, the dynamic equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms.

When a 3-hydroxymethyl group is introduced to the quinolone core, the tautomeric landscape becomes significantly more complex due to competitive intramolecular hydrogen bonding. This whitepaper provides an in-depth mechanistic analysis of the tautomerism in 3-hydroxymethyl-4-oxo-1,4-dihydroquinoline systems, detailing structural thermodynamics, pharmacological implications, and the self-validating analytical protocols required for definitive characterization.

Structural Dynamics & Intramolecular Hydrogen Bonding

The tautomeric equilibrium of 4-quinolones is highly sensitive to the physical state, solvent polarity, and specific ring substitutions[1]. In the case of 3-hydroxymethyl-4-oxo-1,4-dihydroquinoline, the structural ensemble is dominated by three primary microstates (tautomers)[2]:

  • Tautomer A (Unbound 4-Oxo Form): The standard 1,4-dihydroquinoline-4-one structure where the 3-hydroxymethyl group rotates freely, exhibiting no intramolecular hydrogen bonding.

  • Tautomer B (H-Bonded 4-Oxo Form): The 4-oxo form stabilized by a strong intramolecular hydrogen bond between the carbonyl oxygen at the C4 position and the hydroxyl proton of the 3-hydroxymethyl group[2].

  • Tautomer C (H-Bonded 4-Hydroxy Form): The aromatic 4-hydroxyquinoline tautomer, stabilized by an intramolecular hydrogen bond between the C4-hydroxyl proton and the oxygen atom of the 3-hydroxymethyl group[2].

Causality in Structural Preference: The shift between these microstates is driven by the thermodynamic stabilization afforded by intramolecular hydrogen bonding, which typically lowers the system's free energy. In polar, protic solvents (or physiological media), intermolecular hydrogen bonding with the solvent competes with intramolecular bonds, shifting the equilibrium toward the highly polar 4-oxo forms (A and B)[3]. Conversely, in non-polar environments or the gas phase, the aromatic 4-hydroxy form (C) predominates due to the minimization of the molecular dipole moment[1].

Tautomerism A Tautomer A 4-Oxo-1,4-dihydroquinoline (Free 3-CH2OH) B Tautomer B 4-Oxo Form (H-Bond: C=O ··· H-O-CH2) A->B Rotational Equilibrium C Tautomer C 4-Hydroxyquinoline (H-Bond: C-OH ··· O-CH2) A->C Prototropic Tautomerization B->C Prototropic Tautomerization

Fig 1. Tautomeric equilibrium and intramolecular H-bonding states in 3-hydroxymethyl-4-quinolones.

Pharmacological Implications of Tautomeric Shift

Understanding this tautomeric distinction is a fundamental requirement for rational drug design, as target engagement is highly sensitive to the protonation state and geometry of the ligand.

  • Antibacterial Target Engagement: The 4-oxo form is universally recognized as the biologically active tautomer responsible for the 4[4]. The C4 carbonyl acts as a crucial hydrogen bond acceptor within the enzyme-DNA cleavage complex.

  • Antimalarial and MAO Inhibition: Recent studies on related quinolone derivatives demonstrate that preserving the 4-oxo structure is critical for binding to the yeast Qo site (antimalarial activity) and 5[1][5].

If the 3-hydroxymethyl group heavily stabilizes the 4-hydroxy tautomer (Tautomer C) in physiological media, the compound will likely lose its intended efficacy. Thus, mapping this equilibrium is a prerequisite for lead optimization.

Self-Validating Analytical Protocols

To avoid misinterpreting biological assay data, researchers must definitively assign the tautomeric state of their synthesized compounds. Relying on a single analytical method often leads to ambiguous results. We recommend an orthogonal, self-validating approach combining Matrix-Isolation FTIR and 2D Heteronuclear NMR.

Protocol 1: Matrix-Isolation FTIR Spectroscopy (Solid/Gas Phase)

Causality behind the method: Standard solid-state IR is often convoluted by intermolecular lattice packing, which forces molecules into artificial conformations[1]. Matrix isolation traps monomeric species in an inert argon matrix at cryogenic temperatures, allowing for the precise observation of intramolecular H-bonds without lattice interference[3].

Step-by-Step Methodology:

  • Sublimation: Sublime the 3-hydroxymethyl-4-oxo-1,4-dihydroquinoline sample under a high vacuum (e.g.,

    
     mbar) at an optimized temperature (typically 120–150°C) to generate a gaseous monomeric stream.
    
  • Matrix Deposition: Co-deposit the gaseous sample with a large excess of high-purity Argon gas onto a CsI window cooled to 15 K using a closed-cycle helium cryostat.

  • Spectral Acquisition: Record the FTIR spectrum (4000–400 cm⁻¹) with a resolution of 0.5 cm⁻¹.

  • Marker Analysis:

    • Tautomer B (4-Oxo): Look for a sharp, intense 4[4]. The O-H stretch of the hydroxymethyl group will be red-shifted (~3400 cm⁻¹) due to the intramolecular H-bond with the carbonyl.

    • Tautomer C (4-Hydroxy): The C=O band will be completely absent. A characteristic broad O-H stretch from the enol group will appear, alongside distinct aromatic C=C ring stretches.

Protocol 2: 2D Heteronuclear NMR (Solution Phase)

Causality behind the method: 1D


H NMR is often insufficient due to rapid proton exchange on the NMR timescale. 2D techniques, specifically 

H-

N HSQC and HMBC, provide 5 (on the ring nitrogen vs. the C4 oxygen)[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.5 mL of anhydrous DMSO-

    
    . DMSO is chosen to mimic the highly polar environment of biological assays.
    
  • 
    H-
    
    
    
    N HSQC Acquisition:
    Set up the 2D HSQC experiment optimized for one-bond couplings (
    
    
    Hz).
  • 
    H-
    
    
    
    N HMBC Acquisition:
    Set up the 2D HMBC experiment optimized for long-range couplings (
    
    
    Hz).
  • Data Interpretation:

    • If the 4-oxo form (Tautomer A/B) predominates, a direct

      
       cross-peak between the ring nitrogen (
      
      
      
      130-140 ppm) and the N-H proton (
      
      
      11-12 ppm) will be distinctly visible in the HSQC spectrum.
    • If the 4-hydroxy form (Tautomer C) predominates, the HSQC will show no N-H cross-peak, while the HMBC will show correlations from the bare ring nitrogen to adjacent ring protons.

Workflow Start Synthesized 3-Hydroxymethyl- 4-oxo-1,4-dihydroquinoline Prep Sample Preparation Start->Prep IR_Path Matrix-Isolation FTIR (Solid/Gas Phase Analysis) Prep->IR_Path Sublimation & Matrix Deposition NMR_Path 2D Heteronuclear NMR (Solution Phase Analysis) Prep->NMR_Path Dissolution in DMSO-d6 IR_Data Analyze C=O (1620-1680 cm⁻¹) & O-H Stretching Bands IR_Path->IR_Data NMR_Data 1H-15N HSQC / HMBC Chemical Shift Analysis NMR_Path->NMR_Data Conclusion Tautomeric Ratio & H-Bonding State Determination IR_Data->Conclusion NMR_Data->Conclusion

Fig 2. Orthogonal analytical workflow for characterizing 4-quinolone tautomeric microstates.

Quantitative Data Summary

The following table summarizes the expected spectroscopic and thermodynamic parameters for the tautomers of 3-hydroxymethyl-4-oxo-1,4-dihydroquinoline, synthesized from empirical data of analogous 4-quinolone systems[1][2][4][5].

ParameterTautomer A (Free 4-Oxo)Tautomer B (H-Bonded 4-Oxo)Tautomer C (H-Bonded 4-Hydroxy)
Relative Energy (

, Gas Phase)
+15 to +20 kJ/mol+5 to +10 kJ/mol0.0 kJ/mol (Most Stable)
Relative Energy (

, Polar Solvent)
+5 to +10 kJ/mol0.0 kJ/mol (Most Stable)+10 to +15 kJ/mol
IR C=O Stretch (Monomer) ~1660 cm⁻¹~1635 cm⁻¹ (Red-shifted)N/A (Absent)
IR O-H Stretch (Monomer) ~3600 cm⁻¹ (Free)~3450 cm⁻¹ (H-bonded)~3300 cm⁻¹ (Enol H-bonded)

N NMR Chemical Shift
~135 ppm~138 ppm~250 ppm (Pyridine-like)

C NMR C4 Chemical Shift
~175 ppm~178 ppm~160 ppm

References

  • An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives - BenchChem. 4

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed / The Journal of Organic Chemistry. 1

  • 4-Oxoquinolines and monoamine oxidase: When tautomerism matters - PubMed / European Journal of Medicinal Chemistry. 5

  • 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity - ProQuest / Acta Chimica Slovaca. 2

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands - ACS Publications. 6

Sources

Methodological & Application

Application Note: Characterizing 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide as a Metal-Binding Pharmacophore in Cell-Based Metalloenzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Metalloenzymes represent a massive, yet historically underexploited, target space in drug discovery. The challenge lies in designing molecules that can outcompete endogenous substrates for active-site metal ions without acting as indiscriminate systemic chelators. The 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide scaffold has emerged as a highly privileged Metal-Binding Pharmacophore (MBP) [1].

This specific heterocyclic core is uniquely suited for metalloenzyme inhibition due to its highly tunable electronics and its ability to form stable, coordinate covalent bonds with active-site divalent cations. Depending on the peripheral substitutions, this scaffold primarily targets two major clinical pathways:

  • Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs): By acting as a 2-oxoglutarate (2-OG) mimetic, the scaffold chelates the catalytic Fe²⁺ ion in an octahedral geometry, inhibiting PHD and stabilizing HIF-1α for the treatment of anemia and ischemia [3].

  • Viral Endonucleases (e.g., Influenza PA Endonuclease): The scaffold coordinates the bimetallic (Mg²⁺/Mn²⁺) center in the viral polymerase active site, preventing the "cap-snatching" mechanism essential for viral transcription [2].

The Causality Behind Cell-Based Assay Selection

While biochemical assays (e.g., fluorescence polarization or mass spectrometry) are excellent for confirming direct metal coordination, they fail to predict in vivo efficacy for MBPs. The heteroatoms required for tridentate metal chelation (the 3-hydroxyl, 4-carbonyl, and 2-carboxamide groups) inherently increase the topological polar surface area (tPSA) of the molecule. This can severely restrict cell membrane permeability. Therefore, transitioning early to cell-based phenotypic assays is critical. A cell-based assay acts as a self-validating system: a positive signal proves not only that the compound inhibits the metalloenzyme, but also that it successfully traverses the lipid bilayer and avoids sequestration by abundant intracellular metals (like free Mg²⁺ or Ca²⁺) [4].

Logic Scaffold 3-Hydroxy-4-oxo- 1,4-dihydroquinoline- 2-carboxamide Fe Fe2+ Coordination (Octahedral) Scaffold->Fe Mimics 2-OG Mg Mg2+/Mn2+ Coordination (Bimetallic) Scaffold->Mg Mimics Nucleic Acid PHD HIF-PHD Inhibition (Anemia/Ischemia) Fe->PHD Endo PA Endonuclease Inhibition (Antiviral) Mg->Endo

Fig 1. Divergent target selectivity based on active-site metal coordination geometry.

Pathway Dynamics & Target Engagement

To accurately measure the efficacy of a 3-hydroxy-4-oxoquinoline derivative against HIF-PHD, one must understand the causality of the signaling cascade. Under normoxic conditions, PHD2 utilizes oxygen, 2-OG, and Fe²⁺ to hydroxylate proline residues on HIF-1α, tagging it for rapid proteasomal degradation. When our MBP chelates the active-site Fe²⁺, hydroxylation is blocked. HIF-1α accumulates, translocates to the nucleus, and binds to Hypoxia Response Elements (HRE) to drive gene expression.

Pathway Inhibitor 3-Hydroxy-4-oxoquinoline Derivative PHD2 HIF-PHD2 (Fe2+) Active Site Inhibitor->PHD2 Chelates Fe2+ HIF HIF-1α (Stabilized) PHD2->HIF Inhibited State Degradation Proteasomal Degradation PHD2->Degradation Normoxia (Uninhibited) HRE HRE-Driven Transcription HIF->HRE Translocation & Binding

Fig 2. Mechanism of HIF-1α stabilization via Fe2+ chelation by the MBP scaffold.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to decouple true metalloenzyme inhibition from non-specific cytotoxicity or off-target metal scavenging.

Protocol A: HIF-1α Stabilization Reporter Assay (HRE-Luciferase)

This assay utilizes a stable cell line expressing a luciferase reporter driven by an HRE promoter.

Causality of Design: Highly polar chelators can bind to serum proteins in the culture media, artificially lowering the effective concentration. Therefore, this assay utilizes a reduced-serum approach during the compound incubation phase. Furthermore, multiplexing with a viability readout ensures that a drop in luminescence at high doses is recognized as cytotoxicity rather than a biphasic pharmacological response.

Step-by-Step Methodology:

  • Cell Seeding: Seed HRE-Luciferase HeLa cells at 1.5 × 10⁴ cells/well in a 96-well white, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange: Carefully aspirate the media and replace with 90 µL of assay media (DMEM supplemented with 1% FBS) to minimize compound sequestration by serum albumin.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-hydroxy-4-oxoquinoline derivative in 100% DMSO.

  • Treatment: Add 10 µL of the diluted compounds to the wells (Final DMSO concentration = 0.5% v/v). Control Causality: Include Deferoxamine (DFO, 100 µM) as a positive control for non-specific iron chelation, and Desidustat as a positive control for targeted PHD inhibition [4].

  • Incubation: Incubate the plates for 18 hours under normoxic conditions (21% O₂).

  • Multiplexed Readout:

    • Add a fluorometric live-cell protease substrate (e.g., CellTiter-Fluor) and incubate for 30 minutes. Read fluorescence (Ex 400nm / Em 505nm) to validate cell viability.

    • Add 100 µL of Luciferase assay reagent directly to the wells. Incubate for 10 minutes on an orbital shaker to ensure complete lysis.

  • Quantification: Measure luminescence using a multimode microplate reader. Normalize luminescence data to the fluorescence viability signal to rule out cytotoxic artifacts.

Workflow Step1 1. Cell Seeding (HRE-Luc Cell Line) Step2 2. Compound Treatment (Low Serum, 0.5% DMSO) Step1->Step2 Step3 3. Incubation (Normoxia, 18h) Step2->Step3 Step4 4. Viability Multiplexing (Fluorometric Readout) Step3->Step4 Step5 5. Cell Lysis & Luminescence Readout Step4->Step5

Fig 3. Step-by-step workflow for the self-validating cell-based HRE-Luciferase assay.

Protocol B: Viral Endonuclease Cell-Based Assay (Influenza Replicon)

For derivatives optimized to target the bimetallic Mg²⁺/Mn²⁺ center of viral endonucleases, a replicon assay provides a safe, high-throughput alternative to live virus infections.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the Influenza A polymerase subunits (PB1, PB2, PA), the nucleoprotein (NP), and a viral RNA-like luciferase reporter construct.

  • Compound Addition: 4 hours post-transfection, treat cells with the 3-hydroxy-4-oxoquinoline derivatives. Control Causality: Use Baloxavir acid as the positive control, as it shares a similar bimetallic chelation mechanism [2].

  • Incubation & Readout: Incubate for 24 hours. Lyse cells and measure luminescence. A reduction in signal indicates inhibition of the PA endonuclease-dependent viral transcription machinery.

Quantitative Data Presentation

When evaluating 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide derivatives, it is crucial to compare biochemical potency against cellular efficacy to identify permeability drop-offs.

Table 1: Representative Pharmacological Profile of the MBP Scaffold

ParameterAssay TypeTargetRepresentative ValueInterpretation
IC₅₀ Biochemical (TR-FRET)HIF-PHD2 (Fe²⁺)15 - 50 nMStrong direct metal coordination.
IC₅₀ Biochemical (FRET)PA Endonuclease (Mn²⁺)20 - 80 nMHigh affinity for bimetallic centers.
EC₅₀ Cell-Based (HRE-Luc)Intracellular PHD250 - 800 nMModerate right-shift due to tPSA/permeability.
CC₅₀ Cell ViabilityHost Cell Protease> 50 µMExcellent therapeutic index; no pan-chelation.

Table 2: Assay Optimization & Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
High Biochemical IC₅₀, Low Cellular EC₅₀ Compound is highly lipophilic but fails to penetrate the membrane.Mask the 3-hydroxyl group as an ester prodrug to improve permeability.
Loss of signal at highest doses Non-specific chelation of essential intracellular metals (e.g., Zn²⁺) causing rapid apoptosis.Rely on the multiplexed viability data. Cap the maximum assay concentration at 10 µM.
Poor reproducibility Compound precipitation in aqueous media.Ensure intermediate dilutions are performed in 100% DMSO before final transfer to assay media.

References

The mechanistic principles and assay validations described in this application note are grounded in the following authoritative sources:

  • Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Structure-Activity Relationships in Metal-Binding Pharmacophores for Influenza Endonuclease National Institutes of Health (NIH) URL:[Link]

  • Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion National Institutes of Health (NIH) URL:[Link]

  • Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase Journal of Medicinal Chemistry (ACS) URL:[Link]

Application Note: High-Throughput Screening Assays for Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The quinolinone (and 2-oxo-1,2-dihydroquinoline) scaffold is a highly privileged structure in modern medicinal chemistry. Due to its structural mimicry of endogenous purines and pyrimidines, it serves as a versatile backbone for discovering kinase inhibitors (e.g., CHK1 inhibitors)[1], O-GlcNAc transferase (OGT) inhibitors[2], and antibacterial DNA gyrase inhibitors[3].

However, transitioning quinolinone derivatives from computational design to in vitro hit-to-lead (H2L) pipelines presents unique biochemical challenges. Because of their conjugated bicyclic ring systems, quinolinones frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (400–500 nm). This characteristic renders standard fluorescence intensity (FI) assays highly susceptible to false positives and negatives. This application note details the mechanistic rationale, self-validating protocols, and orthogonal workflows required to successfully execute High-Throughput Screening (HTS) campaigns for quinolinone libraries.

Mechanistic Grounding & Assay Modality Selection

To build a robust, self-validating HTS system, the assay readouts must be fundamentally decoupled from the optical interference of the quinolinone pharmacophore[4]. We achieve this through two primary assay modalities depending on the target class:

Target Class A: Kinases (TR-FRET)

For kinase targets, quinolinones typically act as Type I inhibitors, competing directly with ATP at the highly conserved hinge region[1]. To screen these, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

  • Causality of Choice: TR-FRET utilizes lanthanide chelates (e.g., Europium) which have exceptionally long emission half-lives (milliseconds). By introducing a 50 µs delay between the excitation flash and the emission read, the nanosecond-scale auto-fluorescence of the quinolinone compounds completely decays. The remaining signal is purely the FRET resulting from the kinase-mediated phosphorylation event, ensuring absolute data integrity.

Target Class B: O-GlcNAc Transferase (Luminescence)

Recent fragment-based growth strategies have identified quinolinones as potent OGT inhibitors targeting the UDP-binding pocket[2]. OGT is notoriously difficult to screen via continuous assays due to its low catalytic turnover rate.

  • Causality of Choice: We utilize the UDP-Glo™ Glycosyltransferase Assay . Instead of measuring real-time kinetics, this assay allows the UDP byproduct to accumulate over an hour. The UDP is then converted to ATP, driving a stable luciferase reaction. This luminescence readout provides massive signal amplification and is entirely immune to quinolinone auto-fluorescence, yielding Z'-factors suitable for screening weak fragment hits.

Experimental Protocols

Protocol A: 384-Well TR-FRET Kinase Inhibition Assay

This protocol is optimized for a generic Ser/Thr kinase using a biotinylated peptide substrate.

Step 1: Reagent Preparation Prepare the Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Rationale: Brij-35 prevents the hydrophobic quinolinone compounds from aggregating or adhering to the microplate walls, which would artificially lower their effective concentration.

Step 2: Acoustic Compound Dispensing Using an Echo® Acoustic Dispenser, transfer 10 nL of quinolinone compounds (stored in 100% DMSO) into a 384-well low-volume white ProxiPlate. Rationale: Acoustic dispensing eliminates plastic tips, preventing the adsorption of lipophilic quinolinones and ensuring highly accurate nanoliter dosing.

Step 3: Enzyme & Substrate Addition Add 5 µL of a 2X Kinase/Biotinylated-peptide mixture to the assay wells. Centrifuge at 1000 x g for 1 minute and incubate for 15 minutes at room temperature to allow compound pre-binding.

Step 4: Reaction Initiation Add 5 µL of 2X ATP solution (at the predetermined Kₘ value for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

Step 5: Reaction Termination & Detection Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA, Eu-Cryptate labeled anti-phospho antibody, and Streptavidin-XL665. Rationale: EDTA rapidly chelates the Mg²⁺ ions required for kinase catalysis. This instantly freezes the reaction kinetics across the entire 384-well plate, ensuring that well A1 and well P24 are measured at the exact same biochemical endpoint.

Step 6: Measurement & Validation Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 50 µs; Integration: 400 µs). Calculate the 665/620 nm ratio. The assay is self-validating if the calculated Z'-factor for the control wells is ≥ 0.65.

Protocol B: 384-Well UDP-Glo™ OGT Assay

Optimized for identifying quinolinone fragments targeting the UDP-binding pocket.

Step 1: Prepare OGT reaction buffer: 1X PBS (pH 7.4), 1 mM DTT, 12.5 mM MgCl₂. Step 2: Dispense 100 nL of quinolinone fragments into a 384-well solid white plate. Step 3: Add 2.5 µL of 2X OGT enzyme (200 nM final) and HCF-1 Serine acceptor peptide (9.2 µM final). Incubate for 10 minutes. Step 4: Add 2.5 µL of 2X UDP-GlcNAc (2.8 µM final) to initiate the transferase reaction. Incubate for 60 minutes at room temperature[2]. Step 5: Add 5 µL of UDP-Glo™ Detection Reagent (1:1 volumetric ratio). Incubate for 60 minutes to allow the luciferase signal to stabilize. Step 6: Measure luminescence. Validate the run by ensuring the Signal-to-Background (S/B) ratio exceeds 5.0.

Quantitative Data Presentation

The following table summarizes representative HTS metrics and validated IC₅₀ values for various quinolinone derivatives across distinct therapeutic targets, demonstrating the versatility of the scaffold and the robustness of the selected assay modalities.

Target Enzyme / ReceptorAssay ModalityReference CompoundIC₅₀ (µM)HTS Z'-FactorS/B Ratio
CHK1 Kinase TR-FRETCHIR-124[1]0.0020.8215.4
O-GlcNAc Transferase (OGT) UDP-Glo™ LuminescenceCompound 6b[2]144.50.758.2
DNA Gyrase (E. coli) ATPase / ITC OrthogonalCompound 13e[3]0.00170.7812.1
S1P1 Receptor [³⁵S]-GTPγS BindingCompound 18[5]0.0150.716.5

Table 1: Representative HTS Assay Metrics for Quinolinone Derivatives. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Visualizations

HTS_Workflow Lib Quinolinone Library Prep Acoustic Dispensing Lib->Prep Pri Primary HTS (TR-FRET) Prep->Pri Val Hit Validation (IC50) Pri->Val Orth Orthogonal (ITC/SPR) Val->Orth Lead Lead Optimization Orth->Lead

Figure 1: End-to-end high-throughput screening workflow for quinolinone libraries.

TR_FRET_Mech Kinase Kinase + ATP + Substrate Reaction Phosphorylation Reaction Kinase->Reaction Inhibitor Quinolinone Inhibitor Inhibitor->Reaction Blocks Reagents Add Eu-Ab + XL665-Strep Reaction->Reagents Signal Time-Resolved FRET Signal Reagents->Signal

Figure 2: TR-FRET assay mechanism highlighting the inhibition of kinase activity.

References

  • Lloyd, M. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Journal of Medicinal Chemistry. 4

  • Karanicolas, J., et al. (2017). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. NIH Public Access. 1

  • Weiss, M., et al. (2021). New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Frontiers in Chemistry. 2

  • ACS Publications. (2004). A Rational Utilization of High-Throughput Screening Affords Selective, Orally Bioavailable 1-Benzyl-3-carboxyazetidine Sphingosine-1-phosphate-1 Receptor Agonists. Journal of Medicinal Chemistry. 5

  • NIH Public Access. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. 3

Sources

Characterization of 4-Hydroxy-2-oxo-quinoline-3-carboxamide: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 4-hydroxy-2-oxo-quinoline-3-carboxamide, a key scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

The quinoline ring system is a prevalent structural motif in a vast array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. The 4-hydroxy-2-oxo-quinoline-3-carboxamide core, in particular, has emerged as a privileged scaffold in the design of novel drug candidates.[1][2] Accurate and unambiguous characterization of these molecules is paramount for ensuring their quality, purity, and structural integrity, which are critical prerequisites for advancing them through the drug discovery and development pipeline.

This guide delves into the principal analytical techniques employed for the comprehensive characterization of these compounds, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.

Spectroscopic Elucidation: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-hydroxy-2-oxo-quinoline-3-carboxamide derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a holistic view of the molecule's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of 4-hydroxy-2-oxo-quinoline-3-carboxamide derivatives.[3][4]

The characteristic tautomerism of the 4-hydroxy-2-oxo-quinoline core significantly influences the NMR spectra. The predominant tautomeric form in solution (the 4-hydroxy-2-oxo form versus the 2,4-dihydroxy form) can be determined by the chemical shift of the C4 carbon and the presence or absence of a distinct C4-OH proton signal. The strong intramolecular hydrogen bond between the 4-OH group and the adjacent carbonyl of the carboxamide function results in a significantly downfield-shifted proton signal, often appearing between 16 and 17 ppm in the ¹H NMR spectrum.[2] This is a hallmark feature for this class of compounds.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3] DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., -OH, -NH).

2. Instrumentation and Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • For ¹H NMR, a typical spectral width of -2 to 18 ppm is recommended to ensure the capture of all signals, including the downfield hydroxyl proton.

  • For ¹³C NMR, a spectral width of 0 to 200 ppm is generally sufficient.

3. Data Processing and Interpretation:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 4-Hydroxy-2-oxo-quinoline-3-carboxamide Derivatives.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Quinoline Aromatic Protons7.0 - 8.5115 - 140The specific shifts and coupling constants depend on the substitution pattern on the benzene ring.[5]
4-OH16.0 - 17.0-Broad singlet, highly deshielded due to intramolecular hydrogen bonding.[2]
Amide NH12.0 - 13.0-Broad singlet, chemical shift can vary with solvent and concentration.[5]
C2=O-157 - 172Carbonyl carbon of the quinolone ring.[5]
C4-OH-168 - 172The chemical shift is indicative of the tautomeric form.
C3-95 - 100Quaternary carbon at the 3-position.
Amide C=O-160 - 170Carbonyl carbon of the carboxamide group.[5]
Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[4] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar compounds, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[6] The choice of ionization mode can be critical for obtaining a strong signal and minimizing fragmentation. For compounds with acidic protons like the 4-hydroxy group, negative ion mode can be advantageous.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

2. Instrumentation and Data Acquisition:

  • Infuse the sample solution into a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.

3. Data Analysis:

  • Determine the accurate mass of the molecular ion.

  • Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[4]

The IR spectrum of a 4-hydroxy-2-oxo-quinoline-3-carboxamide will be characterized by strong absorption bands corresponding to the various carbonyl groups (amide and quinolone), the O-H and N-H stretching vibrations, and the aromatic C-H and C=C bonds. The broadness of the O-H stretching band is indicative of the strong hydrogen bonding present in the molecule.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

2. Instrumentation and Data Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[4]

3. Data Interpretation:

  • Identify the characteristic absorption bands for the key functional groups.

Table 2: Characteristic IR Absorption Frequencies for 4-Hydroxy-2-oxo-quinoline-3-carboxamide Derivatives.

Functional Group Characteristic Absorption (cm⁻¹) Notes
O-H Stretch3200 - 3600 (broad)Broadened due to strong intramolecular hydrogen bonding.
N-H Stretch3100 - 3400Amide N-H stretching.
Aromatic C-H Stretch3000 - 3100
C=O Stretch (Amide I)1640 - 1680Amide carbonyl stretching.
C=O Stretch (Quinolone)1600 - 1640Ketone carbonyl stretching in the quinolone ring.
C=C Stretch (Aromatic)1450 - 1600Aromatic ring vibrations.

Chromatographic Techniques: Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of the synthesized compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds.[7][8] A well-developed HPLC method can also be used for quantitative analysis.

Reversed-phase HPLC using a C18 column is the most common approach for the analysis of these moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The choice of mobile phase pH can significantly impact the retention time and peak shape due to the ionizable nature of the 4-hydroxy group.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is often employed for optimal separation, for example, starting with a low percentage of B and gradually increasing it over time.

3. Detection:

  • UV detection at a wavelength where the compound exhibits strong absorbance, typically determined from its UV-Vis spectrum (e.g., around 280-330 nm).[9][10]

4. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Analyze the chromatogram to determine the retention time and peak area of the main component.

  • Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound.[2]

The choice of the solvent system (mobile phase) is critical for achieving good separation on the TLC plate. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used. The polarity of the solvent system is adjusted to achieve an Rf value for the compound of interest between 0.3 and 0.7 for optimal resolution.

Protocol 5: Thin-Layer Chromatography (TLC)

1. Plate and Sample Application:

  • Use silica gel 60 F₂₅₄ pre-coated TLC plates.

  • Dissolve a small amount of the sample in a volatile solvent and spot it onto the baseline of the TLC plate using a capillary tube.

2. Development:

  • Place the TLC plate in a developing chamber containing the chosen solvent system.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

3. Visualization:

  • Visualize the spots under UV light (254 nm and/or 365 nm).

  • Staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate) can also be used for visualization if the compound is not UV-active.

4. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical techniques described for the comprehensive characterization of 4-hydroxy-2-oxo-quinoline-3-carboxamide.

Analytical_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of 4-hydroxy-2-oxo-quinoline-3-carboxamide Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC TLC Synthesis->TLC Reaction Monitoring NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula IR IR Spectroscopy Purification->IR Functional Group Identification HPLC HPLC Purification->HPLC Purity Assessment

Sources

Application Notes & Protocols: The Role of 4-Oxo-1,4-dihydroquinoline-3-carboxamides in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: A Privileged Scaffold in Oncology

The quinoline core is a heterocyclic scaffold of immense interest in medicinal chemistry, recognized for its broad pharmacological potential.[1] When a carbonyl group is introduced into the quinoline ring system, it forms a quinolone, a structure with its own promising biological properties. Further functionalization with a carboxamide linkage has proven to be a highly effective strategy for enhancing pharmacological potency, particularly in the realm of oncology.[2] This has led to the emergence of the 4-oxo-1,4-dihydroquinoline-3-carboxamide framework as a "privileged scaffold" in cancer drug discovery.

These molecules are not monolithic in their action; rather, their biological effects are exquisitely tuned by substitutions at various positions on the quinoline ring and on the carboxamide nitrogen. This structural versatility allows for the development of compounds that can interact with a wide array of oncogenic targets. Research has shown that derivatives of this scaffold can function as potent inhibitors of critical cancer-related enzymes like receptor tyrosine kinases, topoisomerases, and DNA repair enzymes.[2][3] They can arrest the cell cycle, induce apoptosis, inhibit angiogenesis, and even prevent metastasis.[4]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the primary mechanisms of action, summarizes key bioactivity data, and offers detailed protocols for the synthesis and evaluation of these promising anticancer agents.

II. Key Mechanisms of Anticancer Action

The therapeutic potential of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives stems from their ability to selectively interfere with pathways that are fundamental to cancer cell survival, proliferation, and metastasis.

A. Inhibition of Receptor Tyrosine Kinases: The Axl Case Study

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical target in cancer therapy.[3] Its overexpression is linked to poor prognosis in numerous cancers, where it drives key processes such as epithelial-mesenchymal transition (EMT), metastasis, and therapeutic resistance.[3]

A series of 4-oxo-1,4-dihydroquinoline-3-carboxamides have been specifically designed and synthesized as highly potent and selective Axl kinase inhibitors.[3][5] These compounds function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the Axl kinase domain. This binding event prevents the phosphorylation of Axl and the subsequent activation of downstream pro-oncogenic signaling cascades, including the PI3K-Akt and MAPK pathways. The result is a dose-dependent inhibition of cancer cell migration, invasion, and EMT.[3]

G cluster_membrane cluster_outcomes Axl Axl Receptor PI3K PI3K Axl->PI3K Phosphorylates MEK MEK Axl->MEK Phosphorylates Gas6 Gas6 Ligand Gas6->Axl Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK MEK->ERK Migration Migration & Invasion ERK->Migration EMT EMT ERK->EMT Inhibitor 4-Oxo-1,4-dihydroquinoline -3-carboxamide Inhibitor->Axl Inhibits Kinase Domain

Caption: Axl signaling pathway and its inhibition by a quinoline carboxamide derivative.

B. DNA Damage and Repair Interference: Topoisomerase & PARP Inhibition

Topoisomerase II Inhibition: Cancer cells are characterized by rapid proliferation, which places a high demand on DNA replication. DNA topoisomerases are essential enzymes that resolve the topological strains (supercoils) in DNA that arise during replication and transcription. Many quinoline-based compounds, including certain 4-oxoquinoline derivatives, function as topoisomerase II poisons.[6] They act by intercalating into the DNA and stabilizing the transient double-stranded breaks created by the enzyme.[6] This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to a synthetic lethality, as the cells can no longer repair their DNA and undergo apoptosis. While not a direct 4-oxo-quinoline, the structurally related 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold has been successfully developed into potent PARP inhibitors, demonstrating the versatility of the core carboxamide pharmacophore in targeting DNA repair mechanisms.[7]

C. Other Important Mechanisms
  • Anti-Angiogenesis: The quinoline-3-carboxamide derivative Linomide has been shown to possess anti-angiogenic properties, reducing tumor blood flow and inhibiting endothelial cell migration and invasion.[4]

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

  • Kinase Inhibition (Pim-1, PI3K): Beyond Axl, various quinoline carboxamides have been reported to inhibit other kinases crucial for cancer cell signaling, such as Pim-1 kinase (involved in apoptosis) and the PI3K/mTOR pathway (a central regulator of cell growth and survival).[9][10]

III. Quantitative Bioactivity Data Summary

The following table summarizes the in vitro cytotoxic or inhibitory activity of several representative 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives and related compounds from published literature. This data highlights the potency and, in some cases, the selectivity of these compounds against various cancer cell lines.

Compound ID/ReferenceTarget/Cell LineAssay TypePotency (IC₅₀ / GI₅₀ / K_d)Source
Compound 9im Axl KinaseKinase Assay (K_d)2.7 nM[3]
Compound 9im Axl KinaseKinase Assay (IC₅₀)4.0 nM[3]
Compound 9im MDA-MB-231 (Breast)Cell InvasionDose-dependent inhibition[3]
Derivative 16b ACP-03 (Gastric)MTT Assay (IC₅₀)1.88 µM[6][11]
Derivative 17b ACP-03 (Gastric)MTT Assay (IC₅₀)1.95 µM[6][11]
Derivative 16b MRC-5 (Normal)MTT Assay (IC₅₀)> 20 µM (Selective)[11]
Compound 8d PANC 1 (Pancreatic)SRB Assay (GI₅₀)0.40 µM[8]
Compound 8e PANC 1 (Pancreatic)SRB Assay (GI₅₀)0.15 µM[8]
Compound 8k MDA-MB-231 (Breast)SRB Assay (GI₅₀)0.50 µM[8]
Compound 65 Jurkat (Leukemia)MTT Assay (CC₅₀)6.99 µM[1]
Compound 65 MDA-MB-231 (Breast)MTT Assay (CC₅₀)7.10 µM[1]

IC₅₀: Half maximal inhibitory concentration. GI₅₀: Half maximal growth inhibition. K_d: Dissociation constant. CC₅₀: Half maximal cytotoxic concentration.

IV. Experimental Protocols & Workflows

A logical and systematic workflow is crucial for the discovery and validation of novel anticancer agents based on the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold.

A. General Experimental Workflow

The development process follows a multi-stage funnel approach, beginning with chemical synthesis and progressing through increasingly complex biological assays to identify lead candidates for further preclinical development.

G cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Preclinical Phase A Design & Synthesis of Compound Library B In Vitro Screening (e.g., MTT Assay) A->B Purified Compounds C Hit Identification B->C Active 'Hits' D Mechanism of Action (e.g., Kinase Assays, Western Blot) C->D Prioritized Hits E Lead Optimization D->E Validated Leads F In Vivo Efficacy (Xenograft Models) E->F Optimized Candidate G ADME/Tox Studies F->G Efficacious Candidate

Caption: General workflow for the discovery and development of quinoline carboxamide-based anticancer agents.

B. Protocol: Chemical Synthesis of a 4-Oxo-1,4-dihydroquinoline-3-carboxamide

This protocol describes a representative synthesis based on the Gould-Jacobs methodology, a robust and widely used approach.[6][11]

Rationale: The reaction proceeds in three key steps. First, a substituted aniline is condensed with diethyl ethoxymethylenemalonate (EMME) to form an acrylate intermediate. Second, this intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to form the core quinoline ring system. Finally, a nucleophilic substitution/amidation reaction with a desired amine yields the final carboxamide product.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Ethanol (absolute)

  • Diphenyl ether

  • Desired primary or secondary amine (e.g., benzylamine)

  • Standard laboratory glassware, heating mantles, and purification equipment (e.g., column chromatography).

Procedure:

  • Step 1: Synthesis of Aniline Acrylate Intermediate.

    • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in absolute ethanol.

    • Add diethyl ethoxymethylenemalonate (EMME) (1.05 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

    • Cool the mixture and remove the ethanol under reduced pressure. The resulting crude acrylate intermediate is often used directly in the next step without further purification.

  • Step 2: Thermal Cyclization (Gould-Jacobs Reaction).

    • In a separate flask suitable for high temperatures, heat diphenyl ether to approximately 250 °C.

    • Slowly add the crude acrylate intermediate from Step 1 to the hot diphenyl ether.

    • Maintain the temperature and monitor the reaction by TLC. The formation of the cyclized ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate product is typically complete within 30-60 minutes.

    • Allow the mixture to cool to room temperature. The product often precipitates. Dilute with hexane to facilitate further precipitation, then collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

  • Step 3: Amidation.

    • Combine the ethyl ester product from Step 2 (1.0 eq) and the desired amine (2-3 eq) in a flask containing diphenyl ether.

    • Heat the mixture to 210 °C for 1-2 hours. The progress is monitored by TLC.

    • Cool the reaction mixture, dilute with hexane, and collect the precipitated crude 4-oxo-1,4-dihydroquinoline-3-carboxamide product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel to yield the final, pure compound.

    • Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

C. Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37 °C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down gently or place the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Validation: Calculate cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

V. Conclusion and Future Directions

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold and its relatives are exceptionally versatile and potent platforms for the development of novel anticancer therapeutics. Their synthetic tractability allows for fine-tuning of structure-activity relationships, leading to the discovery of highly selective inhibitors for a range of oncogenic targets. As demonstrated, these compounds can effectively target key cancer hallmarks, including sustained proliferative signaling, evasion of apoptosis, and metastasis.

Future research should focus on several key areas:

  • Improving Selectivity: Further structural optimization is needed to design inhibitors with even greater selectivity for their intended kinase or enzyme target over others, thereby minimizing potential off-target effects and improving the therapeutic index.

  • Overcoming Resistance: Investigating the efficacy of these compounds in drug-resistant cancer models is crucial. They may be effective in overcoming resistance to existing therapies or could be used in combination to prevent its emergence.

  • Combination Therapies: Exploring the synergistic effects of quinoline carboxamide derivatives with other established anticancer agents, such as chemotherapy or immunotherapy, could lead to more effective treatment regimens.[12]

The continued exploration of this privileged scaffold holds significant promise for delivering the next generation of targeted cancer therapies.

VI. References

  • The structures of quinoline-2-carboxamides and their anticancer... - ResearchGate. Available at: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Antiangiogenic Effects of the Quinoline-3-Carboxamide Linomide. Cancer Research. Available at: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Available at: [Link]

  • CANCER COMBINATION THERAPY USING QUINOLINE CARBOXAMIDE DERIVATIVE. WIPO Patentscope. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a new class of potential anti-tubulin agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available at: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry. Available at: [Link]

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. PubMed. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available at: [Link]

  • Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. ResearchGate. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals. Available at: [Link]

  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Journal of Ovarian Research. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents. Available at:

Sources

Application Note: Standardized Protocols for the Antimicrobial Evaluation of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline derivatives represent a privileged scaffold in antimicrobial drug discovery. Historically rooted in antimalarial (chloroquine) and broad-spectrum antibacterial (fluoroquinolones) applications, modern quinoline derivatives are engineered to overcome multidrug resistance (MDR) by targeting bacterial DNA gyrase, disrupting cell membrane integrity, or acting as efflux pump inhibitors [1].

To ensure reproducibility and translational relevance, the evaluation of these compounds must adhere to rigorous, self-validating methodologies. This application note details a comprehensive, causality-driven protocol for assessing the antimicrobial efficacy, pharmacodynamics, and mechanism of action of novel quinoline derivatives, strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) guidelines [2].

Experimental Workflow & Decision Matrix

The evaluation of novel antimicrobial agents requires a hierarchical approach, moving from primary screening to dynamic mechanistic assays.

Workflow Start Quinoline Library Synthesis & QC MIC Broth Microdilution (MIC Determination) Start->MIC MBC MBC Determination (Cidal vs Static) MIC->MBC Tox Cytotoxicity Profiling (Mammalian Cells) MIC->Tox TimeKill Time-Kill Kinetics (Pharmacodynamics) MBC->TimeKill MoA Mechanism of Action (DNA Gyrase Assay) TimeKill->MoA Hit Lead Candidate Selection MoA->Hit Tox->Hit

Workflow for the antimicrobial evaluation of novel quinoline derivatives.

Step-by-Step Methodologies

Compound Preparation and Solubility Optimization

Causality: Quinolines are often highly hydrophobic. Poor aqueous solubility can lead to compound precipitation in the assay medium, yielding artificially high MIC values (false negatives).

  • Stock Solution: Dissolve the quinoline derivative in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Working Solution: Dilute the stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations exhibit intrinsic antibacterial toxicity and can skew results.

Minimum Inhibitory Concentration (MIC) Determination

Causality: The MIC assay determines the lowest concentration of an antimicrobial that prevents visible growth. We utilize the CLSI M07 broth microdilution standard , which is the gold standard for aerobic bacteria, providing exact quantitative data unlike agar diffusion methods[2].

  • Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 
    
    
    
    CFU/mL [3].
  • Serial Dilution: In a 96-well U-bottom polystyrene plate, perform two-fold serial dilutions of the quinoline compound in CAMHB (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to 50 µL of the diluted compound.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 16-20 hours.

  • Readout: Determine the MIC as the lowest concentration with no visible turbidity. Resazurin (Alamar Blue) can be added (10 µL of 0.015% solution) and incubated for 2 hours to provide a colorimetric readout (blue = inhibited, pink = growth).

Minimum Bactericidal Concentration (MBC)

Causality: MIC only indicates growth inhibition (bacteriostatic). The MBC determines if the quinoline actually kills the bacteria (bactericidal), defined as a


 (3-log) reduction in viable bacteria.
  • Plating: From the MIC plate, aspirate 10 µL from the MIC well and the three subsequent wells with no visible growth.

  • Incubation: Spot onto drug-free Tryptic Soy Agar (TSA) plates. Incubate at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that yields no colony growth. A compound is considered bactericidal if the MBC/MIC ratio is

    
    [4].
    
Time-Kill Kinetics Assay

Causality: Time-kill assays provide dynamic pharmacodynamic data, revealing the rate of bacterial killing over time, which is critical for establishing clinical dosing regimens.

  • Setup: Prepare flasks containing CAMHB with the quinoline derivative at 1×, 2×, and 4× MIC.

  • Inoculation: Add bacterial suspension to a final concentration of

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute the aliquots in sterile saline, plate on TSA, and count colonies after 24 hours.

  • Analysis: Plot

    
     CFU/mL versus time. Bactericidal activity is confirmed by a 
    
    
    
    decrease from the initial inoculum [4].
Mechanism of Action: DNA Gyrase Inhibition

Causality: Fluoroquinolones and many novel quinolines exert their effect by stabilizing the DNA gyrase-DNA cleavage complex, causing double-strand breaks and replication fork arrest.

  • Assay Setup: Use a commercially available DNA Gyrase Supercoiling Assay kit. Mix relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and varying concentrations of the quinoline derivative.

  • Reaction: Add ATP to initiate the supercoiling reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction with a buffer containing SDS and Proteinase K.

  • Electrophoresis: Run the samples on a 1% agarose gel. Ethidium bromide staining will differentiate relaxed DNA (top band) from supercoiled DNA (bottom band).

  • Interpretation: Active quinolines will inhibit the formation of the supercoiled band in a dose-dependent manner.

MoA Gyrase Bacterial DNA Gyrase (Topoisomerase II) Complex Cleavage Complex Stabilization Gyrase->Complex Normal function Quinoline Quinoline Derivative (Inhibitor) Quinoline->Complex Binds GyrA/GyrB Arrest Replication Fork Arrest Complex->Arrest Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death

Mechanism of action: Quinoline-mediated inhibition of bacterial DNA gyrase.

Data Presentation & Interpretation

Quantitative data must be structured to allow immediate comparison between novel derivatives and clinical standards.

Table 1: Representative Antimicrobial Profile of Novel Quinoline Derivatives

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)S. aureus MBC (µg/mL)MBC/MIC RatioCytotoxicity (IC₅₀, µM)
Quinoline-A 32.04.08.02 (Bactericidal)>100
Quinoline-B 64.016.0>64.0>4 (Bacteriostatic)45.5
Ciprofloxacin 0.0150.250.52 (Bactericidal)>100
Vehicle (1% DMSO) >128>128N/AN/A>100

Note: A viable lead candidate (e.g., Quinoline-A) should exhibit low MIC values, an MBC/MIC ratio


, and high mammalian cell viability (IC₅₀ > 100 µM).

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the protocol, the following internal controls are mandatory for every assay plate:

  • Sterility Control: CAMHB without bacteria or drug. Validates aseptic technique and media sterility.

  • Growth Control: CAMHB with bacteria, no drug. Ensures the viability and optimal growth rate of the inoculum.

  • Vehicle Control: CAMHB with bacteria and 1% DMSO. Verifies that the solvent does not inhibit bacterial growth.

  • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) with known MIC ranges against ATCC reference strains (e.g., S. aureus ATCC 29213) [5]. If the positive control falls outside the CLSI acceptable range, the entire assay run is invalidated.

References

  • Singh, V. K., et al. "Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study." Journal of Biomolecular Structure and Dynamics, 2023.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 11th Edition, 2018.[Link]

  • Weaver, T., et al. "Development of a Broth Microdilution Method for Exebacase Susceptibility Testing." Antimicrobial Agents and Chemotherapy, 2021.[Link]

  • Eldehna, W. M., et al. "Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens." PMC, 2022.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition." 2020.[Link]

Sources

Application Note: Bioassay Development for 4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 4-oxo-1,4-dihydroquinoline-3-carboxamide chemotype is a highly privileged scaffold in modern medicinal chemistry, exhibiting profound polypharmacology depending on its specific substitution patterns. Most notably, this core structure has yielded two distinct classes of high-value therapeutics:

  • CFTR Potentiators: Derivatives such as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor/VX-770) directly bind to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) to increase channel open probability (Po) in patients with gating mutations like G551D ()[1].

  • Cannabinoid Receptor 2 (CB2) Agonists: Alkyl- and aryl-substituted 4-oxo-1,4-dihydroquinoline-3-carboxamides act as highly potent and selective agonists for the CB2 receptor, offering therapeutic potential for neuroinflammation and immunomodulation without the psychoactive liabilities associated with CB1 activation ()[2].

Because these targets span fundamentally different protein classes (an ATP-gated ion channel versus a Gi/o-coupled GPCR), evaluating this chemotype requires a bifurcated bioassay strategy. This application note details the causal logic and step-by-step methodologies for validating both mechanisms.

Workflow and Pathway Visualization

BioassayCascade Start 4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives CFTR_Branch Target 1: CFTR Potentiation (e.g., Ivacaftor/VX-770) Start->CFTR_Branch CB2_Branch Target 2: CB2 Receptor Agonism (e.g., Alkyl-substituted analogs) Start->CB2_Branch YFP YFP-Halide Quenching Assay (High-Throughput) CFTR_Branch->YFP Primary Screen Radioligand [3H]CP-55,940 Displacement (Binding Affinity) CB2_Branch->Radioligand Primary Screen Ussing Ussing Chamber Electrophysiology (Orthogonal Validation) YFP->Ussing Hit Confirmation GTP [35S]GTPγS Binding Assay (Functional Efficacy) Radioligand->GTP Hit Confirmation

Figure 1: Bifurcated bioassay screening cascade for 4-oxo-1,4-dihydroquinoline-3-carboxamides.

Pathways cluster_CFTR CFTR Potentiation Pathway cluster_CB2 CB2 Activation Pathway C_Drug Ivacaftor Analog C_Channel Mutant CFTR (e.g., G551D) C_Drug->C_Channel Binds directly C_Effect Increased Open Probability C_Channel->C_Effect C_Result Chloride & Iodide Efflux C_Effect->C_Result B_Drug CB2 Agonist B_Receptor CB2 Receptor (Gi/o) B_Drug->B_Receptor Binds orthosteric site B_Effect GDP/GTP Exchange B_Receptor->B_Effect B_Result cAMP Inhibition B_Effect->B_Result

Figure 2: Distinct molecular mechanisms of action for CFTR potentiators and CB2 receptor agonists.

Protocol 1: YFP-Halide Quenching Assay for CFTR Potentiators

Causality & Rationale: CFTR is a chloride channel. Because traditional electrophysiology (Ussing chambers) is inherently low-throughput, screening 4-oxo-1,4-dihydroquinoline-3-carboxamide libraries requires a robust proxy[1]. We utilize Fisher Rat Thyroid (FRT) cells co-transfected with a mutant CFTR (e.g., G551D) and a genetically engineered Yellow Fluorescent Protein (YFP-H148Q/I152L). This specific YFP mutant was selected because its fluorescence is exquisitely sensitive to quenching by iodide (I⁻) ions. By adding an extracellular iodide buffer, the rate of fluorescence decay becomes a direct, real-time proxy for CFTR channel opening[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed FRT cells stably expressing mutant CFTR and YFP-H148Q/I152L in 384-well black-walled, clear-bottom microplates at 20,000 cells/well. Incubate for 24-48 hours until a confluent monolayer forms.

  • Compound Incubation: Wash cells with PBS. Add the test 4-oxo-1,4-dihydroquinoline-3-carboxamide compounds (diluted in PBS containing 1% DMSO) at varying concentrations (e.g., 1 nM to 10 µM). Incubate for 30 minutes at 37°C.

  • Stimulation: Add a sub-maximal concentration of Forskolin (100 nM) to elevate intracellular cAMP. Causality Note: This phosphorylates the CFTR channel via PKA, priming it for potentiation by the test drug.

  • Data Acquisition (The Quench): Transfer the plate to a fluorescence microplate reader equipped with fluidics (e.g., FLIPR Tetra). Record baseline fluorescence (Excitation: 500 nm, Emission: 535 nm) for 2 seconds.

  • Iodide Injection: Inject 100 mM NaI buffer continuously while recording fluorescence for 30 seconds.

  • Analysis: Calculate the initial rate of fluorescence decay (dF/dt). Normalize data against controls to determine the EC50.

Self-Validating System Controls:

  • Positive Control: 10 µM Ivacaftor + 100 nM Forskolin (Defines the Emax for system potentiation).

  • Negative Control: 10 µM CFTRinh-172 (A specific CFTR inhibitor; proves the iodide influx is exclusively CFTR-mediated and not due to non-specific membrane leakiness).

  • Vehicle Control: 1% DMSO + 100 nM Forskolin (Establishes the baseline gating activity).

Protocol 2: [35S]GTPγS Binding Assay for CB2 Receptor Agonism

Causality & Rationale: The CB2 receptor is a GPCR coupled to Gi/o proteins. While radioligand binding assays (e.g., using [3H]CP-55,940) can confirm affinity to the receptor, they cannot distinguish whether a 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative is an agonist, antagonist, or inverse agonist. The [35S]GTPγS assay measures the functional consequence of agonist binding: the exchange of GDP for GTP on the Gαi subunit ()[2]. By using [35S]GTPγS, a radiolabeled, non-hydrolyzable GTP analog, the activated G-proteins accumulate the radiolabel, providing a direct, quantifiable measure of receptor activation and efficacy[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human CB2 receptor in ice-cold Tris-EDTA buffer. Centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Assay Mixture Assembly: In a 96-well plate, combine 10 µg of membrane protein per well with 10 µM GDP. Causality Note: Excess GDP is critical to artificially suppress basal G-protein activation, thereby drastically increasing the signal-to-noise ratio of the agonist response.

  • Permeabilization & Compound Addition: Add Saponin (10 µg/mL). Causality Note: Saponin permeabilizes the membrane to ensure the highly charged[35S]GTPγS can penetrate any sealed, inside-out membrane vesicles. Add test compounds (0.1 nM to 10 µM) and incubate for 15 minutes at 30°C.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS (approx. 1250 Ci/mmol) and incubate for an additional 30 minutes at 30°C.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters, add scintillation fluid, and measure the bound radioactivity using a liquid scintillation counter.

Self-Validating System Controls:

  • Basal Binding: Membranes + GDP + [35S]GTPγS + Vehicle (Defines 100% basal activity).

  • Non-Specific Binding (NSB): Addition of 10 µM unlabeled GTPγS (Proves the radiolabel is specifically bound to G-proteins; typically must be <5% of total binding to validate the assay).

  • Reference Agonist: 1 µM WIN 55,212-2 or CP-55,940 (Defines the maximal system efficacy, Emax).

Quantitative Data Presentation

To demonstrate the divergent pharmacological profiles of this chemotype, the table below summarizes representative bioassay data for two distinct 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives acting on their respective targets.

Compound ClassRepresentative CompoundPrimary TargetAssay ReadoutEC50 (nM)Emax (%)Hill Slope (nH)
CFTR Potentiator Ivacaftor (VX-770)Mutant CFTR (G551D)YFP-Halide Quench (dF/dt)236 ± 40100 (normalized)1.2
CB2 Agonist Derivative 30 (Stern et al.)Human CB2 Receptor[35S]GTPγS Binding12 ± 3115 (vs. CP-55,940)0.9

References

  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Stern, E., et al. "Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists: Synthesis, Pharmacological Properties and Molecular Modeling." Journal of Medicinal Chemistry, 2006. URL:[Link]

Sources

Use of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide as a chemical probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide as a Metalloenzyme-Targeting Chemical Probe

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Rationale

The compound 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (3-HQC) serves as a highly potent, fragment-based chemical probe for interrogating metalloenzyme biology. In modern drug discovery, targeting metalloenzymes—which account for nearly half of all enzymes—requires precise control over metal coordination chemistry.

Causality & Mechanism of Action: 3-HQC operates as a Metal-Binding Pharmacophore (MBP) . The structural combination of the 3-hydroxyl group, the 4-oxo group, and the 2-carboxamide moiety creates a highly stable "oxygen triad." These three oxygen atoms donate their lone pairs to form a bidentate or tridentate chelate with divalent metal cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺) located in the active sites of target enzymes [1]. By coordinating the metal, 3-HQC displaces the catalytic water molecules required for substrate hydrolysis or strand transfer, effectively locking the enzyme in a functionally arrested state. This exact two-metal binding pharmacophore model was foundational in the discovery of clinical HIV-1 integrase inhibitors like Dolutegravir [1] and Influenza PA endonuclease inhibitors [2].

Mechanism A 3-HQC Chemical Probe (3-OH, 4-Oxo, 2-Carboxamide) B Metalloenzyme Active Site (e.g., HIV-1 IN, PHD2) A->B Diffuses into pocket C Two-Metal Chelation (Mg2+, Mn2+, Fe2+) B->C Oxygen triad donates lone pairs D Displacement of Catalytic Water C->D High-affinity binding E Target Inhibition (Signal Blockade) D->E Functional arrest

Figure 1: Mechanistic pathway of metalloenzyme inhibition by the 3-HQC oxygen triad.

Quantitative Profiling of the 3-HQC Scaffold

To utilize 3-HQC effectively as a chemical probe, it is critical to understand its baseline affinity across different metal-dependent targets. The table below summarizes the quantitative profiling of the 3-HQC scaffold and its direct derivatives against prototypical metalloenzymes.

Target EnzymeMetal CofactorBiological FunctionTypical IC₅₀ RangePrimary Binding Mode
HIV-1 Integrase (IN) Mg²⁺ / Mg²⁺Viral DNA strand transfer10 – 50 nMTwo-metal chelation via oxygen triad [1]
Influenza PA Endonuclease Mn²⁺ / Mg²⁺Viral mRNA cap-snatching15 – 100 nMBidentate chelation of active site Mn²⁺ [3]
HIF Prolyl Hydroxylase 2 Fe²⁺Hypoxia signaling (epigenetics)200 – 500 nMIron chelation displacing 2-oxoglutarate
1H-3-Hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD) NoneBacterial heteroaromatic degradationN/A (Acts as natural substrate)Cofactor-free oxygenation [4]

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that biochemical assays for metalloenzyme probes are highly susceptible to false positives (e.g., colloidal aggregation or metal stripping by buffer components). The following protocols are designed as self-validating systems to definitively prove on-target, metal-dependent engagement.

Protocol 1: In Vitro Metal-Shift Inhibition Assay (FRET-based)

Objective: To confirm that 3-HQC inhibits the target enzyme specifically via competitive metal chelation. Causality & Logic: Metalloenzyme inhibitors exhibit "metal-dependent" potency. By titrating the concentration of the divalent cofactor (e.g., Mg²⁺), the competitive nature of the 3-HQC probe is revealed. A rightward shift in the IC₅₀ curve at higher metal concentrations proves the probe's mechanism is direct metal chelation, ruling out allosteric binding or Pan-Assay Interference Compounds (PAINS) behavior.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Critical Step: Add 0.01% Tween-20 . This prevents the hydrophobic 3-HQC probe from forming colloidal aggregates that cause non-specific protein denaturation.

  • Enzyme Preparation: Dilute the recombinant target enzyme (e.g., HIV-1 IN) to 20 nM in the assay buffer.

  • Metal Gradient Setup: Divide the enzyme solution into three parallel testing conditions supplemented with varying concentrations of the metal cofactor:

    • Condition A: 1 mM MgCl₂ (Physiological)

    • Condition B: 5 mM MgCl₂

    • Condition C: 10 mM MgCl₂ (Excess)

  • Probe Titration: Dispense 3-HQC into a 384-well plate in a 10-point, 3-fold serial dilution (Top concentration: 10 µM). Ensure final DMSO concentration remains ≤1%.

  • Incubation: Add the enzyme/metal solutions to the probe and pre-incubate for 30 minutes at room temperature to allow the metal-probe-enzyme complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., FRET-labeled dsDNA substrate) and measure fluorescence continuously for 60 minutes.

  • Validation Check: Calculate the IC₅₀ for each condition. A valid MBP probe will show an IC₅₀ of ~50 nM at 1 mM MgCl₂, shifting to >500 nM at 10 mM MgCl₂.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that 3-HQC penetrates the cell membrane and engages its metalloenzyme target in a complex intracellular environment. Causality & Logic: In vitro binding does not guarantee cellular efficacy due to membrane impermeability or competition from high intracellular metal concentrations (~1 mM free Mg²⁺). CETSA relies on the thermodynamic principle that ligand binding stabilizes protein folding. By utilizing freeze-thaw lysis instead of harsh detergents, the native probe-target complex is preserved, ensuring the observed shift in melting temperature (ΔTₘ) is a true reflection of intracellular target engagement.

CETSA Step1 1. Cell Treatment (Vehicle vs. 10 µM 3-HQC) Step2 2. Heat Gradient (40°C to 60°C Aliquots) Step1->Step2 Step3 3. Freeze-Thaw Lysis (Preserves metal complexes) Step2->Step3 Step4 4. Ultracentrifugation (Pellets denatured protein) Step3->Step4 Step5 5. Western Blot / MS (Quantify Target Engagement) Step4->Step5 Calculate ΔTm

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for 3-HQC target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture HEK293T cells (or relevant cell line) to 80% confluency. Treat cells with 10 µM 3-HQC or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Harvesting: Wash cells with cold PBS, detach, and resuspend in PBS supplemented with protease inhibitors (EDTA-free to avoid stripping endogenous metals).

  • Thermal Challenge: Divide the cell suspension into 8 equal aliquots in PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 min, followed by a 25°C water bath). Do not use SDS or Triton X-100, as these will disrupt the delicate metal-probe interactions.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to separate the soluble (folded) protein from the insoluble (denatured) pellet.

  • Quantification: Analyze the soluble fraction via Western blot against the target protein. Plot the band intensities to determine the Tₘ. A ΔTₘ > 2°C in the 3-HQC treated samples definitively confirms cellular target engagement.

Data Interpretation & Troubleshooting

  • Loss of Potency in Cellular Assays: If 3-HQC shows potent in vitro IC₅₀ (<50 nM) but fails in CETSA, the primary cause is often the highly polar nature of the 2-carboxamide and 3-hydroxyl groups, which restricts membrane permeability. Consider masking the 3-hydroxyl group as an ester prodrug to enhance cellular uptake.

  • Assay Interference by Chelators: Ensure that no EDTA or EGTA is present in any of your biochemical assay buffers. Even trace amounts (e.g., carried over from protein purification steps) will strip the active site metal, rendering the enzyme inactive and the 3-HQC probe ineffective, leading to uninterpretable flatline data.

References

  • Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereomeric Approach to Chiral Nonracemic Tricyclic Ring Systems and the Discovery of Dolutegravir (S/GSK1349572) and (S/GSK1265744) Journal of Medicinal Chemistry URL:[Link]

  • Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores Journal of Chemical Information and Modeling (via PubMed Central) URL:[Link]

  • The N-terminal domain of PA endonuclease from the influenza H1N1 virus in complex with 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid RCSB Protein Data Bank (PDB 6DCZ) URL:[Link]

  • Catalytic Mechanism of Cofactor-Free Dioxygenases and How They Circumvent Spin-Forbidden Oxygenation of Their Substrates Journal of the American Chemical Society URL:[Link]

In Vivo Experimental Design for Quinolinone Immunomodulators: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Quinolinone derivatives—most notably laquinimod, tasquinimod, and roquinimex (Linomide)—represent a unique class of small-molecule immunomodulators. Unlike broad-spectrum immunosuppressants that globally dampen immune function, quinoline-3-carboxamides act as microenvironmental architects. They selectively modulate myeloid cell populations, altering the balance of immune activation and suppression.

This application note provides a comprehensive, field-validated framework for designing in vivo experiments using quinolinone immunomodulators. By focusing on the mechanistic causality behind experimental choices, this guide ensures that your in vivo workflows function as self-validating systems, yielding high-confidence, reproducible data.

Mechanistic Framework & Target Rationale

To design an effective in vivo study, the experimental model must align with the compound's mechanism of action. Quinolinones primarily target the innate immune compartment, specifically modulating Myeloid-Derived Suppressor Cells (MDSCs), Tumor-Associated Macrophages (TAMs), and Antigen-Presenting Cells (APCs).

For example, tasquinimod binds with high affinity to the inflammatory protein S100A9, allosterically inhibiting its interaction with pro-inflammatory receptors like TLR4 and RAGE[1]. This blockade prevents the accumulation of immunosuppressive MDSCs and shifts TAMs from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype[2]. Conversely, laquinimod promotes the development of Type II (M2-like) myeloid APCs, which subsequently downregulate pro-inflammatory Th1/Th17 responses and upregulate regulatory T cells (Tregs) in autoimmune settings[3].

G Tasquinimod Tasquinimod S100A9 S100A9 Protein Tasquinimod->S100A9 Inhibits TLR4 TLR4 / RAGE S100A9->TLR4 Activates MDSC MDSC & TAMs TLR4->MDSC Promotes Immunosuppression Tumor Progression MDSC->Immunosuppression Induces

Mechanism of S100A9 blockade by Tasquinimod preventing MDSC-mediated immunosuppression.

Universal In Vivo Workflow Design

A robust in vivo study for quinolinones requires a self-validating loop: the macroscopic clinical readout (e.g., tumor volume or paralysis score) must be directly correlated with microscopic pharmacodynamic (PD) markers (e.g., flow cytometry of the target tissue). If a quinolinone reduces tumor burden but fails to alter the MDSC/TAM ratio in the tumor microenvironment (TME), the efficacy cannot be conclusively attributed to its primary mechanism.

W Induction Disease Induction Randomization Cohort Randomization Induction->Randomization Dosing Quinolinone Dosing Randomization->Dosing Monitoring In Vivo Monitoring Dosing->Monitoring Necropsy Tissue Harvest Monitoring->Necropsy Analysis Flow Cytometry Necropsy->Analysis

Standardized in vivo workflow for evaluating quinolinone immunomodulators.

Core Protocol 1: Autoimmune Modulation via Laquinimod in EAE

The Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for evaluating laquinimod. Because laquinimod suppresses Th1 and Th17 cell expansion via APC modulation, the MOG-induced EAE model in C57BL/6 mice is ideal[3].

Causality & Experimental Choices
  • Dose Selection: A dose of 25 mg/kg/day is strictly recommended. Lower doses (e.g., 5 mg/kg) show partial efficacy, but 25 mg/kg provides >90% suppression of clinical signs and ensures sufficient CNS penetrance to modulate local microglia and infiltrating macrophages[4].

  • Vehicle: Laquinimod is highly water-soluble. Using purified water as the vehicle via oral gavage eliminates the confounding systemic inflammation often caused by organic co-solvents like DMSO or Tween-80.

Step-by-Step Methodology
  • Induction (Day 0): Immunize 8-10 week old female C57BL/6 mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra.

  • Pertussis Toxin: Administer 200 ng of Pertussis Toxin intraperitoneally (i.p.) on Day 0 and Day 2 to breach the blood-brain barrier.

  • Dosing Regimen:

    • Preventive: Begin daily oral gavage of laquinimod (25 mg/kg) on Day 0[4].

    • Therapeutic: Begin dosing only when mice reach a clinical score of ≥1 (typically Day 10-13)[3].

  • Clinical Scoring: Score mice daily on a 0–5 scale (0 = healthy, 1 = limp tail, 2 = hindlimb weakness, 3 = hindlimb paralysis, 4 = forelimb weakness, 5 = moribund).

  • PD Validation (Endpoint): Harvest the spinal cord and spleen. Perform flow cytometry to confirm the reduction of CD4+IFN-γ+ (Th1) and CD4+IL-17+ (Th17) cells, and the upregulation of CD4+CD25+FoxP3+ (Tregs)[3].

Core Protocol 2: TME Modulation via Tasquinimod in Syngeneic Tumors

Tasquinimod is evaluated primarily in oncology to relieve myeloid-driven immunosuppression. Syngeneic models (e.g., LLC lung cancer, MBT-2 bladder cancer, or B16 melanoma) must be used because an intact immune system is required to observe S100A9/TLR4 blockade[1][2].

Causality & Experimental Choices
  • Combination Strategy: Tasquinimod is rarely curative as a monotherapy. By reducing CD206+ M2 macrophages and MDSCs, it "unmasks" the tumor, making it highly synergistic with T-cell checkpoint inhibitors (e.g., anti-PD-L1) or tumor vaccines[1][5].

  • Administration Route: Tasquinimod can be administered via oral gavage (10-30 mg/kg twice daily)[2] or ad libitum in drinking water (typically calculated to deliver ~30 mg/kg/day based on a 3-4 mL daily water intake)[5]. Continuous exposure is critical to maintain steady-state S100A9 inhibition.

Step-by-Step Methodology
  • Tumor Inoculation (Day 0): Inject 5 × 10^5 LLC (Lewis Lung Carcinoma) or MBT-2 cells subcutaneously into the right flank of C57BL/6 or C3H/HeNRj mice, respectively.

  • Randomization: Once tumors reach ~50-100 mm³ (typically Day 7), randomize mice into cohorts to ensure equal starting tumor burdens.

  • Dosing Regimen:

    • Tasquinimod: Supply tasquinimod in drinking water (change every 3 days) or via oral gavage (30 mg/kg/day)[2][5].

    • Immunotherapy: Administer anti-PD-L1 mAb (200 µ g/mouse , i.p.) every 3 days starting on Day 7[5].

  • Monitoring: Measure tumor volume using digital calipers every 2 days. Volume = (Length × Width²) / 2.

  • PD Validation (Endpoint): Harvest the tumor. Digest tissue using Collagenase IV and DNase I. Perform flow cytometry to validate the mechanism: gate for CD11b+Gr-1+ (MDSCs) and CD11b+F4/80+CD206+ (M2 TAMs). A successful tasquinimod blockade will show a significant reduction in these populations and a reciprocal increase in intratumoral CD8+ T cells[1][2].

Quantitative Data Interpretation & Benchmarks

To ensure your experimental system is performing to standard, compare your downstream readouts against established pharmacological benchmarks for quinolinones.

CompoundDisease ModelPrimary Target / MechanismPrimary In Vivo ReadoutKey Pharmacodynamic (PD) Metric
Laquinimod EAE (Autoimmunity)Type II APC Induction>90% reduction in clinical score (Preventive)↓ Th1/Th17, ↑ Tregs in CNS
Tasquinimod Syngeneic TumorS100A9 / TLR4 BlockadeSignificant delay in tumor growth (Volume mm³)↓ CD206+ TAMs, ↑ CD8+ T cells
Roquinimex Bone Marrow / OncologyNK Cell ActivationReduced disease activity / metastasis↑ NK cell numbers & cytotoxicity

Note: Roquinimex (Linomide) is historically noted for enhancing Natural Killer (NK) cell activity and reducing TNF-alpha secretion, making it a valuable comparator compound in immunomodulation assays[6].

References

  • "Tasquinimod Modulates Suppressive Myeloid Cells and Enhances Cancer Immunotherapies in Murine Models", AACR Journals,
  • "Laquinimod, a Quinoline-3-Carboxamide, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity", PLOS,
  • "Lung cancer-fueled emergency myelopoiesis is characterized by an increase of S100A9 + and LCN2 + hematopoietic stem and progenitor cells", bioRxiv,
  • "Tasquinimod modulates tumor-infiltrating myeloid cells and improves the antitumor immune response to PD-L1 blockade in bladder cancer", Taylor & Francis,
  • "Laquinimod, a once-daily oral drug in development...", Ovid,
  • "Enhanced lymphokine-activated killer cell activity by an immunomodul

Sources

Advanced Application Note: CuAAC Click Chemistry for the Synthesis of 2-Oxo-1,2-dihydroquinoline-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-1,2-dihydroquinoline (quinolin-2-one) scaffold is a privileged pharmacophore found in numerous FDA-approved drugs and bioactive molecules exhibiting anticancer, antibacterial, and antiviral properties[1]. To enhance the pharmacological profile of these compounds, researchers frequently hybridize them with other bioactive moieties. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier example of "click chemistry"—has emerged as the most robust methodology for this hybridization, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazole linkages under mild conditions[2].

This application note provides a comprehensive, self-validating protocol for synthesizing 2-oxo-1,2-dihydroquinoline-triazole derivatives. It details the mechanistic causality behind reagent selection and establishes a rigorous quality control framework for drug development professionals.

Mechanistic Rationale & Experimental Design

The synthesis of these hybrid molecules is a two-phase process: the installation of a terminal alkyne onto the quinolin-2-one core, followed by the CuAAC click reaction with an organic azide[3].

Phase 1: Propargylation (Alkyne Installation)

To prime the quinolin-2-one scaffold for click chemistry, a terminal alkyne must be introduced. This is typically achieved via


- or 

-alkylation using propargyl bromide[4].
  • Causality of the Base: Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the amide or hydroxyl group of the quinolinone, generating a nucleophile without triggering unwanted side reactions[3].

  • Causality of Phase Transfer Catalysis: Because K₂CO₃ is largely insoluble in organic solvents like dimethylformamide (DMF), the reaction operates as a solid-liquid heterogeneous system. Tetra-n-butylammonium bromide (TBAB) is added as a phase transfer catalyst. TBAB shuttles the deprotonated quinolinone intermediate into the organic phase, drastically accelerating the nucleophilic attack on propargyl bromide[4].

Phase 2: The CuAAC Click Reaction

The 1,3-dipolar cycloaddition between the alkyne-functionalized quinolinone and an organic azide is catalyzed by copper(I)[2].

  • Causality of the Catalyst System: Rather than using highly unstable and oxygen-sensitive Cu(I) salts directly, the active Cu(I) species is generated in situ by reducing copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with sodium ascorbate[3]. Sodium ascorbate acts as a sacrificial mild reducing agent, ensuring a continuous supply of Cu(I) while preventing the oxidative homocoupling of terminal alkynes (Glaser coupling), which would otherwise reduce the yield[2].

  • Causality of the Solvent System: A binary mixture of Water/Ethanol (1:2 v/v) is highly recommended. Ethanol solvates the organic alkyne and azide, while water ensures the complete dissolution of the inorganic catalyst salts (CuSO₄ and sodium ascorbate), providing an optimal homogeneous environment for the catalytic cycle[3].

Workflow Visualization

G A 2-Oxo-1,2-dihydroquinoline Scaffold C Alkyne-Functionalized Quinolin-2-one A->C Base (K2CO3) Solvent (DMF) B Propargyl Bromide (Alkylation) B->C F 1,2,3-Triazole-Quinolinone Hybrid C->F CuAAC Click Reaction D Organic Azide (R-N3) D->F E Cu(I) Catalyst (CuSO4 + Na-Ascorbate) E->F Catalysis

Workflow for the synthesis of 2-oxo-1,2-dihydroquinoline-triazole hybrids via CuAAC.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the CuAAC step based on validated literature methodologies[2][3].

ParameterAqueous/Alcoholic SystemPolar Aprotic System
Solvent System H₂O / Ethanol (1:2 v/v)DMF
Catalyst Source CuSO₄·5H₂O (1.0 eq)CuSO₄·5H₂O (Catalytic)
Reducing Agent Sodium Ascorbate (1.0 eq)Sodium Ascorbate
Temperature Room Temperature30–50 °C
Reaction Time 12–48 hours12 hours
Typical Yield 75–85%80–95%
Primary Reference [3][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Alkyne-Functionalized Quinolin-2-one
  • Preparation: In a round-bottom flask, dissolve the 2-oxo-1,2-dihydroquinoline derivative (4.0 mmol) in 12 mL of anhydrous DMF[3].

  • Activation: Add anhydrous K₂CO₃ (20.0 mmol) and TBAB (0.5 mmol) to the solution. Stir the suspension for 15 minutes at room temperature to initiate deprotonation[3][4].

  • Alkylation: Slowly add propargyl bromide (10.0 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture continuously at room temperature for 6 hours[3].

  • Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold water to remove residual DMF and salts, and dry under a vacuum to yield the 1-propargyl-2-quinolone intermediate[4].

Protocol B: CuAAC Synthesis of the Triazole Hybrid
  • Preparation: In a reaction vial, suspend the alkyne-functionalized quinolin-2-one (1.0 mmol) and the desired organic azide (2.0 mmol) in a 1:2 (v/v) mixture of distilled water and ethanol[3].

  • Catalyst Addition: Add CuSO₄·5H₂O (1.0 mmol) followed immediately by sodium ascorbate (1.0 mmol). Note: The solution may briefly change color as Cu(II) is reduced to the active Cu(I) species.[3]

  • Reaction: Stir the mixture vigorously at room temperature for 12 to 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the alkyne starting material is completely consumed[2][3].

  • Workup: Evaporate the ethanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo[3].

  • Purification: Purify the crude product via silica gel column chromatography or recrystallization to obtain the pure 1,2,3-triazole hybrid[4].

Self-Validation & Quality Control System

To ensure scientific integrity, every synthesized batch must be validated against the following spectroscopic checkpoints:

  • Proton NMR (¹H NMR) Validation: The absolute hallmark of a successful CuAAC click reaction is the appearance of the triazole aromatic proton. This proton is highly deshielded and must appear as a distinct, sharp singlet between δ 8.0 and 8.5 ppm [1]. Concurrently, the terminal alkyne proton (typically a triplet or broad singlet at δ 2.2–2.5 ppm ) must completely disappear from the spectrum[3].

  • Carbon NMR (¹³C NMR) Validation: The newly formed 1,2,3-triazole ring will introduce two new carbon signals typically resonating around 120 ppm and 145 ppm , corresponding to the CH and quaternary carbons of the triazole ring, respectively[3].

  • Mass Spectrometry (HRMS): Because the click reaction is an exact cycloaddition with zero elimination byproducts, the exact mass of the product must perfectly match the sum of the alkyne and azide precursors[1].

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org - 2

  • Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC - 1

  • Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents - D-NB.info - 4

  • Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation - PMC - 3

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 4-Oxoquinoline-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxoquinoline-3-carboxamide derivatives. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this promising class of compounds. Inaccurate assessment of compound solubility can lead to misleading biological data, hindering the discovery and development of novel therapeutics. This resource is designed to equip you with the knowledge and practical strategies to overcome these solubility hurdles and ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My 4-oxoquinoline-3-carboxamide derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is the likely cause?

A1: This is a very common issue and is primarily due to the low aqueous solubility of many 4-oxoquinoline-3-carboxamide scaffolds.[1] The high concentration of your compound in a strong organic solvent like DMSO is not maintained when diluted into a predominantly aqueous environment. Even a small final concentration of DMSO (typically <1%) may be insufficient to keep the compound in solution, leading to precipitation.[1]

Q2: How can I be sure my compound has precipitated? It's not always visible to the naked eye.

A2: Visual inspection for cloudiness or a hazy appearance is the first step. However, for a more sensitive assessment, it is crucial to inspect the wells of your assay plate under a microscope. Precipitates can appear as crystalline structures or an amorphous film on the bottom of the well.[1] Even non-visible micro-precipitates can significantly impact the accuracy of your results by reducing the effective concentration of the compound in your assay.[1]

Q3: How does poor solubility affect my experimental results, such as IC50 values?

A3: If your compound precipitates, the actual concentration of the dissolved, and therefore biologically active, compound is lower than the nominal concentration you prepared. This will lead to an overestimation of the IC50 value, making your compound appear less potent than it actually is.[1]

Q4: What are the key physicochemical properties of 4-oxoquinoline-3-carboxamide derivatives that influence their solubility?

A4: The solubility of these derivatives is influenced by several factors, including their crystalline structure, the nature and position of substituents on the quinoline ring, and their pKa. The stable crystal lattice of many of these compounds requires significant energy to break, contributing to low solubility. The lipophilicity, which can be affected by various substituents, also plays a crucial role. Furthermore, many of these compounds are ionizable, meaning their solubility is pH-dependent.

Troubleshooting and Optimization Strategies

When encountering solubility issues with 4-oxoquinoline-3-carboxamide derivatives, a systematic approach to troubleshooting is recommended. The following sections detail various strategies, from simple adjustments to more advanced formulation techniques.

Strategy 1: pH Modification

The 4-oxoquinoline-3-carboxamide core contains ionizable groups, making its solubility highly dependent on the pH of the aqueous medium.[2][3] The 4-oxo group and the amide proton can exhibit acidic or basic properties depending on the specific substituents on the quinoline ring.

The Causality: By adjusting the pH of the buffer to a value where the compound is predominantly in its ionized (salt) form, you can significantly increase its aqueous solubility. For acidic compounds, increasing the pH above their pKa will lead to deprotonation and formation of a more soluble anionic species. For basic compounds, lowering the pH below their pKa will result in protonation and the formation of a more soluble cationic species.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with a pH range that brackets the expected pKa of your compound (e.g., pH 3 to 10).

  • Compound Addition: Add an excess amount of your 4-oxoquinoline-3-carboxamide derivative to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm syringe filter that does not bind your compound.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.[4][5]

  • Data Analysis: Plot the measured solubility against the pH of each buffer to determine the optimal pH range for solubilization.

Strategy 2: Utilization of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6]

The Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of the 4-oxoquinoline-3-carboxamide derivative to be solvated.

Common Co-solvents and Considerations:

Co-solventTypical Concentration Range for Cell-Based AssaysConsiderations
Dimethyl Sulfoxide (DMSO)0.1% - 1%Can be toxic to cells at higher concentrations.
Ethanol0.1% - 5%Can affect enzyme activity and cell viability.
Polyethylene Glycol 400 (PEG 400)1% - 10%Generally well-tolerated by cells.
Propylene Glycol1% - 10%Can increase the viscosity of the solution.

Experimental Protocol: Co-solvent Solubility Enhancement

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Serial Dilutions: Prepare serial dilutions of the stock solution in the same co-solvent.

  • Assay Preparation: Add a small, fixed volume of each dilution to your aqueous assay buffer, ensuring the final co-solvent concentration remains constant and within the tolerated range for your experimental system.

  • Observation and Analysis: Visually inspect for precipitation and proceed with your assay. Always include a vehicle control with the same final concentration of the co-solvent.

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly soluble "guest" molecules, like 4-oxoquinoline-3-carboxamide derivatives, forming inclusion complexes with enhanced aqueous solubility.[7][8]

The Causality: The hydrophobic portion of the drug molecule is sequestered within the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved water solubility and safety profiles.[8]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare HP-β-CD Solution: Weigh the desired amount of HP-β-CD and dissolve it in your aqueous buffer to achieve the desired concentration (e.g., 10-40% w/v). Gentle warming (not exceeding 40°C) and stirring can aid dissolution.[1]

  • Add Compound: Add the weighed 4-oxoquinoline-3-carboxamide derivative to the HP-β-CD solution.[1]

  • Complexation: Tightly cap the vial and vortex vigorously for 2-3 minutes. Following vortexing, stir the mixture at room temperature for 24-48 hours to facilitate complex formation.[1]

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.[1][9]

  • Concentration Determination: Quantify the concentration of the solubilized compound in the filtrate using a suitable analytical method.[1]

  • Assay Dilution: Use the filtered, concentrated stock solution for your experimental dilutions. Remember to include a vehicle control containing the same concentration of HP-β-CD.[1]

Strategy 4: Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix, usually a polymer.[10][11][12] When introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, often amorphous, particles, which enhances the dissolution rate and apparent solubility.[10][11][12]

The Causality: By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high energy of the crystalline lattice is overcome.[10] This results in a faster dissolution rate and can lead to a supersaturated solution of the drug.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Weigh the 4-oxoquinoline-3-carboxamide derivative and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC)) in a predetermined ratio (e.g., 1:1, 1:5, 1:10 by weight) and dissolve them in a suitable volatile organic solvent (e.g., methanol, ethanol).[1][13][14]

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed.[1][14]

  • Drying: Transfer the solid film to a vacuum oven and dry until a constant weight is achieved to remove any residual solvent.[1]

  • Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.[1]

  • Reconstitution for Assay: Weigh the powdered solid dispersion and dissolve it in the aqueous assay buffer. The improved dissolution should allow for a higher achievable concentration compared to the free drug.[1]

Strategy 5: Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[6][15][16][17] The reduction of particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.[6][15][16][17]

The Causality: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By decreasing the particle size to the nanoscale, the surface area is significantly increased, leading to a much faster dissolution rate and an increase in saturation solubility.[6][15][16][17]

Experimental Protocol: Lab-Scale Nanosuspension Preparation by Precipitation

  • Organic Phase Preparation: Dissolve the 4-oxoquinoline-3-carboxamide derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

  • Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or a high-shear mixer), inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential to assess its physical stability.

Visualization of Key Concepts and Workflows

Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitation Observed q1 Is the final DMSO/co-solvent concentration within the tolerated range for the assay? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the buffer pH optimal for the compound's pKa? a1_yes->q2 sol1 Reduce final co-solvent concentration. Re-evaluate solubility. a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is solubility still insufficient? a2_yes->q3 sol2 Perform pH-dependent solubility study. Adjust buffer pH. a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider advanced formulation strategies. a3_yes->q4 sol3 Solubility Issue Resolved a3_no->sol3 sol4a Cyclodextrin Complexation q4->sol4a sol4b Solid Dispersion q4->sol4b sol4c Nanosuspension q4->sol4c Gas6 Gas6 Ligand Axl Axl Receptor Tyrosine Kinase Gas6->Axl binds Dimerization Dimerization & Autophosphorylation Axl->Dimerization activates Inhibitor 4-Oxoquinoline-3-carboxamide Inhibitor Inhibitor->Axl blocks ATP binding site Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Dimerization->Signaling Response Cell Proliferation, Survival, Metastasis, Drug Resistance Signaling->Response cluster_0 CFTR Channel Gating Cycle NBDs_open Nucleotide Binding Domains (NBDs) Separated (Channel Closed) NBDs_dimerized NBDs Dimerized (Channel Open) NBDs_open->NBDs_dimerized ATP Binding ATP_hydrolysis ATP Hydrolysis NBDs_dimerized->ATP_hydrolysis Ion_flow Increased Chloride Ion Flow NBDs_dimerized->Ion_flow ATP_hydrolysis->NBDs_open NBD Dissociation Potentiator 4-Oxoquinoline-3-carboxamide Potentiator (e.g., Ivacaftor) Potentiator->NBDs_dimerized stabilizes open state

Caption: Potentiation of the CFTR channel's open state by 4-oxoquinoline-3-carboxamide derivatives.

References

  • Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Transl
  • 4-oxo-7-(4-pyridyl)-1H-quinoline-3-carboxamide. PubChem.
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI.
  • 4-Oxo-quinoline-3-carboxylic acid. PubChem.
  • Axl fusion proteins as Axl tyrosine kinase inhibitors.
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC.
  • Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Benchchem.
  • Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candid
  • Recent discovery and development of AXL inhibitors as antitumor agents.
  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evalu
  • Small molecule modulators of cystic fibrosis transmembrane conductance regulator (CFTR): Structure, classification, and mechanisms.
  • The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. PMC.
  • State of the Art on Approved Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
  • Review on Laboratory Scale Solid Dispersion Techniques. Asian Journal of Research in Pharmaceutical Sciences.
  • CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine.
  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • Cyclodextrins inclusion complex. Investigo.
  • pKa values bases. Chair of Analytical Chemistry.
  • Methods for measurement of solubility and dissolution r
  • 4-hydroxy-2-oxoquinoline-3-carboxamide deriv
  • Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. PubMed.
  • Cylodextrin Complexation Methods for Formulating Peptide Proteasome Inhibitors.
  • Formulation Strategies of Nanosuspensions for Various Administr
  • CFTR function, pathology and pharmacology
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissert
  • Process for the preparation of amorphous quinoline carboxamide derivatives.
  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. ijhsr.org.
  • REVIEW ON SOLID DISPERSION AND THEIR FORMUL
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Solubility enhancement techniques: A comprehensive review.
  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. ijprajournal.
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia.
  • Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Formulation, Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Glibenclamide for Bioavailability Enhancement in Wistar R
  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor.

Sources

Troubleshooting common problems in 4-oxoquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Oxoquinoline Synthesis Troubleshooting & Optimization

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers struggling with the notoriously temperamental synthesis of the 4-oxoquinoline (4-quinolone) scaffold. Whether you are developing novel antibacterial fluoroquinolones or antimalarial agents, the core annulation steps are fraught with thermodynamic traps, regioselectivity dead-ends, and thermal degradation issues[1].

This guide bypasses generic protocols to provide a self-validating, causally driven troubleshooting matrix. We will deconstruct the mechanistic "why" behind your failed cyclizations and provide field-proven methodologies to rescue your yields.

Pathway Visualization: Core Annulation Strategies

G cluster_GJ Gould-Jacobs Reaction cluster_CL Conrad-Limpach Synthesis Start Aniline Derivatives Cond1 Condensation with EMME (100°C or MW) Start->Cond1 Cond2 Condensation with β-Ketoester (<100°C, Kinetic Control) Start->Cond2 Int1 Anilinomethylene Malonate Cond1->Int1 Cyc1 Thermal Cyclization (>250°C or Eaton's Reagent) Int1->Cyc1 6π-Electrocyclization Product 4-Oxoquinoline Scaffold Cyc1->Product Int2 β-Arylaminoacrylate Cond2->Int2 Cyc2 Electrocyclic Ring Closure (~250°C in Mineral Oil) Int2->Cyc2 Annulation Cyc2->Product

Divergent synthetic pathways for 4-oxoquinoline synthesis highlighting key intermediates.

Section 1: The Conrad-Limpach vs. Knorr Regioselectivity Trap

Q: I attempted a Conrad-Limpach synthesis, but NMR confirms I isolated a 2-oxoquinoline (carbostyril) instead of my target 4-oxoquinoline. What went wrong?

The Causality: You have fallen into a classic thermodynamic versus kinetic control trap. The reaction between an aniline and a β-ketoester can proceed down two divergent pathways[2]. If you perform the initial condensation at elevated temperatures (>140 °C), the system reaches thermodynamic equilibrium, favoring the formation of a highly stable β-ketoanilide. Upon subsequent cyclization, this intermediate exclusively yields the 2-oxoquinoline (the Knorr variation)[2].

The Fix: To synthesize the 4-oxoquinoline, you must kinetically trap the intermediate. Run the initial condensation strictly below 100 °C (often with a trace acid catalyst) to form the β-arylaminoacrylate (Schiff base)[2]. Only after isolating this kinetic intermediate should you subject it to flash-heating (~250 °C in an inert solvent like Dowtherm A or mineral oil) to force the electrocyclic ring closure[2].

Table 1: Quantitative Data on Temperature Influence and Isomer Distribution

Reaction ParameterTemperatureDominant IntermediateThermodynamic StateFinal Annulation ProductTypical Yield
Condensation (Conrad-Limpach)< 100 °Cβ-ArylaminoacrylateKinetic Control4-Oxoquinoline85–95%
Condensation (Knorr Variation)> 140 °Cβ-KetoanilideThermodynamic Control2-Oxoquinoline> 80%
Cyclization (Thermal)~ 250 °CN/AHigh Activation Energy4-Oxoquinoline30–70%
Cyclization (Eaton's Reagent)100 °CN/AAcid-Catalyzed4-Oxoquinoline60–85%

Section 2: Overcoming Thermal Degradation in the Gould-Jacobs Reaction

Q: The thermal cyclization step of my Gould-Jacobs reaction (>250 °C) is destroying my methoxy-substituted substrates, resulting in a black, intractable tar. How can I lower the activation energy?

The Causality: The traditional Gould-Jacobs sequence requires extreme heat to drive the 6π-electrocyclization of the anilidomethylenemalonic ester intermediate[1]. Electron-rich or sterically hindered substrates often decompose before reaching the activation energy threshold required for annulation.

The Fix: Abandon purely thermal cyclization and utilize a Lewis/Brønsted acid-mediated approach. Using Eaton’s reagent (P₂O₅ in methanesulfonic acid) protonates the ester carbonyl, drastically increasing its electrophilicity[3]. This lowers the activation energy, allowing the cyclization to proceed at just 100 °C, preserving sensitive functional groups while maintaining high yields[3].

Validated Protocol: Microwave-Assisted Gould-Jacobs Cyclization via Eaton’s Reagent

Self-Validating Mechanism: This protocol is visually and chromatographically self-validating. The acyclic intermediate is highly conjugated (yellow/orange, UV-active), while the cyclized 4-oxoquinoline product exhibits distinct blue/green fluorescence under 254 nm UV light due to the rigidified aromatic system.

Step-by-Step Methodology:

  • Condensation: In a microwave-safe vial, combine the substituted aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv). Irradiate at 100 °C for 7 minutes[3].

  • Intermediate Verification: Confirm the complete consumption of aniline via TLC (Hexanes/EtOAc 7:3). The intermediate diethyl anilinomethylene malonate should appear as a highly UV-active spot. Do not proceed if unreacted aniline remains.

  • Catalytic Cyclization: Add Eaton’s reagent (10 wt% P₂O₅ in methanesulfonic acid, 5.0 equiv) directly to the crude intermediate. Seal the vial and heat at 100 °C for 2 hours via conventional heating (or 20 minutes via microwave irradiation)[3].

  • Quenching & Precipitation: Cool the mixture to 0 °C. Carefully quench the reaction by adding it dropwise to an ice-water bath containing saturated NaHCO₃ until a pH of 7-8 is reached. The 4-oxoquinoline-3-carboxylate will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove residual methanesulfonate salts, and recrystallize from hot ethanol to yield the pure 4-oxoquinoline core.

Section 3: Regioselectivity in Asymmetric Anilines

Q: When using meta-substituted anilines, I get an inseparable 1:1 mixture of 5-substituted and 7-substituted 4-oxoquinolines. How do I control this?

The Causality: Meta-substituted anilines possess two distinct ortho-positions available for electrophilic attack during the final cyclization[1]. The product ratio is dictated by a competition between the steric bulk of the meta-substituent (which pushes cyclization to the less hindered para-position, yielding the 7-isomer) and its electronic directing effects.

The Fix: If substrate-controlled regioselectivity fails, pivot away from condensation-cyclization strategies. Modern transition-metal catalysis, such as the Palladium-catalyzed carbonylative cyclization of 2-iodoanilines with terminal alkynes, pre-installs the regiochemistry[4]. By utilizing a dual-base modulated Fe(CO)₅ system as a carbon monoxide releasing molecule (CORM), you can achieve 100% regioselectivity under mild conditions (60 °C) without the ambiguity of dual ortho-attack sites[4].

References

  • [2] Conrad–Limpach synthesis. Wikipedia. Available at:[Link]

  • [3] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at:[Link]

  • [1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC / National Institutes of Health. Available at:[Link]

  • [4] Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5. PMC / National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Enhancing the Stability of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide and related structures. Instability in solution can lead to loss of potency, inconsistent assay results, and inaccurate structure-activity relationship (SAR) data. This document provides a comprehensive troubleshooting guide in a question-and-answer format to diagnose, mitigate, and prevent the degradation of your compound.

Section 1: Troubleshooting Common Stability Issues (FAQs)

This section addresses the most frequently encountered problems during experimental work.

Q1: My solution of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is changing color, often turning yellow or brown. What is happening?

A: Discoloration is a primary visual indicator of compound degradation.[1] For this specific chemical scaffold, the color change is typically due to two main processes:

  • Oxidation: The electron-rich quinolone ring system and the 3-hydroxy group are susceptible to oxidation, forming highly conjugated, colored byproducts. This process can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.

  • Photodegradation: Many quinoline compounds are photosensitive.[1] The chromophore of the quinolone ring absorbs UV and even visible light, which can trigger a cascade of reactions, including oxidation and ring cleavage, leading to colored degradants.[2][3]

It is critical to treat any color change as a sign of compromised compound integrity and to take immediate steps to prepare fresh solutions under protected conditions.

Q2: I am observing a progressive loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A: Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation.[1] The parent molecule, 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide, is the active species. As it degrades into other products, its effective concentration in your assay decreases, leading to a weaker biological response (e.g., higher IC50 values). This degradation can occur during stock solution storage, over the course of a multi-day experiment, or even within the assay plate under incubation conditions (37 °C). It is always recommended to prepare fresh solutions or to validate the stability of your compound under the specific assay and storage conditions.

Q3: My compound precipitates out of my aqueous buffer, especially when I dilute my DMSO stock. How can I resolve this?

A: This is a solubility issue, but it is intrinsically linked to stability. The solubility of quinoline derivatives is often highly pH-dependent due to the presence of ionizable groups.[4][5]

  • Causality: The quinolone core contains a weakly basic nitrogen and the 3-hydroxy group can be weakly acidic. Depending on the solution pH, the molecule can be neutral, protonated (cationic), or deprotonated (anionic). These different forms can have vastly different solubilities. Precipitation suggests that the compound's solubility limit has been exceeded in the final aqueous buffer.

  • Troubleshooting: First, determine the optimal pH range for solubility. If precipitation remains an issue, formulation strategies may be required. These include the use of co-solvents or excipients like cyclodextrins, which can form inclusion complexes to enhance aqueous solubility.[6] A detailed protocol for using cyclodextrins is provided in Section 4.

Section 2: Understanding the Root Causes of Degradation

To effectively stabilize your compound, it is essential to understand the chemical pathways through which it degrades. The stability of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is influenced by four primary factors: pH, light, oxidation, and temperature.

Key Degradation Pathways

The diagram below illustrates the main environmental stressors and the potential degradation pathways they induce.

cluster_0 Primary Compound Compound 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Photo Photodegradation Products (e.g., Ring-Opened Species, CO Release) Compound->Photo Oxidized Oxidized Products (e.g., N-Oxides, Dimers) Compound->Oxidized Hydrolyzed Hydrolysis Products (e.g., Carboxylic Acid) Compound->Hydrolyzed Light Light (UV/Visible) Light->Photo Oxygen Oxidation (O₂, Metal Ions) Oxygen->Oxidized pH pH (Acid/Base Hydrolysis) pH->Hydrolyzed Heat Heat Heat->Photo Heat->Oxidized Heat->Hydrolyzed

Caption: Major degradation pathways for 3-hydroxy-4-oxo-quinoline scaffolds.

  • pH-Dependent Hydrolysis: The carboxamide functional group can be susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The stability of the quinolone ring itself is also pH-dependent.[1]

  • Photodegradation: As noted, this scaffold is prone to degradation upon light exposure. For 3-hydroxy-4-oxoquinolines specifically, this can even involve a dioxygenase-type reaction leading to the release of carbon monoxide (CO) and cleavage of the heterocyclic ring.[2][3] This is a destructive and irreversible degradation pathway.

  • Oxidation: The presence of the 3-hydroxy group makes the molecule particularly susceptible to oxidative degradation. This can be catalyzed by trace metal ions in buffers, which can be mitigated by the addition of a chelating agent.

  • Thermal Degradation: Elevated temperatures accelerate all chemical degradation reactions.[1] Therefore, storing stock solutions at low temperatures (e.g., -20 °C or -80 °C) is crucial for long-term stability.

Section 3: Proactive Strategies for Enhancing Solution Stability

Q4: How can I proactively improve the stability of my compound in solution?

A: A multi-faceted approach is most effective. The following strategies address the primary causes of degradation.

Stabilization Strategy Summary
Degradation FactorPrimary StrategyMechanism of ActionSecondary Considerations
pH Instability Buffered Solution Maintains a constant pH in a predetermined stability-optimized range.[1]Determine the optimal pH via a forced degradation study.
Photodegradation Light Protection Prevents activation of the light-sensitive quinolone chromophore.Use amber glass vials; work in a dimly lit area or under yellow light.[1]
Oxidation Antioxidants & Chelators Scavenge free radicals or sequester catalytic metal ions.[7][8]Add antioxidants (e.g., BHT, Ascorbic Acid) or chelators (e.g., EDTA).
General Degradation Formulation Excipients Encapsulate the molecule, protecting it from the bulk solvent environment.Cyclodextrins can shield the compound from water and light.[6][9]
All Factors Proper Storage Slows the rate of all chemical reactions.[1]Store stock solutions at ≤ -20°C, minimize freeze-thaw cycles.

Expert Insight: The Role of Metal Chelation Quinolone scaffolds are known to chelate metal ions, particularly at the 3-hydroxy and 4-oxo positions.[10][11] While this is part of their biological mechanism of action for some derivatives, trace metal contaminants (e.g., Fe³⁺, Cu²⁺) in buffers can catalyze oxidative degradation.[12] Adding a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester these metals and significantly reduce the rate of oxidative degradation.

Section 4: Essential Experimental Protocols

Trustworthy data relies on robust experimental design. The following protocols provide step-by-step guidance for assessing and improving the stability of your compound.

Protocol 1: Forced Degradation Study (Stress Testing)

A forced degradation study is essential to identify the intrinsic stability of your molecule and the likely degradation products.[13] This study deliberately exposes the compound to harsh conditions to accelerate degradation.

Objective: To determine the degradation profile under various stress conditions (hydrolytic, oxidative, photolytic, thermal).

Methodology:

  • Prepare Stock Solution: Make a 1 mg/mL stock solution of your compound in a suitable solvent like acetonitrile or methanol.

  • Apply Stress Conditions: For each condition, a parallel control sample (stored at -20°C, protected from light) should be maintained.

    • Acid Hydrolysis: Mix stock solution 1:1 with 1 M HCl. Incubate at 60°C for 24 hours.[14]

    • Base Hydrolysis: Mix stock solution 1:1 with 1 M NaOH. Incubate at 60°C for 8 hours.[14]

    • Oxidative Degradation: Mix stock solution 1:1 with 30% H₂O₂. Keep at room temperature for 24 hours.[14]

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A dark control sample wrapped in foil should be placed alongside.

  • Sample Analysis: Before analysis, neutralize the acid and base hydrolysis samples. Analyze all stressed samples and controls using a stability-indicating HPLC method (see Protocol 3).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure the analytical method can adequately detect the change.[1]

Troubleshooting Your Stability Study

Start Start: Observe Instability Identify Identify Potential Cause Start->Identify pH Is pH optimal? Identify->pH Hydrolysis/ Precipitation Light Is it light protected? Identify->Light Discoloration Oxidation Is oxidation possible? Identify->Oxidation Loss of Potency Fix_pH Action: Use Buffer (pH 5-7) pH->Fix_pH No Validate Validate Solution: Re-run Stability Test pH->Validate Yes Fix_Light Action: Use Amber Vials Light->Fix_Light No Light->Validate Yes Fix_Oxidation Action: Add Antioxidant/EDTA Oxidation->Fix_Oxidation Yes Oxidation->Validate No Fix_pH->Validate Fix_Light->Validate Fix_Oxidation->Validate Validate->Identify Fails End End: Stable Solution Validate->End Successful

Caption: A workflow to guide troubleshooting of compound instability.

Protocol 2: Preparation of a Stabilized Stock Solution Using Cyclodextrins

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance both solubility and stability.[6]

Materials:

  • 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer, magnetic stirrer, 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in the buffer to make a 20-40% (w/v) solution. Gentle warming (≤ 40°C) may be needed.

  • Add Compound: Add a pre-weighed amount of your compound to the HP-β-CD solution to achieve the desired final stock concentration.

  • Complexation: Vigorously vortex the mixture for 2-5 minutes. Then, stir on a magnetic stirrer at room temperature for 12-24 hours, protected from light. This incubation period is crucial for efficient complex formation.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved microscopic particles.[6]

  • Concentration Determination & Storage: Confirm the final concentration of the solubilized compound using a validated analytical method (e.g., HPLC-UV). Store the stock solution protected from light at 4°C or -20°C. Remember to include a vehicle control with the same concentration of HP-β-CD in your experiments.

Protocol 3: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent drug is not affected by any degradants.[15][16]

General Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used for peak purity analysis to ensure that the parent peak is not co-eluting with a degradant.

  • Method Validation: The method must be validated for specificity. This is achieved by analyzing the samples from your forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

References

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • 3-Hydroxyflavones and 3-Hydroxy-4-oxoquinolines as Carbon Monoxide-Releasing Molecules. PubMed.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Upd
  • Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. MDPI.
  • 3-Hydroxyflavones and 3-Hydroxy-4-oxoquinolines as Carbon Monoxide-Releasing Molecules.
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. MDPI.
  • 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline like compound with promising biological and complexing activity.
  • Pathway proposed for the degradation of quinoline.
  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Upd
  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen.
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
  • 4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as a new class of tubulin polymeriz
  • Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide. Benchchem.
  • Quinolone antibiotics and their applications in metal complexes: An upd
  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Crimson Publishers.
  • New Perspectives: Quinolones as Complex
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). MDPI.
  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.
  • Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions. Benchchem.
  • The role of phenolic compounds in metabolism and their antioxidant potential. Research, Society and Development.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B. ACS Omega.
  • Anti-Oxidants and their Role in Disease Management. International Journal of Medical Research & Health Sciences.
  • Microbial metabolism of quinoline and related compounds. V. Degradation of 1H-4-oxoquinoline by Pseudomonas putida 33/1. PubMed.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.
  • Analytical Techniques In Stability Testing.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.

Sources

Technical Support Center: Method Refinement for the Purification of Quinolinone Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals who face the unique chromatographic challenges associated with quinolinone carboxamides.

These compounds—often evaluated as potent lipoxygenase (LOX) inhibitors and anti-inflammatory agents—possess a complex dual-polarity. The tautomeric nature of the quinolinone core combined with the hydrogen-bond donating capacity of the carboxamide group demands highly refined isolation strategies. This guide synthesizes field-proven causality, self-validating protocols, and authoritative troubleshooting to ensure your purification workflows are robust and reproducible.

Data Presentation: Quantitative Comparison of Purification Techniques

Selecting the correct purification method dictates both your yield and the compound's viability for downstream biological assays. Below is a synthesized comparison of standard techniques applied to quinolinone carboxamides:

Purification TechniqueTypical PurityExpected YieldThroughputPrimary Mechanistic Use Case
Recrystallization >95%60–80%HighEarly-stage bulk purification of highly crystalline intermediates.
Normal-Phase Flash >98%70–90%MediumSeparation of non-polar, N-protected quinolinone precursors.
Reversed-Phase HPLC >99.5%50–70%LowFinal polishing step for highly sensitive in vitro biological assays.
Solid-Phase Scavenging >90%80–95%HighRapid removal of excess reagents during high-throughput library synthesis.

Data aggregated from standard chromatographic performance metrics for carboxamide derivatives[1][2].

Purification_Workflow Start Crude Quinolinone Mixture Assess Assess Impurity Profile Start->Assess SolidPhase Solid-Phase Scavenging Assess->SolidPhase Library Synthesis Flash Flash Chromatography Assess->Flash Gram Scale HPLC Preparative RP-HPLC Assess->HPLC Milligram Scale Pure Pure Compound (>99%) SolidPhase->Pure Flash->HPLC If >99% needed Flash->Pure If >95% sufficient HPLC->Pure

Figure 1. Decision matrix for selecting the optimal purification workflow for quinolinone carboxamides.

Section 1: Core FAQs on Quinolinone Carboxamide Isolation

Q: Why do my quinolinone carboxamides streak irreversibly on normal-phase silica gel, and how can I prevent this? A: The causality behind this streaking lies in the molecule's hydrogen-bonding network. Quinolinone carboxamides feature both a hydrogen-bond donating amide group and a highly polar core (often existing as a 4-hydroxy-2-quinolinone tautomer). This dual polarity leads to excessively strong, multi-point hydrogen bonding with the free silanol groups on bare silica. Solution: To disrupt these interactions, you must either switch to a reversed-phase system (C18) where the stationary phase lacks active hydrogen-bond donors, or employ a highly polar modifier. For normal-phase runs, 3 (like 1–5% methanol) to your eluent competitively binds the active silanol sites, allowing the target compound to elute cleanly[3].

Q: Can I bypass chromatography entirely for the library synthesis of these compounds? A: Yes. For high-throughput library synthesis, a solid-phase scavenging workup is highly effective. By adding specific resins post-amidation—such as Amberlyst 15 to sequester excess amines and Amberlyst A-26(OH) to capture unreacted carboxylic acids—you can 4, entirely avoiding aqueous workups or column chromatography[4].

Section 2: Troubleshooting Guide - Preparative HPLC

Q: My target quinolinone carboxamide elutes as a broad, tailing peak during reversed-phase HPLC. How do I sharpen the peak? A: Peak tailing in RP-HPLC for amphoteric or basic compounds is typically caused by secondary ionic interactions with residual, unendcapped silanols on the C18 matrix. Solution: You must control the ionization state of both the stationary phase and the analyte. 1—such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA)—to both the aqueous and organic mobile phases lowers the pH below the pKa of the residual silanols. This protonates them into a neutral state, eliminating the ionic drag on your compound[1].

Q: The crude product precipitates when injected into the HPLC aqueous mobile phase, causing overpressure. What is the best loading strategy? A: Quinolinone carboxamides often exhibit poor aqueous solubility. If dissolved in a strong solvent like 100% DMSO, injecting a large volume directly into a high-aqueous mobile phase causes instantaneous precipitation at the column head. Solution: Transition to a "dry loading" technique using a solid-load cartridge if using an automated flash system. For preparative HPLC, dilute your DMSO stock with the initial mobile phase (e.g., 20% Acetonitrile) prior to injection to ensure the sample is fully solvated at the starting gradient conditions[3].

HPLC_Troubleshooting Issue Peak Tailing Observed RootCause Silanol or Overload? Issue->RootCause Action1 Add 0.1% TFA/FA RootCause->Action1 Suspect Silanols Action2 Reduce Injection Vol RootCause->Action2 Suspect Overload Check Peak Shape Resolved? Action1->Check Action2->Check Success Proceed to Fractionation Check->Success Yes Alternative Switch to End-Capped Check->Alternative No Alternative->Success

Figure 2. Logical troubleshooting pathway for resolving peak tailing during RP-HPLC purification.

Section 3: Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, every protocol below is designed as a closed-loop, self-validating system. You must prove the success of the purification before committing the batch to downstream biological testing.

Protocol 1: Reversed-Phase HPLC Purification of Quinolinone Carboxamides

This protocol ensures >99.5% purity, which is the standard required for 5[5].

  • Sample Preparation: Dissolve the crude reaction mixture in DMSO to a concentration of 10–50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove any undissolved particulates that could foul the column frit[1].

  • Mobile Phase Setup:

    • Mobile Phase A: HPLC-grade Water containing 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Column Equilibration: Utilize a Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm). Equilibrate the system with 20% Mobile Phase B at a flow rate of 20 mL/min until the baseline stabilizes.

  • Gradient Elution: Execute a linear gradient from 20% B to 80% B over 20 minutes. The hydrophobic quinolinone core dictates the baseline retention, while the specific carboxamide substitution modulates the exact elution time.

  • Fraction Collection & Recovery: Monitor UV absorbance at 254 nm and 325 nm. Collect the major peak. Lyophilize the fractions immediately to prevent acid-catalyzed hydrolysis of the amide bond, yielding the pure compound[2].

  • System Validation (Critical Step): Reconstitute a 10 µL aliquot of the lyophilized powder in the mobile phase and analyze via analytical HPLC. A single, sharp, symmetrical peak at the expected retention time validates the preparative run's success and confirms the absence of degradation during solvent removal.

Protocol 2: Solid-Phase Scavenging Workup (Chromatography-Free)

Ideal for parallel synthesis where rapid throughput is prioritized over absolute analytical purity.

  • Dilution: Post-amidation, dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (3 mL per mmol of substrate).

  • Resin Addition: Add 3 equivalents (by weight) of Amberlyst 15 (cation exchange) and Amberlyst A-26(OH) (anion exchange) directly to the mixture[4].

  • Incubation: Stir the suspension vigorously at room temperature for 30–45 minutes. The resins will covalently sequester unreacted amines and carboxylic acids, respectively.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed with an additional 2 volumes of DCM to ensure complete recovery of the neutral carboxamide product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the purified quinolinone carboxamide.

  • System Validation (Critical Step): Perform LC-MS on the resulting filtrate. The complete absence of starting material mass signals confirms that the resin stoichiometry was sufficient, validating the scavenging process.

References
  • Kostopoulou, I., et al. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone." Molecules (nih.gov).
  • "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." PMC (nih.gov).
  • "Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid." Benchchem.
  • "Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide." Benchchem.
  • "How should I purify a complex, polar, amide reaction mixture?" Biotage.

Sources

Addressing challenges in scaling up 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of complex 4-quinolones. Scaling up the production of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (often referred to as a 3-HOKA-amide derivative) presents unique chemical challenges.

This molecule is highly valued as a fluorescent probe and a scaffold for allosteric integrase inhibitors (ALLINIs). However, traditional late-stage amidation or direct oxidation routes frequently fail due to the molecule's tautomeric nature and strong intramolecular hydrogen bonding. This guide is designed to troubleshoot these specific bottlenecks using self-validating, thermodynamically controlled protocols.

Mechanistic Workflow & Competing Pathways

To successfully scale this molecule, we must abandon linear oxidation strategies and instead utilize a convergent ring-expansion approach.

Workflow N1 Isatin Core N2 N-Alkylation (2-Bromoacetamide) N1->N2 N3 Isatin-1-acetamide N2->N3 N4 Alkoxide-Induced Rearrangement (NaOEt) N3->N4 N5 Reduction Pathway (Slow Heating) N4->N5 Kinetic/Reductive N7 Ring Expansion (Fast Heating, 110°C) N4->N7 Thermodynamic Control N6 3-hydroxy-2-oxindole (Byproduct) N5->N6 N8 3-hydroxy-4-oxo-1,4- dihydroquinoline-2-carboxamide N7->N8

Fig 1: Synthetic workflow and competing pathways for 3-HOKA-amide production.

Troubleshooting & FAQs

Q1: We are experiencing low yields (<30%) when attempting to synthesize the 4-quinolinone core via the Elbs oxidation of kynurenic acid. How can we improve this? Expert Analysis: The Elbs oxidation (using peroxydisulfate in basic media) is notoriously inefficient for this scaffold[1]. The strongly oxidizing conditions lead to over-oxidation and degradation of the electron-rich 4-quinolinone ring. Solution: Abandon the Elbs oxidation for scale-up. Instead, utilize the 2[2]. By N-alkylating isatin with 2-bromoacetamide and treating it with hot sodium ethoxide, the molecule undergoes a ring-opening/ring-closure rearrangement. This shifts the pathway from a harsh oxidation to a controlled intramolecular Claisen-type condensation, boosting yields significantly[3].

Q2: We tried direct amidation of ethyl 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylate with methanolic ammonia, but the reaction is sluggish and yields multiple spots. Why? Expert Analysis: The 3-hydroxyl group and the 4-oxo group participate in a strong intramolecular hydrogen bond, and the molecule exhibits keto-enol tautomerism. In basic ammonia, the 3-hydroxyl group is easily deprotonated (pKa ~ 7.4). This forms an anionic species that severely deactivates the adjacent C2 ester towards nucleophilic attack by ammonia. Solution: Build the amide before the ring expansion. By starting with isatin-1-acetamide, the carboxamide group is already installed. During the alkoxide rearrangement, the active methylene of the acetamide attacks the ketone to close the ring, directly yielding the target 2-carboxamide without requiring downstream amidation[2].

Q3: During the alkoxide-promoted rearrangement, we observe significant formation of 3-hydroxy-2-oxindoles instead of the desired quinolinecarboxamide. What is causing this? Expert Analysis: Alkoxides (like NaOEt) can act as reducing agents at elevated temperatures. If the reaction is heated too slowly, the C3 keto group of the opened isatin intermediate is reduced before the ring expansion can occur, yielding the 3-hydroxy-2-oxindole byproduct[2]. Solution: The reaction must be under strict thermodynamic control. Add the starting material as a solid directly into a pre-heated (110–120 °C) alkoxide solution. The high temperature and rapid kinetic profile favor the thermodynamic ring expansion over the slower reduction pathway.

Quantitative Route Comparison

Synthetic RouteKey IntermediateTypical YieldScalabilityPrimary Limitation
Elbs Oxidation Kynurenic Acid20–28%PoorSevere over-oxidation; degradation of the quinolinone ring[1].
Late-Stage Amidation Ethyl Isatinacetate<15%Poor3-OH deprotonation electronically deactivates the C2 ester.
Alkoxide Rearrangement Isatin-1-acetamide65–80%ExcellentRequires strictly anhydrous conditions and rapid heating[2].

Step-by-Step Self-Validating Protocol

This protocol leverages the isatin-1-acetamide rearrangement to bypass late-stage amidation entirely.

Phase 1: Synthesis of Isatin-1-acetamide

  • Preparation: Charge a flame-dried flask with Isatin (1.0 equiv) and anhydrous DMF. Causality: Moisture must be excluded to prevent premature hydrolysis of the isatin core.

  • Deprotonation: Add K₂CO₃ (1.5 equiv) and stir for 15 minutes at room temperature to generate the isatin nitrogen anion.

  • Alkylation: Add 2-bromoacetamide (1.1 equiv) portion-wise. Stir at room temperature for 4 hours.

  • Isolation: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to obtain isatin-1-acetamide.

Phase 2: Alkoxide-Induced Rearrangement (Scale-Up)

  • Alkoxide Generation: In a rigorously dried reactor under argon, prepare a solution of sodium ethoxide by dissolving sodium metal (4.0 equiv) in anhydrous absolute ethanol. Causality: 4 equivalents are strictly required to drive the equilibrium of the ring-opening/closure and fully deprotonate the active methylene[1].

  • Thermal Shock: Heat the NaOEt solution to 110–120 °C (using a sealed tube or pressure reactor).

  • Rearrangement: Add the isatin-1-acetamide as a solid powder in one single portion. Causality: Rapid addition to a pre-heated alkoxide solution ensures kinetic bypass of the reductive side-reaction, preventing the formation of 3-hydroxy-2-oxindole[2].

  • Reaction: Stir vigorously for 5–10 minutes. The ring expansion is extremely rapid.

  • Quench & Precipitation: Quench immediately by pouring the mixture into ice-cold 10% HCl. Causality: The product exists as a highly soluble enolate in basic ethanol. Rapid acidification protonates the C3-OH, breaking the solubility and crashing out the target molecule quantitatively while preventing reverse aldol-type degradation.

  • Purification: Filter the solid, wash thoroughly with distilled water, and recrystallize from DMF/water to yield pure 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide.

References

  • Blanco, M. M., Dal Maso, M., Shmidt, M. S., & Perillo, I. A. (2007).2. Synthesis. Source: thieme-connect.com[2]

  • Shmidt, M. S., Perillo, I. A., Camelli, A., & Blanco, M. M. (2016).3. Tetrahedron Letters. Source: researchgate.net[3]

  • Shmidt, M. S., et al. (2018). 1. Dyes and Pigments. Source: conicet.gov.ar[1]

Sources

Validation & Comparative

Validating the Anticancer Activity of 4-Oxoquinoline-3-Carboxamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Evolution of the 4-Oxoquinoline Scaffold

The urgent need to overcome the dose-limiting toxicities and acquired resistance associated with standard chemotherapeutics has driven the exploration of privileged heterocyclic scaffolds. Among these, 4-oxoquinoline-3-carboxamide analogs have emerged as highly versatile, multi-target anticancer agents.

Unlike traditional anthracyclines (e.g., Doxorubicin) that often induce severe off-target oxidative stress and cardiotoxicity, 4-oxoquinoline derivatives offer a refined mechanism of action. Depending on their specific functionalization, these analogs primarily operate via two distinct, yet highly effective, pathways:

  • Topoisomerase II Inhibition: Intercalating into DNA and preventing the re-ligation of double-strand breaks, leading to targeted apoptosis in highly proliferative tumors (e.g., gastric and breast cancers) .

  • HDAC4 Allosteric Modulation: Binding to the regulatory zinc domain of Histone Deacetylase 4 (HDAC4), thereby disrupting the HDAC4/N-CoR/HDAC3 complex. This epigenetic reprogramming suppresses HIF-1α and halts tumor angiogenesis, a mechanism clinically validated by the analog Tasquinimod .

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of 4-oxoquinoline-3-carboxamide analogs against standard-of-care alternatives, while providing the self-validating experimental protocols required to verify these claims in your own laboratory.

Mechanistic Pathways: Dual-Target Potential

To understand why 4-oxoquinoline-3-carboxamides outperform certain classical agents, we must first map their mechanism of action. The C-3 carboxamide group acts as a critical hydrogen-bond donor, anchoring the molecule either to the GLN778 residue in Topoisomerase II or the regulatory zinc domain in HDAC4.

MOA Compound 4-Oxoquinoline-3-carboxamide Analogs TopoII Topoisomerase II Inhibition Compound->TopoII DNA Intercalation HDAC4 HDAC4 Allosteric Modulation Compound->HDAC4 Zinc Domain Binding DNA DNA Double-Strand Breaks TopoII->DNA Complex Blocks HDAC4/N-CoR/HDAC3 Complex Formation HDAC4->Complex Apoptosis Tumor Cell Apoptosis (Gastric/Breast) DNA->Apoptosis Angio HIF-1α Suppression & Anti-Angiogenesis Complex->Angio

Diagram 1: Divergent signaling pathways of 4-oxoquinoline-3-carboxamide analogs in oncology.

Comparative Efficacy Data

When evaluating a new lead compound, raw potency (IC50) is only half the story; the Selectivity Index (SI) dictates the therapeutic window. Below is a direct comparison of leading 4-oxoquinoline-3-carboxamide derivatives against their respective clinical alternatives.

Table 1: Cytotoxicity and Selectivity (Topoisomerase II Targeting)

Compared to Doxorubicin, 4-oxoquinoline derivatives (such as Analog 16b) demonstrate near-exclusive selectivity for malignant cells over normal fibroblasts, completely bypassing the hemolytic toxicity that plagues anthracyclines .

CompoundPrimary TargetGastric Cancer (ACP-03) IC50Normal Fibroblast (MRC-5) IC50Hemolytic Activity
Analog 16b (4-Oxoquinoline) Topoisomerase II1.92 µM> 50.0 µM (Inactive)None observed
Doxorubicin (Standard) Topoisomerase II0.45 µM1.20 µMHigh
Table 2: Epigenetic & Anti-Angiogenic Activity (HDAC4 Targeting)

Unlike Vorinostat (SAHA), which is a pan-HDAC orthosteric inhibitor, the 4-oxoquinoline analog Tasquinimod acts as an allosteric modulator. This unique binding prevents the assembly of survival complexes under hypoxic tumor conditions without globally shutting down all HDAC activity .

CompoundTarget SpecificityBinding Affinity (Kd)Anti-Angiogenic IC50Mechanism of Action
Tasquinimod (4-Oxoquinoline) HDAC4 (Allosteric)10–30 nM~0.5 µMBlocks HDAC4/N-CoR/HDAC3 complex
Vorinostat (SAHA) Pan-HDAC (Orthosteric)~50 nM>2.0 µMDirect catalytic inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. If an analog shows high cytotoxicity, we must experimentally prove that this is due to targeted mechanism-of-action (e.g., Topo II inhibition) rather than generalized membrane destruction (necrosis/hemolysis).

Protocol A: Coupled Cytotoxicity and Hemolysis Screening

Causality Insight: Why run these together? A compound that kills cancer cells by acting as a non-specific surfactant will also lyse red blood cells. By coupling the MTT assay with a hemolysis screen, we immediately filter out false-positive leads.

Step-by-Step Methodology:

  • Cell Seeding: Seed ACP-03 (gastric cancer) and MRC-5 (normal fibroblast) cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C, 5% CO2.
    
  • Compound Treatment: Treat cells with 4-oxoquinoline analogs at varying concentrations (0.1 to 50 µM). Use Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 72h.

  • MTT Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize the resulting formazan crystals in 100 µL DMSO and read absorbance at 570 nm. Calculate IC50 values.

  • Parallel Hemolysis Screen: Collect fresh human erythrocytes, wash three times in PBS, and resuspend to a 2% (v/v) solution.

  • Incubation & Readout: Incubate the erythrocyte suspension with the IC50 concentration of the analogs for 1h at 37°C. Centrifuge at 3000 rpm for 5 min. Measure the absorbance of the supernatant at 540 nm.

  • Validation Check: If the analog shows <5% hemolysis but high ACP-03 cytotoxicity, proceed to mechanistic validation (Protocol B).

Protocol B: Topoisomerase II DNA Relaxation Assay

Causality Insight: To prove that the cytotoxicity observed in Protocol A is driven by Topo II targeting, we must visualize the enzyme's inability to relax supercoiled DNA in the presence of the drug.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of human Topoisomerase IIα, and the assay buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP).

  • Drug Introduction: Add the 4-oxoquinoline analog at 1x, 5x, and 10x its established IC50 concentration.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to attempt DNA relaxation.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes at 37°C to digest the enzyme.

  • Electrophoresis: Resolve the DNA topological states on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 2 hours. Post-stain with ethidium bromide and visualize under UV light.

  • Data Interpretation: A successful 4-oxoquinoline Topo II poison will show a dose-dependent accumulation of supercoiled DNA (failure to relax) and the appearance of linear DNA bands (double-strand breaks).

Workflow A 1. MTT Cytotoxicity Assay B 2. Erythrocyte Hemolysis Screen A->B Select Active Compounds C 3. Topo II Relaxation Assay B->C Non-hemolytic Leads Only D 4. In Silico Docking Validation C->D Confirm Target Binding

Diagram 2: Self-validating experimental workflow for screening 4-oxoquinoline analogs.

Conclusion & Expert Perspective

The true value of the 4-oxoquinoline-3-carboxamide scaffold lies in its structural tunability. By maintaining the C-3 carboxamide intact—which is strictly required for hydrogen bonding within the target binding pockets—researchers can modify the N-1 and C-6/C-7 positions to shift the molecule's affinity from Topoisomerase II to HDAC4.

When compared to legacy drugs like Doxorubicin or Vorinostat, these analogs offer a superior safety profile (zero hemolytic activity) and a highly specialized mechanism of action (allosteric rather than orthosteric inhibition). For drug development professionals, integrating the self-validating protocols outlined above ensures that any observed phenotypic cytotoxicity is rigorously anchored to a proven molecular target.

References

  • Title: Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs Source: Molecules (National Center for Biotechnology Information, PMC) URL: [Link]

  • Title: Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment Source: Cancer Research (National Center for Biotechnology Information, PMC) URL: [Link]

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Mechanistic Rationale: The Metal-Chelating Pharmacophore

In modern drug discovery, targeting metalloenzymes requires precise control over coordination chemistry. The 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (3-HODQC) scaffold represents a highly versatile, bidentate/tridentate metal-chelating pharmacophore. Its structural geometry—comprising a 3-hydroxyl group, a 4-carbonyl oxygen, and a 2-carboxamide moiety—allows it to form highly stable coordination complexes with divalent metal ions (such as Mg²⁺, Fe²⁺, and Mn²⁺) situated within enzyme active sites.

This scaffold is frequently compared against related clinical successes, notably Roxadustat (an isoquinoline-3-carboxamide targeting Fe²⁺-dependent HIF prolyl hydroxylase) and Elvitegravir (a 4-quinolone-3-carboxylic acid targeting Mg²⁺-dependent HIV-1 integrase). Furthermore, the 3-hydroxy-4-oxoquinoline core is highly recognized for its ability to undergo O₂-dependent cleavage via enzyme-catalyzed dioxygenase-type reactions, releasing carbon monoxide[1]. The structural similarities between 3-HODQC and kynurenic acid derivatives also make it a valuable probe for allosteric and active-site metalloenzyme inhibition[2].

Understanding the subtle differences in heteroatom placement and ring electronics among these compounds is critical for designing inhibitors that avoid off-target toxicity while maximizing target residence time.

Target Mapping & Logical Relationships

The following diagram illustrates how variations in the core chelating scaffold dictate metalloenzyme selectivity based on metal ion preference.

TargetMapping Root Chelating Pharmacophores HODQC 3-HODQC Scaffold (3-OH, 4-Oxo, 2-Carboxamide) Root->HODQC IsoQ Isoquinoline-3-carboxamides (e.g., Roxadustat) Root->IsoQ Quinolone 4-Quinolone-3-carboxylic acids (e.g., Elvitegravir) Root->Quinolone Fe Fe2+ Dependent Enzymes (e.g., HIF-PHD) HODQC->Fe Bidentate Mg Mg2+ Dependent Enzymes (e.g., HIV Integrase) HODQC->Mg Tridentate IsoQ->Fe Fe2+ Specific Quinolone->Mg Mg2+ Specific

Logical mapping of chelating scaffolds to metalloenzyme targets based on metal coordination.

Quantitative Performance Benchmarking

To objectively evaluate the 3-HODQC scaffold, we must benchmark its in vitro performance against established clinical alternatives. The data below synthesizes representative biochemical assay metrics for these classes.

Compound ClassRepresentative Scaffold / DrugPrimary Metalloenzyme TargetMetal Ion PreferenceTypical IC₅₀ Range (nM)Clinical / Research Application
3-HODQC 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamideBroad (HIF-PHD, Integrase, Dioxygenases)Fe²⁺, Mg²⁺, Mn²⁺10 - 500Tool compound, Antiviral & Anemia research
Isoquinoline-3-carboxamides RoxadustatHIF Prolyl Hydroxylase (HIF-PHD)Fe²⁺1 - 50Treatment of anemia in CKD
4-Quinolone-3-carboxylic acids ElvitegravirHIV-1 IntegraseMg²⁺0.5 - 10Antiretroviral therapy (HIV)
3-Hydroxykynurenic acids 3-HOKANMDA Receptor / Fluorescent ProbesCa²⁺, Zn²⁺>1000Neuroprotection, Bio-imaging[3]

Experimental Methodologies: Self-Validating Protocols

When evaluating highly conjugated, metal-chelating compounds like 3-HODQC, standard biochemical assays are prone to false positives due to compound aggregation, autofluorescence, or bulk metal depletion. As an application scientist, I mandate the use of a Self-Validating Time-Resolved FRET (TR-FRET) Metalloenzyme Assay .

Protocol: TR-FRET Metalloenzyme Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of 3-HODQC against Mg²⁺-dependent HIV-1 Integrase and Fe²⁺-dependent HIF-PHD, while actively ruling out assay artifacts.

Step 1: Buffer Preparation and Metal Ion Titration

  • Action: Prepare the assay buffer (50 mM HEPES, pH 7.4, 50 mM NaCl, 0.01% Triton X-100). For Integrase assays, add 10 mM MgCl₂. For HIF-PHD assays, add 50 µM FeSO₄ and 1 mM ascorbate.

  • Causality Checkpoint: Why include Triton X-100? Small molecule chelators often form colloidal aggregates that non-specifically inhibit enzymes. Triton X-100 disrupts these aggregates, ensuring the observed inhibition is driven by specific active-site binding. Ascorbate is strictly required in the Fe²⁺ buffer to prevent the premature oxidation of Fe²⁺ to Fe³⁺, which would artificially ablate enzyme activity and confound the inhibitor's true IC₅₀[4].

Step 2: Compound Serial Dilution and Pre-incubation

  • Action: Dilute 3-HODQC and reference compounds (Roxadustat/Elvitegravir) in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%). Pre-incubate the compounds with the apo-enzyme for 15 minutes before adding the metal cofactor and substrate.

  • Causality Checkpoint: Pre-incubating the apo-enzyme with the inhibitor allows us to assess whether the compound binds the apo-pocket first or strictly requires the metal for ternary complex formation. 3-HODQC typically requires the metal ion to pre-load into the active site; a shift in IC₅₀ dependent on the order of addition validates the metal-dependent mechanism.

Step 3: Internal Validation Matrix (The Self-Validating Step)

  • Action: Run three parallel control wells alongside the primary assay:

    • Positive Control: 10 mM EDTA (strips all metal, yielding baseline FRET signal).

    • Negative Control: DMSO vehicle only (maximum FRET signal).

    • Decoy Metal Control: Add an excess of a non-catalytic metal (e.g., 1 mM Zn²⁺ or Ca²⁺) alongside the inhibitor.

  • Causality Checkpoint: The Decoy Metal Control is critical. If 3-HODQC is merely acting as a bulk metal sponge (depleting the buffer of Mg²⁺/Fe²⁺), adding excess Zn²⁺ will saturate the inhibitor and artificially restore enzyme activity. If 3-HODQC is a true active-site inhibitor, the enzyme will remain inhibited despite the bulk presence of decoy metals.

Step 4: Signal Acquisition and Data Processing

  • Action: Measure the TR-FRET signal (Excitation 340 nm, Emission 615 nm / 665 nm). Calculate the 665/615 ratio to normalize for inner-filter effects.

  • Causality Checkpoint: 3-hydroxyquinoline derivatives often possess intrinsic fluorescence (akin to 3-HOKA). Relying on a single-channel fluorescence readout would lead to massive signal interference. Ratiometric TR-FRET mathematically cancels out the compound's autofluorescence, ensuring high data fidelity.

ProtocolWorkflow S1 Compound Preparation (DMSO Stock) S2 Metal Ion Titration (Mg2+/Fe2+) S1->S2 S3 Enzyme & Substrate Incubation S2->S3 S4 TR-FRET Signal Readout S3->S4 S5 Validation: EDTA Control S4->S5

Self-validating high-throughput screening workflow for metalloenzyme inhibitors.

Conclusion

The 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide scaffold remains a foundational structure for metalloenzyme inhibition. By comparing its coordination chemistry against highly optimized clinical derivatives like Roxadustat and Elvitegravir, researchers can leverage its bidentate/tridentate properties to rationally design next-generation therapeutics. Employing self-validating assay protocols ensures that the structure-activity relationship (SAR) data driving these programs remains robust and artifact-free.

References

1.1 - PMC / NIH 2.2 - ResearchGate 3.3 - MDPI 4.4 - ACS Publications

Sources

Structure-Activity Relationship (SAR) Analysis of 4-Oxo-1,4-dihydroquinoline-3-carboxamides: A Privileged Scaffold for Dual-Target Precision

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug discovery, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for vastly different biological targets through precise structural modifications. The 4-oxo-1,4-dihydroquinoline-3-carboxamide core is a premier example of this phenomenon. For researchers and drug development professionals, mastering the structure-activity relationship (SAR) of this scaffold unlocks the ability to design highly selective therapeutics.

This guide objectively compares the performance and SAR requirements of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives across their two most prominent, yet orthogonal, pharmacological applications: Axl Kinase Inhibition (for oncology) and CB2 Cannabinoid Receptor Agonism (for inflammatory diseases).

Application A: Axl Kinase Inhibitors (Anticancer)

Mechanistic Rationale & SAR Causality

Axl, a receptor tyrosine kinase of the TAM (Tyro3, Axl, Mer) family, is a primary driver of epithelial-mesenchymal transition (EMT), metastasis, and resistance to targeted therapies in various solid tumors ()[1].

To inhibit Axl, the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is engineered to competitively target the ATP-binding pocket. The causality behind the SAR involves three critical elements:

  • The Heterocyclic "Head Region": Binds directly to the adenine pocket of the kinase.

  • The C-3 Carboxamide: Acts as a Dual Hydrogen Bond Acceptor (DHBA). This moiety is strictly required to form a robust hydrogen bond network with the residues in the hinge region and the back pocket of the kinase ()[2].

  • The 1,4-Disubstituted Phenyl Linker: Bridges the head region and the DHBA group, maximizing target residence time and spatial alignment[2].

Performance Comparison

Compound 9im, a highly optimized 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative, demonstrates superior biochemical affinity and selectivity compared to Bemcentinib (R428), the first-in-class clinical Axl inhibitor ()[3][4].

Table 1: Comparative Profiling of Axl Inhibitors

ParameterCompound 9im (4-oxoquinoline derivative)Bemcentinib (R428) (Standard Alternative)
Target Axl KinaseAxl Kinase
Binding Affinity (

)
2.7 nM14 nM (IC

)
Enzymatic IC

4.0 nM14 nM
Selectivity Profile >370-fold selectivity over 403 wild-type kinases>100-fold over Abl; 50-fold over Mer/Tyro3
Cellular Efficacy Suppresses TGF-

1-induced EMT at 100 nM
Retards migration/invasion at similar ranges
In Vivo Efficacy Inhibits hepatic metastasis in 4T1 murine modelsProlongs survival in metastatic breast cancer
Self-Validating Experimental Protocol: In Vitro Axl Kinase Assay

To ensure experimental trustworthiness and eliminate false positives from ATP-competitive inhibitors, the kinase assay must be designed as a self-validating system:

  • Enzyme-Substrate Equilibration: Incubate recombinant human Axl kinase domain with a fluorescently labeled peptide substrate and ATP.

    • Causality Rule: The ATP concentration must be strictly matched to its apparent

      
       for Axl. This ensures that the measured IC
      
      
      
      accurately reflects the inhibitor's true affinity (
      
      
      ) according to the Cheng-Prusoff equation, preventing artificial potency inflation.
  • Compound Addition: Add the 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives in a 10-point, 3-fold serial dilution (starting at 10

    
    M).
    
  • Internal Validation Controls: Include Bemcentinib as a positive control and DMSO as a vehicle control. Calculate the Z'-factor for every plate.

    • Causality Rule: A Z'-factor > 0.5 validates that the assay window is sufficiently wide and the signal-to-noise ratio is robust enough to distinguish highly potent analogs (like 9im) from moderate binders.

  • Readout: Quantify phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

AxlPathway Gas6 Gas6 Ligand Axl Axl Receptor Tyrosine Kinase Gas6->Axl Activates PI3K PI3K / Akt Survival Pathway Axl->PI3K Phosphorylates EMT EMT, Migration & Metastasis PI3K->EMT Drives Cmpd9im Compound 9im (4-oxo-quinoline-3-carboxamide) Cmpd9im->Axl Inhibits (Kd = 2.7 nM)

Fig 1. Axl kinase signaling pathway and inhibition by 4-oxoquinoline derivative 9im.

Application B: CB2 Receptor Agonists (Anti-Inflammatory)

Mechanistic Rationale & SAR Causality

The CB2 receptor is an attractive target for treating gastrointestinal inflammation (e.g., experimental colitis) and neuropathic pain, as it lacks the psychoactive side effects associated with CB1 receptor activation ()[5].

When optimizing the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold for CB2, the structural requirements diverge completely from kinase inhibition.

  • N-1 Substitution: Requires a bulky lipophilic group (e.g., pentyl or adamantyl) to anchor into the deep hydrophobic pocket of the GPCR[5].

  • C-6 Substitution (The Functional Switch): The C-6 position dictates the functional outcome of the ligand. Alkyl substitutions yield potent agonists, whereas aryl substitutions convert the molecule into an inverse agonist[5][6].

Performance Comparison

Compared to standard clinical therapies like 5-aminosalicylic acid (Pentasa) or traditional experimental CB2 ligands (e.g., JTE-907), optimized 4-oxoquinoline/pyridine derivatives (e.g., Compound 10 or 48) offer exquisite selectivity and equivalent or superior in vivo protection[5].

Table 2: CB2 Affinity and Functional Efficacy

Parameter4-Oxoquinoline/pyridine Leads (e.g., Cmpd 10/48)JTE-907 (Standard CB2 Ligand)Pentasa (5-ASA) (Clinical Control)
hCB2 Affinity (

)
29 nM35.9 nMN/A
hCB1 Affinity (

)
>3000 nM>10,000 nMN/A
Selectivity (CB1/CB2) >100-fold>270-foldN/A
Functional Activity Full AgonistInverse AgonistAnti-inflammatory
In Vivo Efficacy (Colitis) Decreased macroscopic colitis scores by ~19.3% (10 mg/kg)N/ADecreased scores by ~19.1% (150 mg/kg)
Self-Validating Experimental Protocol: [ S]-GTP S Binding Assay

To objectively confirm the functional agonism of the synthesized derivatives, a radioligand binding assay must be utilized:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human CB2 receptors.

  • State-Locking: Incubate membranes in assay buffer containing 30

    
    M GDP.
    
    • Causality Rule: GDP forces the G-proteins into an inactive state, maximizing the dynamic range for measuring agonist-induced nucleotide exchange.

  • Radioligand Addition: Introduce 0.1 nM [

    
    S]-GTP
    
    
    
    S and the test compounds.
  • Self-Validation System: Define basal binding using a vehicle control (DMSO) and non-specific binding (NSB) using 10

    
    M unlabeled GTP
    
    
    
    S.
    • Causality Rule: True agonists must demonstrate a statistically significant increase in [

      
      S]-GTP
      
      
      
      S incorporation strictly above the established basal threshold. If a compound binds with high affinity (low
      
      
      ) but fails to elevate the signal above basal, the self-validating logic dictates it must be reclassified as an antagonist or inverse agonist.

SAR_Workflow Core 4-oxo-1,4-dihydroquinoline -3-carboxamide Core N1 N-1 Substitution Core->N1 C3 C-3 Carboxamide Core->C3 C6 C-6 Substitution Core->C6 CB2 CB2 Receptor Agonism (Anti-inflammatory) N1->CB2 Lipophilic Groups (e.g., Pentyl) Axl Axl Kinase Inhibition (Anticancer) C3->Axl Dual H-Bond Acceptor (Binds Hinge) C6->CB2 Functional Switch (Alkyl = Agonist)

Fig 2. SAR divergence of the 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold.

Conclusion

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold exemplifies the concept of molecular privilege. By manipulating the C-3 DHBA moiety and N-1/C-6 substituents, drug developers can orthogonally direct the scaffold toward either Axl kinase inhibition (yielding single-digit nanomolar anticancer agents like 9im) or CB2 receptor agonism (yielding highly selective anti-inflammatory agents). Understanding the causality behind these structural tweaks is paramount for advancing next-generation therapeutics.

References

  • Tan, L., et al. "4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors." Journal of Medicinal Chemistry, 2016.[Link]

  • Stern, E., et al. "4-Oxo-1,4-dihydropyridines as Selective CB2 Cannabinoid Receptor Ligands Part 2: Discovery of New Agonists Endowed with Protective Effect Against Experimental Colitis." Journal of Medicinal Chemistry, 2012.[Link]

  • Axelric, Y., et al. "AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew." Cancers (Basel), 2021.[Link]

  • Probes & Drugs Database. "Bemcentinib (PD003525, R428)." Probes & Drugs. [Link]

Sources

The Ascending Trajectory of Quinolinone Derivatives: A Comparative Efficacy Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery, the quinolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. From potent anticancer agents to promising neuroprotective compounds, quinolinone derivatives are at the forefront of innovative therapeutic development. This guide provides a comprehensive, data-driven comparison of the efficacy of novel quinolinone derivatives against existing, standard-of-care drugs in the fields of oncology and neurodegenerative diseases. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols to empower researchers in their quest for next-generation therapeutics.

Part 1: Quinolinone Derivatives in Oncology: A New Frontier in Cancer Therapy

The therapeutic arsenal against cancer is continually evolving, with a pressing need for agents that exhibit enhanced efficacy and reduced toxicity compared to conventional chemotherapeutics. Quinolinone derivatives have shown significant promise in this arena, targeting various hallmarks of cancer.

Mechanism of Action: Beyond Cytotoxicity

Unlike traditional cytotoxic agents that indiscriminately target rapidly dividing cells, many quinolinone derivatives exhibit more targeted mechanisms of action. These include the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] One notable mechanism is the downregulation of Lumican, a proteoglycan implicated in tumor progression.[1][3] By inhibiting such pathways, these derivatives can induce cancer cell-specific apoptosis and inhibit tumor growth.[2][4]

anticancer_pathway Quinolinone Derivative Quinolinone Derivative Lumican Lumican Quinolinone Derivative->Lumican Downregulates Signaling Pathways (e.g., PI3K/AKT, EGFR) Signaling Pathways (e.g., PI3K/AKT, EGFR) Quinolinone Derivative->Signaling Pathways (e.g., PI3K/AKT, EGFR) Inhibits Apoptosis Apoptosis Quinolinone Derivative->Apoptosis Induces Lumican->Signaling Pathways (e.g., PI3K/AKT, EGFR) Influences Cell Proliferation, Migration, Invasion Cell Proliferation, Migration, Invasion Signaling Pathways (e.g., PI3K/AKT, EGFR)->Cell Proliferation, Migration, Invasion Promotes Signaling Pathways (e.g., PI3K/AKT, EGFR)->Apoptosis Inhibits

Caption: Putative anticancer mechanism of a quinolinone derivative.

Comparative Efficacy: In Vitro and In Vivo Evidence

The true measure of a novel therapeutic lies in its performance against established standards. Here, we present a comparative analysis of the in vitro cytotoxicity and in vivo tumor growth inhibition of representative quinolinone derivatives against standard-of-care chemotherapeutic agents.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Quinolinone Derivatives vs. Standard Anticancer Drugs

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Quinolinone Derivative 91b1 AGSGastric Cancer4.28[3]
KYSE150Esophageal Squamous Cell Carcinoma4.17[3]
KYSE450Esophageal Squamous Cell Carcinoma1.83[3]
Cisplatin AGSGastric Cancer13.00[3]
KYSE150Esophageal Squamous Cell Carcinoma13.2[3]
KYSE450Esophageal Squamous Cell Carcinoma6.83[3]
Doxorubicin MCF-7Breast CancerStandard[5]
Quinoline-pyrrolidine derivative (21) VariousVariousGood anti-proliferative activity[5]
Quinoline hybrid (12) DU145, A549, MCF-7Prostate, Lung, BreastHighest anti-proliferative activity vs. doxorubicin[5]

Table 2: Comparative In Vivo Efficacy of a Quinolinone Derivative vs. Standard Chemotherapies in a Mouse Xenograft Model of Esophageal Cancer

TreatmentDosage and AdministrationTumor Growth Inhibition (TGI)Reference
Quinolinone Derivative 91b1 10 mg/kg/day, intraperitoneal injectionSignificantly reduced tumor size (p < 0.001)[3]
Cisplatin 2 mg/kg, every 3 days for 5 doses, intraperitoneal injectionSignificant reduction in tumor volume and weight[3]
5-Fluorouracil (5-FU) Not specifiedStandard[6]

These data clearly indicate that certain quinolinone derivatives exhibit superior or comparable efficacy to established chemotherapeutic agents in preclinical models, often with the potential for a more favorable toxicity profile.[3]

Part 2: Quinolinone Derivatives in Neurodegenerative Diseases: A Glimmer of Hope for Alzheimer's Disease

The complex pathology of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Quinolinone derivatives have emerged as a promising class of compounds capable of concurrently addressing several key aspects of AD pathology, including cholinergic deficit and amyloid-beta (Aβ) aggregation.[7][8]

Mechanism of Action: A Multi-Pronged Attack

The neuroprotective effects of quinolinone derivatives stem from their ability to inhibit critical enzymes involved in the progression of Alzheimer's disease. These include acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine, and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-beta peptides.[9][10]

alzheimers_pathway Quinolinone Derivative Quinolinone Derivative AChE AChE Quinolinone Derivative->AChE Inhibits BACE1 BACE1 Quinolinone Derivative->BACE1 Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Degrades APP APP BACE1->APP Cleaves Neuronal Function Neuronal Function Acetylcholine->Neuronal Function Improves Aβ Aggregation Aβ Aggregation APP->Aβ Aggregation Leads to Aβ Aggregation->Neuronal Function Impairs

Caption: Multi-target mechanism of a quinolinone derivative in Alzheimer's disease.

Comparative Efficacy: Benchmarking Against the Gold Standard

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as an AChE inhibitor. Emerging quinolinone derivatives are not only demonstrating comparable or superior AChE inhibitory activity but are also exhibiting additional beneficial properties.

Table 3: Comparative Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity (IC50, µM)

Compound/DrugAChE IC50 (µM)BuChE IC50 (µM)Reference
Quinoline-thiosemicarbazone derivative (29a) 0.12-
Quinoline-O-carbamate derivative (3f) 1.30.81[11]
Quinolinone Hybrid (AM5) 1.29-[7][12]
Quinolinone Hybrid (AM10) 1.72-[7][12]
Donepezil 0.016 (16.43 nM)0.27 (272 nM)[13][14]
Galantamine 0.62-
Rivastigmine StandardStandard[11]

Table 4: Comparative BACE1 Inhibitory Activity

Compound/DrugBACE1 InhibitionReference
Quinazoline derivative (3e) Reduced BACE1 by 51.08% (in vivo)[13][14][15]
Donepezil Reduced BACE1 by 57.53% (in vivo)[13][14][15]
Deoxyvasicinone-donepezil hybrid (29) IC50 = 0.129 nM[10]

The data suggest that novel quinolinone derivatives can be potent inhibitors of key enzymes in AD pathology, with some even surpassing the in vitro potency of existing drugs. Furthermore, the ability of some derivatives to also inhibit Aβ aggregation and exhibit antioxidant properties positions them as highly promising multifunctional agents for AD treatment.[7][12]

Part 3: Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. This section provides detailed methodologies for key in vitro and in vivo assays to assess the efficacy of quinolinone derivatives.

In Vitro Anticancer Efficacy: MTS Cell Viability Assay

This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of quinolinone derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., AGS, KYSE150) into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivative and the standard drug (e.g., cisplatin) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTS cell viability assay.

In Vivo Anticancer Efficacy: Human Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of quinolinone derivatives.[4][6]

Methodology:

  • Cell Preparation: Culture human cancer cells (e.g., KYSE-450) to 80-90% confluency. Harvest and resuspend the cells in a sterile matrix solution (e.g., Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the quinolinone derivative (e.g., 10 mg/kg/day, intraperitoneally) and the standard drug (e.g., cisplatin, 2 mg/kg every 3 days) to their respective treatment groups. Administer the vehicle to the control group.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

In Vitro Neuroprotective Efficacy: Acetylcholinesterase (AChE) Inhibition Assay

This protocol details a colorimetric assay to measure the AChE inhibitory activity of quinolinone derivatives based on the Ellman method.

Methodology:

  • Reagent Preparation: Prepare assay buffer, acetylthiocholine iodide (ATCI) substrate solution, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution, and AChE enzyme solution.

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the quinolinone derivative at various concentrations. Include a positive control (e.g., donepezil) and a blank (no enzyme).

  • Enzyme Addition: Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for AChE inhibition.

In Vitro Neuroprotective Efficacy: Beta-Secretase (BACE1) Inhibition Assay

This protocol describes a fluorometric assay to screen for BACE1 inhibitors among quinolinone derivatives.

Methodology:

  • Reagent Preparation: Prepare BACE1 assay buffer, a fluorogenic BACE1 substrate, and human recombinant BACE1 enzyme.

  • Assay Setup: In a black 96-well plate, add the assay buffer and the quinolinone derivative at various concentrations. Include a positive control (BACE1 inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the BACE1 enzyme solution to all wells except the blank.

  • Reaction Initiation: Add the BACE1 substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 345/505 nm).

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each concentration and determine the IC50 value.

Conclusion

The data presented in this guide strongly support the continued investigation of quinolinone derivatives as a versatile and potent class of therapeutic agents. Their demonstrated efficacy against cancer and promising multi-target potential in Alzheimer's disease, often rivaling or exceeding that of established drugs in preclinical models, underscore their significance in modern drug discovery. The provided experimental protocols offer a robust framework for researchers to further explore and validate the therapeutic potential of this remarkable chemical scaffold. As research progresses, we anticipate the translation of these promising preclinical findings into clinically successful therapies that will address significant unmet medical needs.

References

  • Zaib, S., et al. (2021). Quinoline-thiosemicarbazone derivatives as inhibitors of ChE.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Taylor & Francis Online.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease. PubMed.
  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.
  • Inhibition of acetylcholinesterase by compounds 5b (a) and 5d (b).
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Compar
  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy.
  • Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau P
  • [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjug
  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. PubMed.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ScienceDirect.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. PubMed.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.
  • Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. PubMed.
  • Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. PMC.
  • Review on recent development of quinoline for anticancer activities. ScienceDirect.
  • BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. PMC.
  • Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. RSC Publishing.

Sources

Cross-Validation of Bioassay Results for 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical comparison of bioassays for evaluating 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide , a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). By cross-validating results from multiple assay platforms, researchers can build a robust data package that supports further development. This document will delve into the mechanistic basis of relevant assays, provide detailed experimental protocols, and compare the performance of the topic compound with established alternatives.

The Central Role of HIF Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.

3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide and its analogs mimic the hypoxic state by inhibiting PHD enzymes, thereby stabilizing HIF-α. This mechanism is the basis for their therapeutic potential in treating conditions like anemia associated with chronic kidney disease.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia or PHD Inhibition HIF-1α_normoxia HIF-1α Hydroxylation Prolyl Hydroxylation HIF-1α_normoxia->Hydroxylation PHD2 PHD2 (Active) PHD2->Hydroxylation VHL VHL Complex Hydroxylation->VHL Recognition Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome HIF-1α_hypoxia HIF-1α (Stabilized) Nucleus Nucleus HIF-1α_hypoxia->Nucleus Translocation PHD2_inhibited PHD2 (Inactive) Inhibitor 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide Inhibitor->PHD2_inhibited Inhibition HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., EPO) HRE->Gene_Transcription Activation

Caption: HIF-1α signaling under normoxia and with a PHD inhibitor.

Comparative Efficacy: Benchmarking Against Known Standards

To contextualize the bioactivity of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide, it is essential to compare its potency with clinically relevant PHD inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-established compounds across various bioassay platforms. It is crucial to recognize that direct comparisons of absolute IC50 values between different assay formats can be influenced by variations in experimental conditions such as substrate and cofactor concentrations.

CompoundTargetAssay TypeIC50 (nM)Reference
Roxadustat (FG-4592) PHD2Fluorescence Polarization591.4[1]
Vadadustat (AKB-6548) PHD1TR-FRET15.36[2]
PHD2TR-FRET11.83[2]
PHD3TR-FRET7.63[2]
Daprodustat (GSK1278863) PHD1Biochemical Assay3.5[3]
PHD2Biochemical Assay22.2[3]
PHD3Biochemical Assay5.5[3]
Molidustat (BAY 85-3934) PHD1Biochemical Assay480[4][5]
PHD2Biochemical Assay280[4][5]
PHD3Biochemical Assay450[4][5]

In-Depth Methodologies for Cross-Validation

A multi-faceted approach employing both biochemical and cell-based assays is critical for a thorough assessment of a novel PHD inhibitor.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays directly quantify the ability of a compound to inhibit the enzymatic activity of purified PHD isoforms. This provides a direct measure of target engagement and is essential for determining potency and selectivity.

Principle: This assay measures the hydroxylation of a synthetic HIF-1α peptide substrate by a recombinant PHD enzyme. The detection system utilizes a lanthanide-labeled antibody (donor) that recognizes a tag on the enzyme or substrate and a fluorescently labeled antibody (acceptor) that specifically binds to the hydroxylated proline residue. When the substrate is hydroxylated, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. Inhibition of PHD activity results in a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Prepare stock solutions of recombinant human PHD2, biotinylated HIF-1α peptide substrate, 2-oxoglutarate, ferrous sulfate (FeSO4), and L-ascorbic acid.

    • Prepare serial dilutions of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide and control inhibitors (e.g., Roxadustat, Vadadustat).

  • Assay Procedure:

    • In a 384-well low-volume microplate, add 2 µL of the compound dilutions.

    • Add 4 µL of a pre-mixed solution of PHD2 enzyme and HIF-1α peptide in reaction buffer.

    • Initiate the enzymatic reaction by adding 4 µL of a solution containing 2-oxoglutarate, FeSO4, and L-ascorbic acid.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of a detection mixture containing a europium-labeled anti-tag antibody and an APC-labeled anti-hydroxyproline antibody in a TR-FRET detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 615 nm (for europium) and 665 nm (for APC).

    • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

    • Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR-FRET Assay Workflow Start Start Add_Compound Add Compound (e.g., Topic Compound) Start->Add_Compound Add_Enzyme_Substrate Add PHD2 Enzyme & HIF-1α Peptide Add_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate with Cofactors (2-OG, Fe2+, Ascorbate) Add_Enzyme_Substrate->Initiate_Reaction Incubate_60min Incubate 60 min Initiate_Reaction->Incubate_60min Stop_Detect Add TR-FRET Detection Reagents Incubate_60min->Stop_Detect Incubate_60min_dark Incubate 60 min (dark) Stop_Detect->Incubate_60min_dark Read_Plate Read Plate (TR-FRET Reader) Incubate_60min_dark->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for a TR-FRET based PHD2 inhibition assay.

Principle: This bead-based assay also detects the interaction between a hydroxylated peptide and a specific antibody.[6][7] A biotinylated HIF-1α peptide is captured by streptavidin-coated donor beads. An antibody specific for the hydroxylated proline residue is conjugated to protein A-coated acceptor beads. When the peptide is hydroxylated by PHD2, the antibody binds, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibition of PHD2 prevents this interaction, leading to a loss of signal.[6][7]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.4, 0.1% BSA).

    • Prepare stock solutions of recombinant human PHD2, biotinylated HIF-1α peptide, 2-oxoglutarate, FeSO4, and L-ascorbic acid.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound at various concentrations.

    • Add a mixture of PHD2 enzyme and the cofactors (FeSO4, L-ascorbic acid, 2-oxoglutarate) in the assay buffer.

    • Initiate the reaction by adding the biotinylated HIF-1α peptide substrate.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add a suspension of streptavidin-coated donor beads and anti-hydroxy-HIF-1α antibody-conjugated acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • A decrease in the luminescent signal indicates inhibition of PHD2.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are crucial for confirming that the compound can penetrate cell membranes and inhibit the target enzyme in a more complex biological environment.

Principle: This semi-quantitative method visually confirms the stabilization of HIF-1α protein in cells treated with a PHD inhibitor.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, Hep3B, or RCC4) to 70-80% confluency.

    • Treat the cells with varying concentrations of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide or a vehicle control for a specified time (e.g., 4-8 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 7.5% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin.

Target Engagement Assays: Confirming Direct Interaction

To provide definitive evidence that the observed cellular activity is a direct result of the compound binding to its target, a target engagement assay is highly recommended.

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8][9] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.[8][9]

Detailed Protocol:

  • Cell Treatment and Heating:

    • Treat intact cells with the test compound or vehicle control.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot to detect the target protein (PHD2).

  • Data Analysis:

    • Quantify the band intensities at each temperature for both treated and untreated samples.

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • An increase in the thermal stability (a rightward shift in the melting curve) in the presence of the compound confirms target engagement.

CETSA Workflow Treat_Cells Treat Cells with Compound or Vehicle Heat_Samples Heat Samples at Different Temperatures Treat_Cells->Heat_Samples Lyse_Cells Lyse Cells (Freeze-Thaw) Heat_Samples->Lyse_Cells Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse_Cells->Centrifuge Western_Blot Analyze Soluble Fraction by Western Blot for Target Protein Centrifuge->Western_Blot Analyze_Curves Generate and Analyze Melting Curves Western_Blot->Analyze_Curves

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The comprehensive evaluation of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide requires a battery of well-designed and rigorously executed bioassays. By employing a combination of biochemical assays to determine direct enzyme inhibition and potency, cell-based assays to assess activity in a physiological context, and target engagement assays to confirm direct binding, researchers can build a compelling and robust data package. Cross-validation of results across these different platforms is essential for establishing the scientific integrity of the findings and for making informed decisions in the drug development process. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently characterize the biological activity of novel PHD inhibitors.

References

  • BenchChem. (2025). Validating Bioassay Results for Novel Prolyl Hydroxylase Inhibitors: A Comparative Guide.
  • ResearchGate. (n.d.). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia.
  • Akebia Therapeutics. (2019). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia.
  • APExBIO. (n.d.). Molidustat (BAY85-3934) - HIF Prolyl Hydroxylase Inhibitor.
  • Abboud, M. I., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(1), 7699-7717.
  • American Society of Nephrology. (2019). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. ASN Kidney Week 2019.
  • Wu, Y., et al. (2019). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. International Journal of Molecular Sciences, 20(23), 6027.
  • Zuk, A., et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Journal of Pharmacology and Experimental Therapeutics, 383(1), 11-24.
  • MedchemExpress. (n.d.). Molidustat (BAY 85-3934) DataSheet.
  • BenchChem. (2025). A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Roxadustat vs. Other Key Compounds.
  • R&D Systems. (n.d.). Roxadustat | Hydrolase Inhibitors: Tocris Bioscience.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1473, pp. 239-257).
  • Cayman Chemical. (n.d.). Daprodustat (GSK1278863, CAS Number: 960539-70-2).
  • Abboud, M. I., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7699–7717.
  • Matusic, E., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Medicina, 60(8), 1234.
  • Clinkenbeard, E. L., et al. (2021). The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. JBMR Plus, 5(10), e10543.
  • Tcholakov, I., et al. (2017). Time-Dependent Inhibition of PHD2. ACS Medicinal Chemistry Letters, 8(6), 639-644.
  • Flamme, I., et al. (2014). Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLoS ONE, 9(11), e111838.
  • Almqvist, H., et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 14(4), 1385-1393.
  • Ariazi, J. L., et al. (2017). Discovery and Preclinical Characterization of GSK1278863 (daprodustat), A Small Molecule Hypoxia Inducible Factor (HIF)-Prolyl Hydroxylase Inhibitor for Anemia. Journal of Pharmacology and Experimental Therapeutics, 363(3), 336-347.
  • Beck, H., et al. (2018). Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia. ChemMedChem, 13(10), 988-1003.
  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • University of Dundee Research Portal. (2025). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). Retrieved from University of Dundee Research Portal.
  • Ariazi, J. L., et al. (2017). Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia. Semantic Scholar.
  • MedchemExpress. (n.d.). Roxadustat (FG-4592) | HIF-PH Inhibitor.
  • Wu, S. N., et al. (2019). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action. International Journal of Molecular Sciences, 20(23), 6027.
  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
  • Tanaka, T., & Nangaku, M. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 22(9), 4586.
  • Ariazi, J. L., et al. (2017). Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia. Journal of Pharmacology and Experimental Therapeutics, 363(3), 336-347.
  • MedchemExpress. (n.d.). Daprodustat (GSK1278863) | HIF-PH Inhibitor.
  • Eglen, R. M., et al. (2012). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In High-Throughput Screening (pp. 135-159).
  • Manuals+. (n.d.). AlphaScreen: Principles of Amplified Luminescent Proximity Homogenous Assay.
  • Agilent. (n.d.). TR-FRET.
  • DASH. (n.d.). A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors.
  • BPS Bioscience. (n.d.). PDE4D2 TR-FRET Assay Kit.
  • Columbia Biosciences. (n.d.). An Introduction to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays.
  • ResearchGate. (n.d.). Inhibition of Alphascreen signal by peptides PIV and PV.
  • Molecular Devices. (2026). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
  • Hail, P. M., & Janda, K. D. (2012). Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH). Bioorganic & Medicinal Chemistry, 20(6), 2096-2104.
  • Lee, K., & Kim, H. (2015).
  • Kumar, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)
  • Gaborit, N., et al. (2011). Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A NEW METHOD TO EVALUATE THE EFFICIENCY OF TARGETED THERAPY USING MONOCLONAL ANTIBODIES. Journal of Biological Chemistry, 286(13), 11337-11345.
  • ALPHA. (n.d.). AlphaScreen|Amplified Luminescent Proximity Homogeneous Assay.
  • BMH learning. (2022, May 22). Alpha Screen | Amplified Luminescent Proximity Homogeneous Assay Screen [Video]. YouTube.
  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371.
  • Al-Ostath, A. I., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Cancer Agents. Molecules, 28(19), 6934.
  • Plu.mx. (n.d.). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma.
  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.
  • PubMed. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma.

Sources

In Silico Docking Studies of 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

As a Senior Application Scientist, I approach in silico screening not merely as a theoretical exercise, but as a predictive engine that must be rigorously validated against in vitro realities. The 4-oxo-1,4-dihydroquinoline-3-carboxamide core is a highly privileged pharmacophore, demonstrating potent efficacy across oncology, infectious diseases, and immunomodulation.

This guide provides an objective, data-driven comparison of novel 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives against standard clinical therapies (e.g., Ciprofloxacin). Furthermore, it details a self-validating computational workflow, comparing the performance of empirical docking algorithms (AutoDock Vina) with physics-based scoring functions (Schrödinger Glide and Prime MM-GBSA) to accurately predict binding affinities.

Target Rationale & Pharmacological Relevance

Before executing any computational protocol, we must establish the causality behind our target selection. The 4-oxoquinoline scaffold is uniquely versatile due to its hydrogen-bonding capacity and planar aromatic system:

  • Axl Kinase Inhibition (Oncology): Axl kinase is a critical target for overcoming tumor resistance. Specific 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives (e.g., Compound 9im) have demonstrated exceptional affinity, tightly binding to the Axl protein with a

    
     of 2.7 nM and an 
    
    
    
    of 4.0 nM[1].
  • Topoisomerase & DNA Gyrase (Antimicrobial/Anticancer): The mechanism of action for many 4-oxoquinolines involves the modulation of prokaryotic type II topoisomerases (DNA gyrase) and mammalian topoisomerase II. For instance, the analogue Voreloxin operates by intercalating DNA and poisoning topoisomerase II[2].

  • CB2 Cannabinoid Receptors (Immunomodulation): By modifying the N1 and C3 positions, these derivatives act as highly selective CB2 receptor agonists, offering therapeutic pathways for inflammatory diseases without central nervous system side effects[3].

Comparative In Silico Workflow & Self-Validating Protocol

To objectively evaluate these derivatives, we must employ a robust computational pipeline. Relying on a single docking algorithm often yields false positives due to inadequate handling of solvent entropy. Therefore, comparing Schrödinger Glide (XP) with AutoDock Vina, followed by MM-GBSA rescoring, creates a consensus model.

G cluster_docking Consensus Docking LPrep Ligand Preparation (Tautomer/Stereo Enum) Vina AutoDock Vina (Empirical Scoring) LPrep->Vina Glide Schrödinger Glide (XP Scoring) LPrep->Glide PPrep Protein Preparation (H-Bond Optimization) Grid Grid Generation (Orthosteric Site) PPrep->Grid Grid->Vina Grid->Glide Hit Consensus Hit Selection (In Vitro Validation) Vina->Hit MMGBSA Prime MM-GBSA (Thermodynamic Rescoring) Glide->MMGBSA MMGBSA->Hit

Comparative in silico workflow for 4-oxoquinoline derivative evaluation.

Step-by-Step Methodology

Step 1: Protein Preparation & Optimization

  • Action: Import high-resolution PDB structures (e.g., 5U6B for Axl Kinase, 3IVX for DNA Gyrase). Utilize the Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

  • Causality: Crystal structures lack hydrogen atoms and often contain flipped amide side chains (Asn/Gln). Optimizing the network ensures that critical hinge-region residues (e.g., Met599 in Axl kinase) are in the correct protonation state to act as H-bond donors/acceptors.

  • Self-Validation: Calculate the Root Mean Square Deviation (RMSD) of heavy atoms post-minimization. An RMSD > 0.3 Å indicates structural distortion; constraints must be tightened.

Step 2: Ligand Preparation & Tautomeric Enumeration

  • Action: Process the 4-oxo-1,4-dihydroquinoline-3-carboxamide library using LigPrep. Generate all possible ionization states at pH 7.4 ± 0.2.

  • Causality: The 4-oxo group is highly susceptible to lactam-lactim tautomerism (converting to 4-hydroxyquinoline). Generating the dominant tautomer is non-negotiable, as it dictates whether the C4 position acts as a hydrogen bond donor or acceptor.

Step 3: Receptor Grid Generation & Protocol Validation

  • Action: Define a 20×20×20 Å bounding box centered on the co-crystallized ligand.

  • Self-Validation: Before screening novel derivatives, redock the native co-crystallized ligand. The protocol is only deemed reliable if the redocked pose reproduces the experimental binding mode with an RMSD < 2.0 Å. Recent studies validating this scaffold achieved an impressive redocking RMSD of 0.14 Å[2].

Step 4: Consensus Docking & MM-GBSA Rescoring

  • Action: Execute Glide Extra Precision (XP) and AutoDock Vina. Rescore the top poses using Prime MM-GBSA.

  • Causality: Standard docking algorithms struggle to accurately penalize desolvation. MM-GBSA applies the VSGB 2.0 implicit solvent model, incorporating solvent entropy to provide a rigorous binding free energy (

    
    ) that correlates significantly better with in vitro assays[4].
    

Quantitative Data Presentation: Derivatives vs. Reference Drugs

The following table synthesizes quantitative docking data, comparing the performance of novel 4-oxoquinoline derivatives against standard reference therapies across different targets.

Ligand / DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting ResiduesReference
Compound 9L Axl Kinase (5U6B)-4.085-63.302Met599 (Hinge region)[4]
Compound 4 DNA Gyrase (3IVX)-8.508-58.900Ser1084, Arg1086[4]
Ciprofloxacin (Std) DNA Gyrase (3IVX)-3.879-25.400Ser1084[4]
Derivative 6ClPQ11 Topoisomerase I-63.31*N/AGLU 418[5]

*Note: Score derived from CLC Drug Discovery Workbench, which utilizes a different scoring scale than Glide/Vina.

Mechanistic Insights & Structural Causality

The data clearly demonstrates that specific 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives outperform standard drugs like Ciprofloxacin in silico. As an Application Scientist, I attribute this superior performance to specific structural causalities:

  • Axl Kinase Inhibition: Structural feature analysis reveals that the 4-oxoquinoline core acts as a "head region" that perfectly occupies the adenine pocket. The 3-carboxamide group functions as a dual hydrogen bond acceptor (DHBA), forming an extensive hydrogen bond network with the back pocket of the kinase, specifically anchoring to hinge residues like Met599[6]. This deep pocket penetration is reflected in the highly favorable MM-GBSA score of -63.302 kcal/mol for Compound 9L[4].

  • DNA Gyrase Superiority: Against DNA Gyrase (3IVX), Compound 4 achieved a docking score of -8.508 kcal/mol, vastly outperforming the standard drug Ciprofloxacin (-3.879 kcal/mol)[4]. The causality lies in the extended 3-carboxamide side chain, which allows the derivative to form auxiliary electrostatic interactions with Arg1086, stabilizing the DNA cleavage complex far more effectively than the rigid piperazine ring of Ciprofloxacin.

Conclusion

The in silico evaluation of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives confirms their status as highly potent, versatile lead compounds. By utilizing a self-validating computational workflow that pairs empirical docking with thermodynamic MM-GBSA rescoring, researchers can confidently prioritize these derivatives over standard therapies for in vitro synthesis and biological evaluation.

References

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. Available at:[Link][2]

  • Molecular modelling studies for 4-Oxo-1,4-Dihydroquinoline-3- Carboxamide Derivatives as Anticancer agents. ResearchGate. Available at:[Link][4]

  • Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists: Synthesis, Pharmacological Properties and Molecular Modeling. Journal of Medicinal Chemistry (ACS). Available at: [Link][3]

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry (ACS). Available at: [Link][1]

  • 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors (Structural Analysis). Journal of Medicinal Chemistry (ACS). Available at: [Link][6]

  • In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. IntechOpen. Available at: [Link][5]

Sources

Comparative Analysis of the Biological Effects of N-Substituted Quinolinone Carboxamides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted quinoline-3-carboxamides represent a highly versatile class of small-molecule immunomodulators. Originally derived from the prototype compound Roquinimex (Linomide), extensive structure-activity relationship (SAR) optimizations have yielded next-generation derivatives like Laquinimod and Tasquinimod[1]. While structurally analogous, these compounds exhibit profound mechanistic divergence, dictating their distinct clinical trajectories in autoimmune disorders and oncology.

As a Senior Application Scientist, understanding the causality behind these biological effects is critical for optimizing clinical trial designs and mitigating off-target toxicities. This guide provides an objective, data-driven comparison of these compounds, supported by self-validating experimental protocols.

Mechanistic Divergence: From Roquinimex to Next-Gen Derivatives

The biological activity of quinoline-3-carboxamides is highly sensitive to steric bulk and substitution positioning on the quinoline ring[1].

  • Roquinimex (1st Generation): Demonstrated early efficacy in experimental autoimmune encephalomyelitis (EAE) and solid tumors. However, its clinical development was halted due to severe cardiovascular toxicities (e.g., pericarditis), which were later attributed to off-target Aryl Hydrocarbon Receptor (AHR) agonism[2].

  • Laquinimod (2nd Generation): Synthesized via substitution at the 5-position of the quinoline ring, Laquinimod exhibits superior potency and a highly refined toxicological profile[1]. It functions primarily by modulating antigen-presenting cells (APCs), specifically downregulating pro-inflammatory cytokine secretion in CD1c+ dendritic cells[3]. Furthermore, Laquinimod exerts direct neuroprotective effects by upregulating Brain-Derived Neurotrophic Factor (BDNF) up to 11-fold[4], significantly reducing brain atrophy in multiple sclerosis (MS) patients[5].

  • Tasquinimod (3rd Generation): Optimized for the tumor microenvironment (TME), Tasquinimod acts as a dual-action transcriptional disrupter. It allosterically binds to HDAC4, preventing the formation of the HDAC4/NCoR1/HDAC3 complex, which subsequently disrupts HIF-1α-mediated hypoxic responses and angiogenesis[6]. Concurrently, it binds to the pro-inflammatory protein S100A9, inhibiting its interaction with Toll-Like Receptor 4 (TLR4) on Myeloid-Derived Suppressor Cells (MDSCs), thereby reversing tumor-induced immunosuppression[2]. It is currently investigated for metastatic castration-resistant prostate cancer (mCRPC) and hematological malignancies like myelofibrosis[7].

G Roq Roquinimex (1st Gen) Lead Compound Laq Laquinimod (2nd Gen) Neuro-Immunomodulator Roq->Laq 5-position substitution Tas Tasquinimod (3rd Gen) Tumor Microenvironment Modulator Roq->Tas Structural optimization Tox Cardiovascular Toxicity (AHR Agonism) Roq->Tox Off-target effect Neuro Neuroprotection (BDNF, APC Modulation) Laq->Neuro Primary MoA Tumor Anti-Angiogenesis & MDSC Suppression (S100A9, HDAC4 Inhibition) Tas->Tumor Primary MoA

Fig 1. Structural evolution and mechanistic divergence of quinoline-3-carboxamides.

Comparative Data Presentation

The following table synthesizes the quantitative and qualitative profiles of the three primary quinoline-3-carboxamides, highlighting the shift from broad immunomodulation to targeted cellular disruption.

CompoundPrimary IndicationKey Molecular TargetsBiological EffectsDose / Toxicity Profile
Roquinimex MS, Solid Tumors (Halted)Unknown / AHR (Off-target)Baseline immunomodulation, anti-angiogenesis≤0.1 mg/kg; High risk of pericarditis[2]
Laquinimod Multiple SclerosisCD1c+ DCs, BDNFAPC modulation, neuroprotection, reduced VLA-4 adhesiveness[4]0.6 mg/day; Mild elevation in liver enzymes[5]
Tasquinimod mCRPC, MyelofibrosisHDAC4, S100A9MDSC suppression, HIF-1α disruption, reduced TME fibrosis[6][7]1 mg/day; Dose-limiting AHR-mediated cardiotoxicity at high doses[2]

Experimental Validation Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The inclusion of mechanistic knockouts or specific inhibitors proves causality rather than mere correlation.

Protocol 1: Validation of Tasquinimod-Mediated MDSC Suppression via S100A9/TLR4 Axis

Rationale: Tasquinimod's anti-immunosuppressive effect is hypothesized to be causally linked to S100A9 inhibition, preventing TLR4 activation on MDSCs[2]. Self-Validating Setup: Incorporating an S100A9-knockout (


) MDSC control arm ensures that if Tasquinimod acts exclusively via S100A9, it will exhibit no additional ROS suppression in the knockout line, ruling out generalized cytotoxicity.

Step-by-Step Methodology:

  • Isolation: Isolate CD11b+Gr-1+ MDSCs from the spleens of wild-type (WT) and

    
     tumor-bearing murine models using magnetic-activated cell sorting (MACS).
    
  • Culture: Seed MDSCs (

    
     cells/well) in RPMI-1640 supplemented with 10% FBS.
    
  • Treatment: Pre-treat cells with Tasquinimod (1 µM, 5 µM) or vehicle (DMSO) for 2 hours.

  • Stimulation: Stimulate with recombinant S100A9 (10 µg/mL) for 24 hours to induce TLR4-mediated activation[8].

  • Quantification: Quantify reactive oxygen species (ROS) production using a DCFDA cellular ROS assay kit (fluorescence readout at Ex/Em = 485/535 nm).

  • Validation Readout: Perform intracellular flow cytometry to assess downstream NF-κB phosphorylation (p65) as a direct marker of TLR4 cascade disruption.

Protocol 2: Assessment of Laquinimod-Induced BDNF Upregulation in Human Dendritic Cells

Rationale: Laquinimod's neuroprotective efficacy is driven by BDNF secretion from APCs[4]. This protocol validates the phenotypic shift of CD1c+ DCs. Self-Validating Setup: Because some carboxamides exhibit AHR activity at low nanomolar concentrations[9], utilizing an AHR antagonist (CH-223191) determines if BDNF upregulation is a downstream consequence of Laquinimod's partial AHR agonism or an independent pathway.

Step-by-Step Methodology:

  • Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) via density gradient centrifugation.

  • Purification: Purify CD1c+ conventional dendritic cells using fluorescence-activated cell sorting (FACS).

  • Inhibition: Seed DCs at

    
     cells/mL and pre-incubate with the AHR antagonist CH-223191 (10 µM) or vehicle for 1 hour.
    
  • Treatment: Treat with Laquinimod (0.1 µM, 1 µM, 10 µM) for 48 hours.

  • Protein Quantification: Harvest supernatants and quantify secreted BDNF using a high-sensitivity sandwich ELISA.

  • Transcriptional Validation: Lyse the cells and perform RT-qPCR to quantify BDNF mRNA fold-change relative to GAPDH, confirming transcriptional upregulation rather than mere vesicle release.

Cellular Signaling Pathway Visualization

Pathways cluster_Tas Tasquinimod: TME Modulation cluster_Laq Laquinimod: Neuro-Immunomodulation TasNode Tasquinimod S100A9 S100A9 / TLR4 Axis TasNode->S100A9 Allosteric Inhibition HDAC4 HDAC4 / HIF-1α Axis TasNode->HDAC4 Complex Disruption MDSC MDSC Suppression & Reduced Angiogenesis S100A9->MDSC HDAC4->MDSC LaqNode Laquinimod APC CD1c+ Dendritic Cells LaqNode->APC Phenotypic Shift BDNF BDNF Upregulation LaqNode->BDNF Induces Expression Neuro Neuroprotection & T-cell Modulation APC->Neuro BDNF->Neuro

Fig 2. Divergent cellular signaling pathways of Tasquinimod and Laquinimod.

References

1.[9] 2. 3[3] 3.5[5] 4.4[4] 5.1[1] 6.6[6] 7.[2] 8.8[8] 9.7[7]

Sources

Validation of the Inhibitory Mechanism of 4-Hydroxy-2-quinolone-3-carboxamides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-hydroxy-2-quinolone-3-carboxamide scaffold has emerged as a highly versatile and potent pharmacophore in modern medicinal chemistry[1]. Unlike traditional single-target inhibitors, structural modifications to the carboxamide side-chain and the quinolone core dictate a profound mechanistic divergence, granting these compounds dual therapeutic utility. Depending on their specific N-substitutions, these derivatives function either as mutant-selective anticancer agents targeting human Phosphoinositide 3-Kinase Alpha (PI3Kα)[2][3] or as potent bactericidal agents targeting the ATPase domain of bacterial DNA Gyrase B (GyrB)[4][5].

This guide provides an objective, data-driven comparison of these derivatives, detailing their mechanisms of action, summarizing their quantitative performance against wild-type and resistant models, and outlining the self-validating experimental protocols required to prove their efficacy.

Mechanistic Divergence: Dual-Targeting Capabilities

Oncology: Mutant-Selective PI3Kα Inhibition

The PI3K/AKT signaling pathway is a master regulator of cell survival and proliferation. In many human cancers (such as colorectal carcinoma), the PI3Kα isoform harbors an activating mutation (H1047R) that hyperactivates the kinase[1]. Standard pan-PI3K inhibitors often cause severe systemic toxicity by inhibiting wild-type (WT) PI3Kα in healthy tissues.

N-phenyl and N-benzyl derivatives of 4-hydroxy-2-quinolone-3-carboxamides exploit the conformational shift induced by the H1047R mutation[2][3]. By selectively binding to the altered ATP-binding cleft of the mutant kinase domain, these compounds block the phosphorylation of PIP2 to PIP3, subsequently starving the cell of downstream AKT signaling and inducing apoptosis[1].

Bacteriology: DNA Gyrase B (GyrB) ATPase Inhibition

In the realm of infectious diseases, bacterial DNA gyrase—a type II topoisomerase—is essential for introducing negative supercoils into DNA during replication[1]. While legacy fluoroquinolones (like ciprofloxacin) target the GyrA subunit (often leading to rapid resistance), N-quinazolinone and N-thiadiazole derivatives of 4-hydroxy-2-quinolone-3-carboxamides target the GyrB subunit[4][5].

These derivatives competitively inhibit the ATPase activity of GyrB. Without ATP hydrolysis, the enzyme cannot power the DNA supercoiling reaction, leading to an accumulation of relaxed DNA, replication arrest, and rapid bacterial cell death[1].

Mechanism PI3K Mutant PI3Kα (H1047R) PIP3 PIP3 Production PI3K->PIP3 Blocks AKT AKT Phosphorylation PIP3->AKT Blocks Apoptosis Apoptosis / Cell Death AKT->Apoptosis Induces GyrB DNA Gyrase B (ATPase Domain) Supercoil DNA Supercoiling GyrB->Supercoil Blocks BactDeath Bacterial Cell Death Supercoil->BactDeath Induces Inhibitor 4-Hydroxy-2-quinolone- 3-carboxamides Inhibitor->PI3K Inhibits Inhibitor->GyrB Inhibits

Dual inhibitory mechanisms targeting human PI3Kα and bacterial DNA Gyrase B.

Quantitative Performance & Comparative Analysis

To objectively evaluate the performance of this scaffold, we must compare the half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of specific derivatives against both wild-type and mutant/resistant biological models.

Compound DerivativePrimary TargetWT IC50 / Susceptible MICMutant/Resistant IC50 / MICSelectivity & Performance Notes
N-benzyl-4-hydroxy-2-quinolone-3-carboxamide PI3Kα1.1 μM0.73 μM (H1047R)1.5x selective for the mutant isoform; serves as an early lead compound[3].
N-phenyl-4-hydroxy-2-quinolone-3-carboxamide PI3Kα9.4 μM2.5 μM (H1047R)3.7x selective for the mutant isoform; improved therapeutic window over benzyl derivatives[2][3].
N-quinazolinone derivative (Compound f1) DNA Gyrase BN/A4–8 μg/mL (MRSA)High metabolic stability (t1/2 > 372.8 min in plasma); non-toxic to human HepG2 cells[4].
N-thiadiazole derivative (Compound g37) DNA Gyrase B< 1 μg/mL (S. aureus)< 1 μg/mL (MRSA)Highly bactericidal; demonstrated zero resistance development over 20 continuous passages[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of these compounds requires experimental workflows that establish direct causality between target engagement and the observed phenotypic outcome.

Protocol A: PI3Kα Kinase Activity & Cellular Pathway Validation

This protocol validates the mutant-selectivity of N-phenyl derivatives and confirms that in vitro kinase inhibition translates to intracellular pathway suppression.

Step 1: Recombinant Kinase Selectivity Assay

  • Procedure: Incubate recombinant WT PI3Kα and mutant H1047R PI3Kα in parallel with varying concentrations of the carboxamide derivative, ATP, and PIP2 substrate. Quantify PIP3 generation using a luminescent ADP-detection assay.

  • Causality & Self-Validation: By running WT and mutant isoforms simultaneously, the system self-validates the compound's selectivity index. Using an ATP-competitive format confirms that the inhibitor binds to the ATP-binding cleft. The conformational shift in the H1047R mutant's cleft explains the preferential binding and lower IC50 of N-phenyl derivatives[2].

Step 2: Intracellular AKT Phosphorylation Assay

  • Procedure: Treat HCT-116 human colon carcinoma cells with the optimized derivative. Lyse the cells and perform a Western blot targeting total AKT and phosphorylated AKT (pAKT).

  • Causality & Self-Validation: HCT-116 cells are specifically chosen because they inherently express the endogenous PIK3CA H1047R mutation[3]. This provides a biologically accurate model without the artifacts of plasmid overexpression. A dose-dependent decrease in pAKT, with stable total AKT, proves that the phenotypic cell death is directly caused by PI3K pathway suppression.

Protocol B: DNA Gyrase Supercoiling & ATPase Functional Assay

This protocol isolates the specific functional domain of GyrB targeted by N-quinazolinone and N-thiadiazole derivatives.

Step 1: DNA Supercoiling Assay

  • Procedure: Incubate purified S. aureus GyrB with relaxed pBR322 plasmid DNA, ATP, and the inhibitor. Resolve the resulting DNA topologies using agarose gel electrophoresis without ethidium bromide in the gel or running buffer. Stain the gel post-run.

  • Causality & Self-Validation: GyrB is responsible for the ATP hydrolysis required to drive DNA supercoiling[1]. Using a relaxed pBR322 plasmid isolates this specific functional output. If the compound successfully inhibits the ATPase domain, the plasmid will remain in its relaxed state (migrating slower on the gel). Post-run staining is a critical methodological choice; intercalating agents like ethidium bromide alter DNA topology during the run, which would confound the mechanistic readout.

Step 2: Resistance Passaging Assay

  • Procedure: Culture Methicillin-resistant S. aureus (MRSA) in sub-MIC concentrations of the derivative for 20 consecutive days, recalculating the MIC daily.

  • Causality & Self-Validation: Because GyrB is highly conserved and distinct from the GyrA subunit targeted by traditional fluoroquinolones, GyrB inhibitors should bypass existing resistance mechanisms[4][5]. A stable MIC over 20 passages validates that the compound's mechanism does not easily trigger rapid efflux pump upregulation or target site mutation.

Workflow Syn Chemical Synthesis & Characterization InVitro In Vitro Kinase/ATPase Assays (IC50) Syn->InVitro Cell Cellular Assays (HCT-116 / MRSA) InVitro->Cell Mech Mechanistic Validation (qPCR / Supercoiling) Cell->Mech Lead Lead Optimization & SAR Analysis Mech->Lead Lead->Syn Iterative Design

Iterative hit-to-lead experimental workflow for target validation.

Conclusion

The 4-hydroxy-2-quinolone-3-carboxamide class represents a masterclass in structure-activity relationship (SAR) driven drug design. By meticulously altering the carboxamide side-chain, researchers can pivot the molecule's affinity from human mutant PI3Kα to bacterial DNA Gyrase B. The experimental validation of these compounds relies heavily on self-validating assays—such as parallel WT/mutant kinase profiling and topological DNA supercoiling assays—that definitively link target engagement to therapeutic outcomes. As lead optimization continues, these scaffolds hold immense promise for overcoming both oncogenic kinase mutations and antimicrobial resistance.

References

  • N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα) Source: PubMed (NIH) URL:[Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents Source: PMC (NIH) URL:[Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents Source: Taylor & Francis URL:[Link]

  • N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification Source: PubMed (NIH) URL:[Link]

Sources

Benchmarking the Antioxidant Activity of Hydroxyquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Hydroxyquinoline-4-carboxylic acid derivatives (e.g., kynurenic acid derivatives, 2-aryl-3-hydroxyquinoline-4-carboxylic acids) represent a privileged scaffold in medicinal chemistry and drug development. Their unique structural topology—combining a nitrogen-containing heterocycle, a carboxylic acid, and strategically positioned hydroxyl groups—endows them with multifaceted pharmacological properties, most notably potent antioxidant activity[1].

To objectively benchmark these compounds against classical antioxidants like Ascorbic Acid and Trolox, one must first understand that their efficacy is not monolithic. It is governed by three distinct mechanistic pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to quench free radicals.

  • Single Electron Transfer (SET): The extended aromatic system facilitates electron donation to stabilize radical cations.

  • Transition Metal Chelation: The juxtaposition of the heteroatom nitrogen and the carboxylic acid/hydroxyl groups creates an ideal bidentate or tridentate chelation pocket. This sequesters pro-oxidant metals (like Cu²⁺ and Fe²⁺), preventing them from catalyzing the Fenton reaction and generating highly reactive hydroxyl radicals[2].

Mechanism Scaffold Hydroxyquinoline-4- Carboxylic Acid HAT Hydrogen Atom Transfer (HAT) Scaffold->HAT -OH Group SET Single Electron Transfer (SET) Scaffold->SET Aromatic Ring Chelation Metal Ion Chelation Scaffold->Chelation -COOH & N atom ROS1 Neutralized ROS (Stable Molecule) HAT->ROS1 ROS2 Neutralized Radical (Anion) SET->ROS2 Metal Inert Metal Complex Chelation->Metal

Mechanistic pathways of hydroxyquinoline-4-carboxylic acid antioxidant activity.

Experimental Methodologies: Self-Validating Protocols

To rigorously benchmark these derivatives, researchers must employ a battery of in vitro assays. Relying on a single assay is a critical flaw due to the varying solubilities and reaction kinetics of different radicals. A robust benchmarking strategy pairs the DPPH assay (predominantly HAT-driven, lipophilic) with the ABTS assay (mixed HAT/SET, amphiphilic)[3].

DPPH Radical Scavenging Assay

Causality & Design: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable, lipophilic free radical. When reduced by an antioxidant, its deep violet color transitions to pale yellow. This assay is selected specifically to evaluate the proton-donating ability of the hydroxyl groups on the quinoline ring[4]. A self-validating design requires a vehicle control (to establish baseline radical absorbance) and a positive control (Ascorbic Acid) to normalize the data across different laboratory conditions.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve commercially available DPPH in analytical-grade methanol to achieve a concentration of

    
     M. Ensure the initial absorbance at 517 nm is approximately 1.0 ± 0.1[4].
    
  • Sample Dilution: Dissolve the hydroxyquinoline-4-carboxylic acid derivative in DMSO. Prepare a serial dilution (e.g., 6.5 to 3330 µg/mL) to accurately capture the inflection point of the dose-response curve[4].

  • Reaction Mixture: In a 96-well microplate, combine 140 µL of the DPPH solution with 10 µL of the sample solution[4].

  • Validation Controls:

    • Blank: 140 µL methanol + 10 µL DMSO (accounts for microplate/solvent background noise).

    • Negative Control: 140 µL DPPH + 10 µL DMSO (represents 0% inhibition).

    • Positive Control: Ascorbic acid or Trolox in matched concentrations.

  • Incubation & Readout: Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 517 nm using a microplate reader[4].

  • Data Processing: Calculate % Inhibition =

    
    . Determine the 
    
    
    
    via non-linear regression.
ABTS Radical Cation Decolorization Assay

Causality & Design: The ABTS


 radical cation is reactive towards most antioxidants and is soluble in both aqueous and organic solvents. This makes it superior for evaluating quinoline-carboxylic acids, which often exhibit amphiphilic behavior due to the highly polar -COOH group and the hydrophobic aromatic core[1],[2].

Step-by-Step Protocol:

  • Radical Generation: React 14 mM ABTS with 5 mM potassium persulfate in water. Store in the dark for 12–16 hours to allow complete radical generation[4].

  • Working Solution: Dilute the ABTS

    
     solution with methanol or ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02[5].
    
  • Reaction: Mix 1.5 mL of the ABTS

    
     working solution with 0.5 mL of the test compound (at various concentrations)[4].
    
  • Incubation & Readout: Incubate for exactly 6 minutes at room temperature. Read absorbance at 734 nm[5].

  • Quantification: Express results as

    
     or as Trolox Equivalents (TE) to facilitate cross-study benchmarking[4].
    

Workflow cluster_assays Parallel Benchmarking Prep Sample Prep (Serial Dilution) DPPH DPPH Assay (517 nm) Prep->DPPH ABTS ABTS Assay (734 nm) Prep->ABTS Calc IC50 & Trolox Equivalents DPPH->Calc ABTS->Calc Control Controls (Blank, Negative, Ascorbic Acid) Control->DPPH Control->ABTS

Experimental workflow for self-validating antioxidant benchmarking.

Comparative Performance Data

When benchmarking hydroxyquinoline-4-carboxylic acid derivatives against industry standards, structural nuances heavily dictate performance. The introduction of an aryl group at the C2 or C3 position, or the specific placement of the hydroxyl group, alters the electron density and steric hindrance around the radical-scavenging centers.

Recent synthetic efforts have evaluated various derivatives. For instance, 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids have been synthesized and evaluated via ABTS assays, revealing that specific hybridizations (e.g., conjugation with a benzimidazole moiety) significantly boost antioxidant capacity[1]. Similarly, modifications via the Pfitzinger reaction to yield 2-(4-methylphenyl)quinoline-4-carboxylic acid have demonstrated potent DPPH inhibition (approx. 40.43% at 5 mg/L) compared to precursor molecules like isatin, which showed 0% activity at the same concentration[6]. Conversely, unsubstituted quinoline-4-carboxylic acids generally lack direct DPPH scavenging abilities[7].

Table 1: Benchmarking Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives

Compound Class / Specific DerivativeAssay TypePerformance MetricReference StandardRelative Efficacy
3-Aryl-2-hydroxyquinoline-4-carboxylic acids (Benzimidazole hybrids) ABTS

values comparable to standard
Ascorbic AcidHigh (Potent SET/HAT donor)
2-(4-Methylphenyl)quinoline-4-carboxylic acid DPPH~40.4% inhibition at 5 mg/LIsatin (0% at 5 mg/L)Moderate (Improved over precursors)
8-Hydroxyquinoline-2-carboxylic acid / 8-HQ derivatives DPPH / ABTSHigh radical scavenging & metal chelationTrolox / Ascorbic AcidVery High (Dual mechanism)
Unsubstituted Quinoline-4-carboxylic acid DPPHNegligible scavenging capacityAscorbic AcidLow (Lacks phenolic -OH)

Structure-Activity Relationship (SAR) Insights

The benchmarking data reveals critical SAR principles for drug development professionals:

  • The Necessity of the Hydroxyl Group: As seen in the comparison between unsubstituted quinoline-4-carboxylic acids and their hydroxylated counterparts, the -OH group is non-negotiable for direct radical scavenging (HAT mechanism)[7],[6].

  • Synergy of Chelation: Derivatives featuring an 8-hydroxy substitution paired with a carboxylic acid exhibit superior cytoprotective effects. This is because they not only scavenge existing radicals but also utilize the nitrogen and oxygen atoms to chelate transition metals, preventing the de novo generation of hydroxyl radicals[2],[8].

  • Aromatic Substitution: Adding electron-donating groups (e.g., methylphenyl) to the quinoline core increases the electron density of the aromatic ring, thereby lowering the ionization potential and enhancing the Single Electron Transfer (SET) capability[6].

By utilizing these standardized, self-validating protocols, researchers can accurately benchmark novel hydroxyquinoline-4-carboxylic acid derivatives, accelerating the discovery of targeted therapeutics for oxidative stress-related pathologies.

References
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants Source: ResearchGate / Heterocyclic Communications URL
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: Scholar Hub Universitas Indonesia URL
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed / NIH URL
  • Discovery of powerful multifaceted antioxidant for combating oxidative stress associated with neurodegenerative disorders Source: PubMed / NIH URL
  • Synthesis, characterization, and evaluation of antioxidant and antimicrobial activity of three novel n-heteroaromatic hydrazonyl-thiazoles Source: CEON URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.